3-Deoxy-3-fluoro-D-mannose
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHCJIQOFXULDL-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Deoxy-3-fluoro-D-mannose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deoxy-3-fluoro-D-mannose (3-F-Man) is a synthetic fluorinated carbohydrate that has garnered significant interest for its potent biological activities, primarily as an inhibitor of bacterial growth. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3-F-Man. It details its mechanism of action, metabolic pathways, and includes established experimental protocols for its synthesis and the analysis of its metabolites. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of drug discovery, glycobiology, and antimicrobial development.
Chemical and Physical Properties
This compound is a structural analog of D-mannose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This substitution significantly alters the molecule's chemical reactivity and biological function.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁FO₅ | [1] |
| Molecular Weight | 182.15 g/mol | [1] |
| CAS Number | 87764-46-3 | [1] |
| Appearance | Colorless Syrup | [2] |
| Melting Point | 154 °C | [3] |
| Solubility | Soluble in DMSO, H₂O, MeOH | [2] |
| Storage | 2°C - 8°C | [3] |
| IUPAC Name | (2R,3S,4R,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal | [2] |
| SMILES | O=C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO | |
| InChI Key | RMHCJIQOFXULDL-KVTDHHQDSA-N | [2] |
Biological Properties and Mechanism of Action
This compound exhibits significant biological activity, most notably as a bacteriostatic agent. Its mechanism of action is multifaceted, primarily targeting essential cellular processes in bacteria.
Inhibition of Bacterial Growth
3-F-Man acts as an inhibitor of bacterial growth by interfering with key metabolic pathways. It has been shown to bind to the 6-phosphate group of nucleic acids, which prevents the addition of sugar molecules to ribose or deoxyribose groups.[3][4] This disruption of nucleic acid synthesis is a primary contributor to its bacteriostatic effects. Furthermore, 3-F-Man inhibits the synthesis of proteins and RNA, both of which are critical for bacterial proliferation.[3][4]
Proposed Mechanism of Action in Bacteria
While the precise molecular targets are still under investigation, the current understanding suggests that 3-F-Man, after being metabolized to its nucleotide sugar form, GDP-3-deoxy-3-fluoro-D-mannose, acts as an inhibitor of glycosyltransferases. These enzymes are crucial for the synthesis of various components of the bacterial cell envelope, such as lipopolysaccharides and peptidoglycan. By inhibiting these enzymes, 3-F-Man disrupts the integrity of the bacterial cell wall, leading to growth inhibition.
Metabolism in Saccharomyces cerevisiae
Studies in the yeast Saccharomyces cerevisiae have provided valuable insights into the metabolic fate of this compound. Once transported into the cell, it is phosphorylated and converted into a nucleotide sugar analog.
Incubation of Saccharomyces cerevisiae S288C with 3-deoxy-3-fluoro-D-[1-¹⁴C]mannose resulted in the identification of three primary metabolites:
The conversion of 3-F-Man into its sugar nucleotide form was found to be less efficient compared to its 4-fluoro counterpart, and there was minimal incorporation of radioactivity into the cell-wall fraction.[5][6]
Experimental Protocols
Synthesis of this compound
The following protocol is based on the synthesis described by Rasmussen et al. (1983).
Materials:
-
2-Deoxy-2-fluoro-D-arabinose
-
Potassium cyanide (KCN)
-
Palladium on barium sulfate (B86663) (5% Pd/BaSO₄)
-
Dowex-50W x 8 (Ca²⁺ form) resin
-
Deionized water
-
Hydrogen gas
Procedure:
-
Dissolve 2-deoxy-2-fluoro-D-arabinose in deionized water.
-
Adjust the pH of the solution to 7.8 using a suitable buffer.
-
Add potassium cyanide to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the cyanohydrin formation, add 5% palladium on barium sulfate to the reaction mixture.
-
Subject the mixture to catalytic hydrogenation with hydrogen gas at a suitable pressure and temperature.
-
After the reaction is complete, filter the catalyst from the solution.
-
The resulting solution contains a mixture of 3-deoxy-3-fluoro-D-glucose and this compound.
-
Purify the epimeric sugars by column chromatography using a Dowex-50W x 8 (Ca²⁺ form) resin, eluting with deionized water.
-
Collect the fractions containing this compound and concentrate under reduced pressure to obtain the final product.
Note: This synthesis involves the use of highly toxic potassium cyanide and flammable hydrogen gas. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment and safety precautions.
Analysis of this compound Metabolites from Yeast
The following is a general protocol for the extraction and analysis of the metabolites of this compound from Saccharomyces cerevisiae, based on methods for analyzing sugar phosphates and nucleotide sugars.
Materials:
-
Yeast cell culture grown in the presence of this compound
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange or reverse-phase C18 column
-
Suitable mobile phases (e.g., phosphate (B84403) buffers with an ion-pairing agent for reverse-phase)
-
UV detector
-
Standards for this compound-6-phosphate and GDP-3-deoxy-3-fluoro-D-mannose (if available, otherwise use retention time comparison with known sugar phosphates and GDP-sugars)
Procedure:
-
Metabolite Extraction:
-
Harvest yeast cells by centrifugation.
-
Quench metabolism by rapidly resuspending the cell pellet in a cold extraction solution (e.g., 6% TCA or 0.5 M PCA).
-
Lyse the cells by vortexing or sonication.
-
Centrifuge to pellet cell debris.
-
Neutralize the supernatant with KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant contains the soluble metabolites.
-
-
HPLC Analysis:
-
Filter the metabolite extract through a 0.22 µm filter.
-
Inject the sample onto the HPLC system.
-
For anion-exchange chromatography, use a salt gradient for elution.
-
For ion-pair reverse-phase chromatography, use a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate).
-
Monitor the elution profile using a UV detector at a wavelength suitable for detecting the nucleotide moiety of GDP-3-deoxy-3-fluoro-D-mannose (e.g., 254 nm).
-
Identify the peaks corresponding to the metabolites by comparing their retention times with those of standards or by using mass spectrometry for confirmation.
-
Conclusion
This compound is a promising molecule with significant potential as a lead compound in the development of novel antibacterial agents. Its ability to disrupt fundamental cellular processes in bacteria, combined with a growing understanding of its metabolic fate, provides a solid foundation for further research. This technical guide has summarized the key properties and methodologies associated with 3-F-Man, offering a valuable resource for scientists and researchers aiming to explore its therapeutic applications and unravel its detailed mechanisms of action. Future studies should focus on identifying the specific bacterial enzymes inhibited by 3-F-Man and its metabolites to facilitate the rational design of more potent and selective antimicrobial drugs.
References
- 1. Specificity of GDP-Man:dolichyl-phosphate mannosyltransferase for the guanosine diphosphate esters of mannose analogues containing deoxy and deoxyfluoro substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of C-4-substituted mannose analogues in protein glycosylation. Effect of the guanosine diphosphate esters of 4-deoxy-4-fluoro-D-mannose and 4-deoxy-D-mannose on lipid-linked oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of protein glycosylation and glycoprotein processing in viral systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Deoxy-3-fluoro-D-mannose: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural and functional aspects of 3-Deoxy-3-fluoro-D-mannose (3-DFM), a fluorinated mannose analog. This document details its chemical structure, including various representations, summarizes key quantitative data, outlines its synthesis, and explores its metabolic pathway in Saccharomyces cerevisiae.
Core Structural Information
This compound is a synthetic monosaccharide where the hydroxyl group at the C-3 position of D-mannose is replaced by a fluorine atom. This substitution has significant implications for its chemical properties and biological activity.
Basic Properties:
-
Chemical Formula: C₆H₁₁FO₅[1]
-
Molecular Weight: 182.15 g/mol [1]
-
CAS Number: 87764-46-3[1]
-
IUPAC Name: (2R,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
Structural Representations
The stereochemistry of this compound can be represented in several ways:
-
Fischer Projection: This projection shows the linear form of the sugar. For D-mannose, the hydroxyl groups at C-2 and C-5 are on the left, while those at C-3 and C-4 are on the right. In this compound, the C-3 hydroxyl group is replaced by a fluorine atom, but the stereochemical configuration is retained.
-
Haworth Projection: In aqueous solution, this compound exists predominantly in a cyclic pyranose form. The cyclization occurs between the aldehyde at C-1 and the hydroxyl group at C-5, forming a six-membered ring. This results in two anomers, α and β, which differ in the orientation of the hydroxyl group at the anomeric carbon (C-1).
-
Chair Conformation: The pyranose ring adopts a stable chair conformation to minimize steric strain. For D-sugars, the ⁴C₁ conformation is typically more stable. The substituents on the ring can be in either axial or equatorial positions. The precise conformational equilibrium will depend on the steric and electronic effects of the fluorine substituent.
Spectroscopic Data
While specific experimental NMR data for this compound were not found in the searched literature, data for the closely related compound, 2-Deoxy-2-fluoro-D-mannose, can provide an indication of the types of signals to expect. It is important to note that the chemical shifts and coupling constants will differ for this compound due to the different position of the fluorine atom.
Table 1: Representative NMR Data for a Related Compound: 4,6-O-benzylidene-3-O-ethoxymethyl-1-O-methyl-β-d-glucopyranoside (a precursor for 2-Deoxy-2-fluoro-D-mannose synthesis) [2]
| Nucleus | Chemical Shift (δ) ppm |
| ¹H | 1.21, 3.44–3.51, 3.60, 3.69, 3.77–3.83, 3.95, 4.35–4.39, 4.81, 4.92, 5.54, 7.35–7.49 |
| ¹³C | 14.8, 57.5, 64.2, 66.4, 69.7, 74.0, 79.6, 82.0, 96.5, 101.6, 104.4, 126.1, 126.2, 128.2, 129.1, 137.1 |
Note: This data is for a protected precursor of a related compound and serves only as an example of the complexity of such spectra.
Experimental Protocols: Synthesis of this compound
A key synthetic route to this compound was described by Rasmussen et al. in 1983. While the full experimental details were not available in the searched resources, the abstract outlines the core methodology.
Synthesis via Cyanohydrin Formation and Reduction (Rasmussen et al., 1983 Summary)
This synthesis involves a two-step process starting from 2-deoxy-2-fluoro-D-arabinose.
Step 1: Cyanohydrin Formation
-
Reactants: 2-deoxy-2-fluoro-D-arabinose and potassium cyanide.
-
Conditions: The reaction is carried out at a pH of 7.8. This step adds a nitrile group to the C-1 position, extending the carbon chain and forming two epimeric cyanohydrins at the new C-2 position.
Step 2: Catalytic Hydrogenation
-
Catalyst: 5% Palladium on Barium Sulfate (Pd/BaSO₄).
-
Reaction: The resulting mixture of cyanohydrins is hydrogenated. This reduces the nitrile group to an aldehyde and forms a mixture of 3-deoxy-3-fluoro-D-glucose and this compound.
-
Yield: The isolated yields were reported as 25% for the glucose epimer and 40% for the desired mannose epimer.
Step 3: Purification
-
Method: The epimeric sugars are separated by column chromatography using a Dowex-50W x 8 resin in its calcium form (Ca²⁺).
Disclaimer: This is a summary of the synthetic procedure. For precise experimental details, including reagent quantities, reaction times, temperatures, and workup procedures, consulting the full original publication is necessary.
Biological Activity and Metabolic Pathway
This compound has been shown to be metabolized by the yeast Saccharomyces cerevisiae.[3] It can also act as an inhibitor of bacterial growth.[4]
Metabolism in Saccharomyces cerevisiae
Studies using radiolabeled 3-Deoxy-3-fluoro-D-[1-¹⁴C]mannose have elucidated its metabolic fate within yeast cells.[3] The compound is transported into the cell and subsequently phosphorylated and converted into a sugar nucleotide.[3] However, this process is less efficient compared to its 4-fluoro analogue.[3]
The identified metabolites are:
-
This compound 6-phosphate
-
This compound 1,6-bisphosphate
-
Guanosine Diphosphate (GDP)-3-deoxy-3-fluoro-D-mannose[3]
Unlike its 4-fluoro counterpart, there is little incorporation of the 3-fluoro analogue into the cell-wall fraction.[3]
Visualized Metabolic Pathway
The following diagram illustrates the metabolic conversion of this compound within Saccharomyces cerevisiae.
Caption: Metabolic fate of this compound in yeast.
References
An In-depth Technical Guide on the Core Mechanism of Action of 3-Deoxy-3-fluoro-D-mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-3-fluoro-D-mannose (3-F-Man) is a synthetic fluorinated analog of the monosaccharide D-mannose. Its structural similarity to the natural sugar allows it to enter cellular metabolic pathways, where it acts as a fraudulent substrate, leading to the disruption of normal glycosylation processes. This technical guide provides a comprehensive overview of the core mechanism of action of 3-F-Man, detailing its metabolic fate, its inhibitory effects on key enzymes in the glycosylation pathway, and its impact on cellular function. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Metabolic Activation and Formation of a Fraudulent Nucleotide Sugar
The primary mechanism through which this compound exerts its biological effects is through its metabolic conversion into a fraudulent nucleotide sugar donor, GDP-3-deoxy-3-fluoro-D-mannose (GDP-3-F-Man). This process mirrors the initial steps of natural mannose metabolism.
Upon entering the cell, 3-F-Man is recognized by cellular kinases and is phosphorylated to form this compound 6-phosphate. Subsequent enzymatic reactions convert this intermediate into GDP-3-F-Man. Studies in the yeast Saccharomyces cerevisiae have identified the formation of 3-deoxy-3-fluoro-D-[1-14C]mannose 1,6-bisphosphate, 3-deoxy-3-fluoro-D-[1-14C]mannose 6-phosphate, and GDP-3-deoxy-3-fluoro-D-[1-14C]mannose following incubation with radiolabeled 3-F-Man.[1][2] However, the transport of 3-F-Man into yeast cells and its subsequent conversion to the nucleotide sugar is reportedly less efficient compared to its 4-fluoro analog, 4-deoxy-4-fluoro-D-mannose (B43598).[1][2]
The metabolic activation of 3-F-Man is a critical step, as it is the resulting GDP-3-F-Man that acts as the primary inhibitor of downstream glycosylation events.
Inhibition of Dolichol-Phosphate Mannosyltransferase
The central molecular target of GDP-3-F-Man is the enzyme GDP-mannose:dolichyl-phosphate mannosyltransferase (also known as dolichol-phosphate mannose synthase). This enzyme catalyzes the transfer of a mannose residue from GDP-mannose to dolichyl phosphate (B84403), forming dolichyl-phosphate mannose (Dol-P-Man). Dol-P-Man is a crucial lipid-linked sugar donor required for the biosynthesis of N-linked glycans, O-linked mannans, and glycosylphosphatidylinositol (GPI) anchors within the endoplasmic reticulum.
GDP-3-F-Man acts as a competitive inhibitor of GDP-mannose:dolichyl-phosphate mannosyltransferase. The substitution of the hydroxyl group with fluorine at the C-3 position of the mannose ring does not prevent binding to the enzyme but likely interferes with the catalytic process or the subsequent utilization of the fluorinated product.
Quantitative Inhibition Data
Kinetic studies have been performed to quantify the inhibitory potency of GDP-3-F-Man. The apparent Michaelis constant (Km) for the natural substrate, GDP-Mannose, is approximately 0.52 µM. In comparison, GDP-3-deoxy-D-mannose exhibits a potent inhibitory effect with an apparent inhibition constant (Ki) of 1.0 ± 0.1 µM .
| Compound | Apparent Km (µM) | Apparent Ki (µM) |
| GDP-Mannose | 0.52 ± 0.02 | - |
| GDP-3-deoxy-D-mannose | - | 1.0 ± 0.1 |
| GDP-2-deoxy-D-glucose | - | 1.3 ± 0.2 |
| GDP-4-deoxy-D-mannose | - | 3.1 ± 0.1 |
| GDP-6-deoxy-D-mannose | - | 0.40 ± 0.15 |
| GDP-2-deoxy-2-fluoro-D-mannose | - | 15 ± 0 |
| GDP | - | 56 ± 2 |
Table 1: Apparent Kinetic Constants for GDP-Mannose and Analogs as Substrates/Inhibitors of GDP-Mannose:Dolichyl-Phosphate Mannosyltransferase.
This data clearly demonstrates that GDP-3-F-Man is a potent inhibitor of the initial mannosylation step in the dolichol pathway, with an inhibitory constant in the low micromolar range.
Disruption of Dolichol-Linked Oligosaccharide Synthesis
The inhibition of dolichol-phosphate mannose synthase by GDP-3-F-Man has significant downstream consequences for the assembly of dolichol-linked oligosaccharides (DLOs). DLOs are the precursors for N-linked glycosylation, and their synthesis involves a series of sequential additions of monosaccharides to a dolichol pyrophosphate anchor. The initial steps of this process, which occur on the cytoplasmic face of the endoplasmic reticulum, are dependent on GDP-mannose as a donor. Subsequent mannosylation and glucosylation steps within the ER lumen utilize Dol-P-Man and dolichol-phosphate-glucose as donors.
By depleting the pool of Dol-P-Man, 3-F-Man effectively truncates the elongation of the DLO. This leads to the accumulation of incompletely synthesized lipid-linked oligosaccharides. These aberrant precursors are poor substrates for the subsequent transfer to nascent polypeptide chains by the oligosaccharyltransferase (OST) complex. Consequently, treatment with 3-F-Man is expected to result in the synthesis of glycoproteins with truncated or absent N-glycans.
Induction of the Unfolded Protein Response (UPR)
The disruption of N-linked glycosylation, a critical co-translational and post-translational modification for a vast number of proteins, leads to the accumulation of misfolded or unfolded proteins within the endoplasmic reticulum. This condition, known as ER stress, triggers a cellular signaling cascade called the Unfolded Protein Response (UPR).
The UPR is a complex network of signaling pathways initiated by three ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). The primary goal of the UPR is to restore ER homeostasis by:
-
Attenuating global protein synthesis to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER-resident chaperones and folding enzymes to enhance the protein folding capacity.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. While direct experimental evidence specifically linking 3-F-Man to the activation of distinct UPR branches is limited, the known consequences of inhibiting N-linked glycosylation strongly suggest that treatment with this compound would lead to the induction of the UPR.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the addition of potassium cyanide to 2-deoxy-2-fluoro-D-arabinose at a controlled pH of 7.8.[3] The resulting cyanohydrin is then subjected to catalytic hydrogenation over a palladium-barium sulfate (B86663) (5%) catalyst. This process yields a mixture of 3-deoxy-3-fluoro-D-glucose and this compound. The epimeric sugars can be separated and purified by column chromatography using a cation exchange resin, such as Dowex-50W x 8 (Ca2+ form).[3]
Enzymatic Synthesis of GDP-3-deoxy-3-fluoro-D-mannose
The enzymatic synthesis of GDP-3-F-Man can be achieved using a multi-enzyme, one-pot reaction starting from 3-F-Man. This typically involves the sequential action of hexokinase (to form the 6-phosphate), phosphomannomutase (to form the 1-phosphate), and GDP-mannose pyrophosphorylase.
Reaction Components:
-
This compound
-
ATP (for the hexokinase reaction)
-
GTP (for the GDP-mannose pyrophosphorylase reaction)
-
Hexokinase
-
Phosphomannomutase
-
GDP-mannose pyrophosphorylase
-
Appropriate buffer (e.g., Tris-HCl) with MgCl₂
Procedure:
-
Combine the substrates and enzymes in the reaction buffer.
-
Incubate at an optimal temperature (e.g., 37°C).
-
Monitor the reaction progress by a suitable method, such as HPLC.
-
Purify the resulting GDP-3-F-Man using techniques like anion-exchange chromatography.
GDP-Mannose:Dolichyl-Phosphate Mannosyltransferase Assay
The activity of GDP-mannose:dolichyl-phosphate mannosyltransferase and its inhibition by GDP-3-F-Man can be measured using a radiolabel-based assay.
Materials:
-
Microsomal preparations (as a source of the enzyme)
-
GDP-[¹⁴C]Mannose (radiolabeled substrate)
-
Dolichyl phosphate (acceptor substrate)
-
GDP-3-deoxy-3-fluoro-D-mannose (inhibitor)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂ and a detergent like Triton X-100)
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubate the microsomal preparation with varying concentrations of GDP-3-F-Man.
-
Initiate the reaction by adding GDP-[¹⁴C]Mannose and dolichyl phosphate.
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction (e.g., by adding chloroform/methanol).
-
Extract the lipid-linked products (including [¹⁴C]Dol-P-Man).
-
Quantify the incorporated radioactivity by scintillation counting.
-
Determine the kinetic parameters (Km and Vmax) and the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
Conclusion
The mechanism of action of this compound is centered on its metabolic conversion to the fraudulent nucleotide sugar GDP-3-deoxy-3-fluoro-D-mannose. This metabolite acts as a potent competitive inhibitor of GDP-mannose:dolichyl-phosphate mannosyltransferase, a key enzyme in the biosynthesis of essential lipid-linked mannose donors. The resulting depletion of dolichol-phosphate mannose disrupts the assembly of dolichol-linked oligosaccharides, leading to impaired N-linked glycosylation. This disruption of a fundamental cellular process triggers the Unfolded Protein Response, a complex signaling network aimed at restoring cellular homeostasis or, under prolonged stress, initiating apoptosis. The detailed understanding of this mechanism provides a solid foundation for the further investigation and potential therapeutic application of this compound and related compounds in contexts where the modulation of glycosylation pathways is desirable.
References
- 1. Dolichyl-phosphate beta-D-mannosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound and 4-deoxy-4-fluoro-d-mannose | Chemsrc [chemsrc.com]
Unveiling the Biological Activity of 3-Deoxy-3-fluoro-D-mannose: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deoxy-3-fluoro-D-mannose (3DFM) is a synthetically accessible fluorinated carbohydrate that holds potential as a modulator of biological processes, particularly those involving mannose metabolism. Its structural similarity to D-mannose allows it to enter cellular metabolic pathways, where it can be converted into downstream products that act as inhibitors of key enzymes in glycosylation. This technical guide provides a comprehensive overview of the known biological activities of 3DFM, its metabolic fate, and detailed protocols for its study. While quantitative inhibitory data remains to be fully elucidated in the public domain, this document equips researchers with the necessary theoretical framework and practical methodologies to investigate its potential as a tool in glycobiology and as a therapeutic agent. We will delve into its effects on yeast and its potential implications for mammalian systems, as well as its reported antibacterial properties.
Introduction
Fluorinated carbohydrates are powerful tools in chemical biology, offering unique advantages for probing and perturbing cellular processes. The strategic replacement of a hydroxyl group with fluorine can lead to compounds that are metabolically processed to "fraudulent" intermediates. These intermediates can act as potent and specific enzyme inhibitors, as the fluorine atom can alter the electronic properties of the sugar and its ability to be processed by downstream enzymes, while being minimally larger than the hydroxyl group it replaces. This compound is one such molecule of interest. This guide will explore its known biological activities, with a focus on its metabolic activation and subsequent potential to interfere with glycosylation pathways.
Metabolic Fate of this compound
The biological activity of this compound is intrinsically linked to its metabolic conversion into phosphate (B84403) and nucleotide-sugar derivatives. The most detailed studies to date have been conducted in the yeast Saccharomyces cerevisiae.
Metabolism in Saccharomyces cerevisiae
In S. cerevisiae, this compound is transported into the cell and sequentially phosphorylated and activated to form GDP-3-deoxy-3-fluoro-D-mannose.[1] However, both its transport into the cell and its conversion to the corresponding sugar nucleotide are less efficient compared to its 4-fluoro counterpart.[1] The identified metabolites are:
-
This compound-6-phosphate
-
This compound-1,6-bisphosphate
-
Guanosine diphosphate (B83284) (GDP)-3-deoxy-3-fluoro-D-mannose[1]
The formation of these metabolites suggests that this compound is a substrate for hexokinase, phosphomannomutase, and GDP-mannose pyrophosphorylase. The accumulation of GDP-3-deoxy-3-fluoro-D-mannose is the likely precursor to its biological effects, as this molecule can then potentially inhibit mannosyltransferases.
Hypothesized Metabolism and Mechanism of Action in Mammalian Cells
While direct studies on the metabolism of this compound in mammalian cells are not extensively reported, it is reasonable to hypothesize a similar metabolic pathway to that observed in yeast, given the conservation of the core mannose metabolic enzymes. If so, this compound would be converted to GDP-3-deoxy-3-fluoro-D-mannose, which would then act as a competitive inhibitor of various mannosyltransferases involved in N-linked glycosylation. This could disrupt the proper assembly of N-glycan chains on proteins, leading to ER stress and other cellular effects.
Antibacterial Activity
This compound has been reported to possess antibacterial properties.[2] One proposed mechanism is the inhibition of protein and RNA synthesis through the binding of its metabolite to the 6-phosphate group of nucleic acids, thereby preventing the addition of further sugar moieties.[2] However, this mechanism requires further experimental validation.
A more mechanistically plausible antibacterial action relates to the interference with the biosynthesis of bacterial cell surface polysaccharides. Notably, derivatives of this compound have been synthesized as analogs of the terminal determinants of the O-polysaccharide of Vibrio cholerae O1, suggesting that it may act as an inhibitor of O-antigen biosynthesis in this and other pathogenic bacteria.[3]
Quantitative Data
As of the time of this writing, there is a notable absence of publicly available quantitative data, such as IC50 or Ki values, for the inhibitory activity of this compound or its metabolites on specific enzymes. The experimental protocols provided in the subsequent sections are intended to enable researchers to generate such valuable data.
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the biological activity of this compound.
Synthesis of this compound
While commercially available, this compound can be synthesized chemically. A common method involves the addition of potassium cyanide to 2-deoxy-2-fluoro-D-arabinose, followed by catalytic hydrogenation.
Protocol for Assessing the Effect on Mammalian N-linked Glycosylation
This protocol uses metabolic labeling with a radioactive mannose precursor to visualize changes in glycoprotein (B1211001) size after treatment with this compound, which would indicate an inhibition of glycosylation.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free and mannose-free cell culture medium
-
This compound
-
[³⁵S]methionine/cysteine or [³H]mannose
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Antibody against a known glycoprotein (e.g., EGFR, integrin β1)
-
Autoradiography film or phosphorimager
Procedure:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and incubate in glucose-free and mannose-free medium for 1-2 hours to deplete intracellular sugar pools.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM) in the glucose-free/mannose-free medium for a predetermined time (e.g., 4-24 hours).
-
During the last 30-60 minutes of treatment, add the radioactive label ([³⁵S]methionine/cysteine or [³H]mannose) to the medium.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Perform immunoprecipitation for the glycoprotein of interest or run equal amounts of total protein on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
For radioactive labeling, expose the dried gel or membrane to autoradiography film or a phosphorimager screen. A downward shift in the molecular weight of the glycoprotein in treated cells compared to untreated cells indicates inhibition of glycosylation.
-
For non-radioactive detection, perform a Western blot using an antibody against the glycoprotein of interest.
Enzyme Inhibition Assays
To determine if this compound or its metabolites inhibit key enzymes in the mannose metabolic pathway, in vitro enzyme assays can be performed using purified enzymes.
5.3.1. Mannose-6-Phosphate (B13060355) Isomerase (MPI) Inhibition Assay
This assay measures the conversion of mannose-6-phosphate to fructose-6-phosphate (B1210287).
Materials:
-
Purified MPI
-
Mannose-6-phosphate
-
This compound-6-phosphate (requires synthesis)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Coupled enzyme system for detecting fructose-6-phosphate (e.g., phosphoglucose (B3042753) isomerase, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Spectrophotometer
Procedure:
-
Set up reactions containing reaction buffer, the coupled enzyme system, NADP⁺, and varying concentrations of the inhibitor (this compound-6-phosphate).
-
Initiate the reaction by adding a fixed concentration of mannose-6-phosphate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the initial reaction velocities and determine the inhibitory kinetics (e.g., Ki).
5.3.2. GDP-mannose Pyrophosphorylase (GMPP) Inhibition Assay
This assay measures the formation of GDP-mannose from mannose-1-phosphate and GTP.
Materials:
-
Purified GMPP
-
Mannose-1-phosphate
-
GTP
-
This compound-1-phosphate (requires synthesis)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Method for detecting GDP-mannose (e.g., HPLC, or a coupled enzyme assay with GDP-mannose dehydrogenase and NAD⁺)
Procedure:
-
Set up reactions containing reaction buffer, GTP, and varying concentrations of the inhibitor (this compound-1-phosphate).
-
Initiate the reaction by adding a fixed concentration of mannose-1-phosphate.
-
Stop the reaction at various time points and quantify the amount of GDP-mannose produced using a suitable detection method.
-
Calculate initial velocities and determine inhibitory constants.
Conclusion
This compound is a promising molecule for the study of mannose metabolism and glycosylation. Its known metabolic activation in yeast to GDP-3-deoxy-3-fluoro-D-mannose provides a strong rationale for its potential as an inhibitor of mannosyltransferases in both lower and higher eukaryotes. While there is a current lack of quantitative data on its inhibitory properties, the experimental protocols outlined in this guide provide a clear path for researchers to elucidate its precise mechanism of action and to quantify its biological effects. Further investigation into its effects on mammalian glycosylation and its antibacterial properties is warranted and could lead to the development of novel research tools and therapeutic leads.
References
The Role of 3-Deoxy-3-fluoro-D-mannose in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deoxy-3-fluoro-D-mannose (3F-Man) is a synthetic, fluorinated analog of the monosaccharide D-mannose. Within the field of glycobiology, it serves as a valuable chemical tool to probe and perturb cellular glycosylation processes. By leveraging the cell's own metabolic machinery, 3F-Man is converted into a "fraudulent" nucleotide sugar donor, GDP-3-deoxy-3-fluoro-D-mannose (GDP-3F-Man). This analog can act as a potent inhibitor of key enzymes in glycosylation pathways, particularly those involved in fucosylation. This technical guide provides a comprehensive overview of the role of 3F-Man in glycobiology, detailing its proposed mechanism of action, summarizing relevant quantitative data from analogous compounds, and providing detailed experimental protocols and pathway diagrams to facilitate its use in research and drug development.
Introduction to this compound
This compound is a mannose derivative where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This seemingly minor modification has profound consequences for its biological activity once it enters the cell. While not a direct inhibitor itself, 3F-Man acts as a metabolic precursor to an active inhibitor, making it a powerful tool for studying dynamic glycosylation processes in living systems.
Mechanism of Action
The inhibitory effects of 3F-Man are predicated on its metabolic activation to GDP-3F-Man. This process occurs via the established nucleotide sugar biosynthesis pathway. Once formed, GDP-3F-Man is hypothesized to exert its inhibitory effects through a dual mechanism, primarily impacting the fucosylation pathway.
Metabolic Activation of 3F-Man
3F-Man is taken up by cells and enters the mannose metabolic pathway. It is sequentially converted by endogenous enzymes into its active, inhibitory form:
-
Phosphorylation: Hexokinase phosphorylates 3F-Man to this compound-6-phosphate.
-
Isomerization: Phosphomannomutase converts the 6-phosphate to this compound-1-phosphate.
-
GDP-ligation: GDP-mannose pyrophosphorylase catalyzes the reaction of this compound-1-phosphate with GTP to form GDP-3-deoxy-3-fluoro-D-mannose (GDP-3F-Man).
A study in Saccharomyces cerevisiae has confirmed the intracellular formation of GDP-3-deoxy-3-fluoro-D-mannose from its precursor.[1][2]
Figure 1: Metabolic activation pathway of this compound (3F-Man).
Inhibition of Fucosylation
The primary downstream effect of GDP-3F-Man is the inhibition of fucosylation, a critical glycosylation event involved in numerous biological processes, including cell adhesion, signaling, and immune responses. This inhibition is proposed to occur via two interconnected mechanisms:
-
Feedback Inhibition of the De Novo Pathway: The de novo pathway for the synthesis of GDP-L-fucose, the universal fucose donor, begins with GDP-D-mannose. The first and rate-limiting step is catalyzed by GDP-mannose 4,6-dehydratase (GMD).[3] This enzyme is subject to allosteric feedback inhibition by GDP-L-fucose.[4] It is hypothesized that GDP-3F-Man, being structurally similar to both GDP-mannose and GDP-fucose, acts as a feedback inhibitor of GMD, thereby depleting the cellular pool of GDP-L-fucose.
-
Competitive Inhibition of Fucosyltransferases (FUTs): GDP-3F-Man can also act as a competitive inhibitor of various fucosyltransferases. These enzymes catalyze the transfer of fucose from GDP-L-fucose to acceptor glycans. GDP-3F-Man can bind to the active site of FUTs, preventing the binding of the natural substrate, GDP-L-fucose, and thus inhibiting the fucosylation of glycoproteins and glycolipids.
Figure 2: Proposed dual inhibitory mechanism of GDP-3F-Man on the fucosylation pathway.
Quantitative Data
As of the date of this publication, specific quantitative data for the inhibition of glycosyltransferases and GMD by this compound or its GDP-activated form are not available in the peer-reviewed literature. However, data from structurally related fluorinated monosaccharide inhibitors provide an indication of the potential potency of such compounds.
| Compound | Target Enzyme | Inhibition Constant (Ki/IC50) | Cell Type / System | Reference |
| GDP-2-deoxy-2-fluoro-L-fucose | Fucosyltransferases (FUT3, 5, 6, 7) | Ki: 4–38 µM | In vitro enzyme assay | [5] |
| GDP-d-6-deoxy-difluoro-mannose | GDP-mannose 4,6-dehydratase (GMD) | IC50: 231 µM | In vitro enzyme assay | [6] |
| 3'-Deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus | EC50: 1.1 ± 0.1 µM | PS cells | [7] |
This table presents data for analogous compounds to provide a contextual framework for the expected potency of 3F-Man and its derivatives. Direct experimental validation is required.
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the effects of this compound on cellular glycosylation. These are generalized procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT/WST-1)
It is crucial to determine the cytotoxic concentration of 3F-Man before proceeding with functional assays.
-
Objective: To determine the concentration range of 3F-Man that is non-toxic to the cells of interest.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (3F-Man)
-
MTT or WST-1 assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of 3F-Man in complete culture medium (e.g., from 1 µM to 1 mM).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of 3F-Man. Include a vehicle-only control.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Perform the MTT or WST-1 assay according to the manufacturer's instructions.[5]
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-only control.
-
Metabolic Labeling with Radiolabeled 3F-Man
This protocol is adapted from studies on other radiolabeled mannose analogs and would require a custom synthesis of radiolabeled 3F-Man (e.g., [³H] or [¹⁴C]).
-
Objective: To trace the metabolic fate of 3F-Man and its incorporation into cellular components.
-
Materials:
-
Radiolabeled 3F-Man (e.g., [¹⁴C]-3F-Man)
-
Cells of interest
-
Cell culture dishes
-
Glucose-free culture medium supplemented with dialyzed fetal bovine serum
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and fluid
-
-
Procedure:
-
Culture cells to approximately 80-90% confluency.
-
Wash the cells with PBS and then incubate in glucose-free medium for 1-2 hours to deplete intracellular sugar pools.
-
Replace the starvation medium with glucose-free medium containing a known concentration of radiolabeled 3F-Man.
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours).
-
Wash the cells extensively with ice-cold PBS to remove unincorporated label.
-
Lyse the cells and collect the lysate.
-
Measure the total protein concentration of the lysate.
-
Perform scintillation counting on an aliquot of the lysate to determine the total incorporation of the radiolabel.
-
Further analysis can be performed by fractionating the lysate into different cellular components (e.g., proteins, lipids, nucleic acids) to determine the distribution of the label.
-
Analysis of Glycosylation by Lectin Blotting
Lectin blotting can be used to detect changes in specific glycan structures on glycoproteins following treatment with 3F-Man. For fucosylation, lectins such as Aleuria aurantia (B1595364) lectin (AAL) or Lotus tetragonolobus lectin (LTL) can be used.
-
Objective: To qualitatively or semi-quantitatively assess changes in fucosylation of the total proteome.
-
Materials:
-
Cell lysates from control and 3F-Man-treated cells
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated lectin (e.g., AAL)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Separate equal amounts of protein from control and 3F-Man-treated cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the biotinylated lectin (e.g., 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.[8][9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the bands using an imaging system.[9] A decrease in signal in the 3F-Man-treated lanes would indicate reduced fucosylation.
-
N-Glycan Profiling by Mass Spectrometry
For a detailed and quantitative analysis of changes in the N-glycan profile, mass spectrometry is the method of choice.
-
Objective: To identify and quantify the specific N-glycan structures that are altered by 3F-Man treatment.
-
Materials:
-
Glycoproteins extracted from control and 3F-Man-treated cells
-
PNGase F enzyme
-
Reagents for glycan labeling (e.g., procainamide)
-
HILIC-SPE cartridges for glycan cleanup
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
-
Procedure:
-
Denature the glycoprotein (B1211001) samples.
-
Release the N-glycans by incubating with PNGase F.
-
Label the released glycans with a fluorescent tag (e.g., procainamide) for detection and improved ionization.
-
Purify the labeled glycans using HILIC-SPE.
-
Analyze the purified glycans by LC-MS/MS. The liquid chromatography separates the different glycan isomers.[10]
-
The mass spectrometer provides the mass-to-charge ratio of each glycan, allowing for the determination of its monosaccharide composition.
-
Fragmentation data (MS/MS) can be used to determine the structure of the glycans.[11]
-
Compare the glycan profiles of control and 3F-Man-treated samples to identify and quantify changes in specific glycan species, particularly a decrease in fucosylated structures.
-
Figure 3: Experimental workflow for analyzing glycosylation changes using Lectin Blotting.
Applications in Research and Drug Development
This compound and similar fluorinated monosaccharides are valuable tools for:
-
Probing Glycosylation Pathways: By selectively inhibiting fucosylation, 3F-Man can be used to elucidate the functional roles of fucosylated glycans in various biological processes, such as cell-cell recognition, receptor activation, and viral entry.
-
Cancer Research: Altered fucosylation is a hallmark of many cancers and is often associated with metastasis and drug resistance. 3F-Man can be used as a tool to study the consequences of reduced fucosylation in cancer models.
-
Immunology: Fucosylation plays a critical role in immune cell trafficking and function. 3F-Man can be employed to investigate the impact of fucosylation on immune responses.
-
Therapeutic Antibody Development: The presence of fucose on the N-glycans of therapeutic antibodies can reduce their antibody-dependent cell-mediated cytotoxicity (ADCC). Inhibitors of fucosylation are of great interest for the production of afucosylated antibodies with enhanced therapeutic efficacy.
Conclusion
This compound is a powerful metabolic tool for the study of glycosylation. Through its conversion to GDP-3F-Man, it is proposed to act as a dual inhibitor of the fucosylation pathway, targeting both the de novo synthesis of GDP-L-fucose and the fucosyltransferases themselves. While specific quantitative data for 3F-Man is still forthcoming, the principles of its mechanism and its utility in the laboratory are well-supported by studies of analogous compounds. The experimental protocols and pathway diagrams provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize 3F-Man in their investigations into the complex and vital world of glycobiology.
References
- 1. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDP-mannose 4,6-dehydratase is a key driver of MYCN-amplified neuroblastoma core fucosylation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated rhamnosides inhibit cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
The Sweet Revolution: A Technical Guide to the Discovery and History of Fluorinated Sugars
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into carbohydrate scaffolds has ushered in a new era of glycobiology and drug discovery. This in-depth technical guide explores the fascinating history of fluorinated sugars, from their initial synthesis to their modern applications as sophisticated tools to probe biological systems and as promising therapeutic agents. We will delve into the key milestones, pioneering synthetic methodologies, and the profound impact of these unique molecules on our understanding of carbohydrate chemistry and biology.
A Historical Perspective: The Dawn of Fluorinated Carbohydrates
The journey into the world of fluorinated sugars began in the mid-20th century, driven by the burgeoning field of organofluorine chemistry and a growing interest in modifying biologically active molecules. Early explorations were challenging, requiring the development of novel fluorinating agents and synthetic strategies to selectively introduce fluorine into the polyhydroxylated and stereochemically complex carbohydrate framework.
A pivotal moment in this history was the first synthesis of 2-deoxy-2-fluoro-D-glucose in 1969 by Pacák and his team. This achievement laid the groundwork for the development of what would become one of the most important radiotracers in medical imaging. Another significant advancement was the introduction of diethylaminosulfur trifluoride (DAST) in 1975, a reagent that greatly facilitated the deoxyfluorination of alcohols and has since been widely used in the synthesis of fluorinated sugars.[1] These early breakthroughs paved the way for the synthesis of a diverse array of fluorinated carbohydrates, each with unique properties and potential applications.
Key Synthetic Strategies for Accessing Fluorinated Sugars
The synthesis of fluorinated sugars can be broadly categorized into three main approaches: nucleophilic fluorination, electrophilic fluorination, and radical fluorination. The choice of method depends on the desired position of the fluorine atom, the stereochemistry, and the nature of the starting material.
Nucleophilic Fluorination
This is the most common method for introducing a fluorine atom, typically involving the displacement of a good leaving group (e.g., triflate, tosylate, or mesylate) with a fluoride (B91410) ion source. The reaction generally proceeds with an inversion of configuration at the reaction center (SN2 mechanism).
Key Reagents:
-
Diethylaminosulfur Trifluoride (DAST): A versatile reagent for the deoxyfluorination of primary and secondary alcohols.
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): A source of naked fluoride ions, effective for displacing leaving groups.
-
Potassium Hydrogen Fluoride (KHF2): An economical and widely used fluoride source.
Electrophilic Fluorination
Electrophilic fluorination is primarily used for the fluorination of electron-rich species, such as glycals (unsaturated sugars). This method often results in the addition of fluorine and another nucleophile across the double bond.
Key Reagents:
-
Selectfluor® (F-TEDA-BF4): A popular, user-friendly, and effective electrophilic fluorinating agent.
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used electrophilic fluorine source.
-
Trifluoromethyl Hypofluorite (B1221730) (CF3OF): A highly reactive reagent used in early syntheses.
Radical Fluorination
More recently, radical-based methods have emerged as a powerful tool for C-H fluorination and other challenging transformations in carbohydrate chemistry. These methods often employ photocatalysis or metal-mediated processes to generate fluorine radicals.
Quantitative Data on Fluorinated Sugars
The introduction of fluorine significantly alters the physicochemical and biological properties of sugars. This section provides a summary of key quantitative data for some of the most well-studied fluorinated carbohydrates.
Table 1: Synthetic Yields of Selected Fluorinated Sugars
| Fluorinated Sugar | Starting Material | Fluorinating Agent | Yield (%) | Reference |
| 2-Deoxy-2-fluoro-D-glucose | 3,4,6-Tri-O-acetyl-D-glucal | Acetyl hypofluorite | ~40 | [2] |
| 6-Deoxy-6-fluoro-D-glucose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DAST | High | [3] |
| Peracetylated 2,6-difluoro-L-fucose | 6-Fluoro-L-fucal | Selectfluor | 71 | [4] |
| 2-Deoxy-2,2-difluoro-L-fucose derivative | Diacetyl-L-fucal | Selectfluor | Not specified | [4] |
| [18F]6-Deoxy-6-fluoro-D-fructose | Triflate precursor | [18F]KF/Kryptofix 2.2.2 | 25-35 | [5] |
Table 2: 19F NMR Chemical Shift Ranges for Fluorine in Different Environments
| Type of Compound | Chemical Shift Range (ppm) Relative to CFCl3 |
| -F-C=O | -70 to -20 |
| -CF3 | +40 to +80 |
| -CF2- | +80 to +140 |
| >CF- | +140 to +250 |
| Ar-F | +80 to +170 |
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and molecular structure.[6][7]
Table 3: Inhibitory Activity of Selected Fluorinated Sugar Derivatives
| Inhibitor | Target Enzyme | Inhibition Constant (Ki or IC50) | Reference |
| 2-Deoxy-2-fluoro-α-D-glucopyranosyl fluoride | Yeast α-glucosidase | Time-dependent inactivator | [8] |
| 2,4,6-Trinitrophenyl α-D-2-deoxy-2,2-difluoro arabino glycoside | Yeast α-glucosidase | Time-dependent inactivator | [8] |
| 3-Fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide | α-Glucosidase | IC50 = 1.47 ± 0.05 μM | [9] |
| Fluorinated Australine Derivative | A. niger α-glucosidase | Enhanced inhibition | [10] |
| C-7 Fluorinated Casuarine Derivative | Amyloglucosidase | Potent inhibition | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of two key fluorinated sugars, illustrating the practical aspects of the synthetic strategies discussed earlier.
Synthesis of 2-Deoxy-2-fluoro-D-glucose from 3,4,6-Tri-O-acetyl-D-glucal
This protocol is adapted from the electrophilic fluorination method.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Acetyl hypofluorite (can be generated in situ)
-
Anhydrous acetonitrile (B52724)
-
Water
-
Hydrochloric acid
-
Sodium bicarbonate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)/hexane solvent system
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-glucal in anhydrous acetonitrile in a flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired reaction temperature (e.g., -15 °C).
-
Slowly add a solution of acetyl hypofluorite in acetonitrile to the cooled glucal solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of acetylated 2-deoxy-2-fluoro-D-glucopyranosyl fluoride and the corresponding manno-isomer.
-
Hydrolyze the acetyl groups by dissolving the crude product in a mixture of methanol (B129727) and hydrochloric acid.
-
Neutralize the reaction mixture and concentrate under reduced pressure.
-
Purify the final product, 2-deoxy-2-fluoro-D-glucose, by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/methanol).
Synthesis of Methyl 6-deoxy-6-fluoro-α-isomaltoside using DAST
This protocol exemplifies a nucleophilic fluorination approach.
Materials:
-
Methyl 6-O-(6-O-acetyl-2,3,4-tri-O-benzyl-α-D-glucopyranosyl)-2,3,4-tri-O-benzyl-α-D-glucopyranoside
-
Sodium methoxide (B1231860) in methanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758)
-
Methanol
-
Silica gel for column chromatography
-
Hexane/ethyl acetate solvent system
Procedure:
-
Deacetylate the starting material by treating it with a catalytic amount of sodium methoxide in methanol. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate to obtain the 6'-hydroxy compound.
-
Dissolve the dried 6'-hydroxy compound in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add DAST to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting per-O-benzyl derivative of methyl 6'-deoxy-6'-fluoro-α-isomaltoside by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
The benzyl (B1604629) protecting groups can be removed by catalytic hydrogenation (e.g., using Pd/C in methanol) to yield the final product.[3]
Visualizing the Impact: Pathways and Workflows
Graphviz diagrams are provided to illustrate key biological pathways and experimental workflows where fluorinated sugars play a crucial role.
Caption: Sialic acid biosynthesis pathway and its interception by fluorinated analogs.
Caption: A typical workflow for screening fluorinated sugar inhibitors.
Conclusion and Future Perspectives
The discovery and development of fluorinated sugars have profoundly impacted chemical biology and medicinal chemistry. From their origins as synthetic curiosities, they have evolved into indispensable tools for studying carbohydrate-protein interactions, elucidating enzymatic mechanisms, and developing novel therapeutic and diagnostic agents. The unique properties conferred by the fluorine atom—such as increased metabolic stability, altered electronics, and the ability to serve as a sensitive NMR probe—ensure that these fascinating molecules will continue to be at the forefront of glycoscience research for years to come. Future efforts will likely focus on the development of more sophisticated and selective fluorination methods, the synthesis of increasingly complex fluorinated glycans and glycoconjugates, and their application in unraveling the intricate roles of carbohydrates in health and disease.
References
- 1. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of methyl 6''-deoxy-6'-fluoro-alpha-isomaltoside and of the corresponding trisaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Deoxy-6-[18F]fluoro-D-fructose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fluorinated sugars as probes of glycosidase mechanisms | UBC Chemistry [chem.ubc.ca]
- 9. Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diastereoselective Synthesis, Glycosidase Inhibition, and Docking Study of C-7-Fluorinated Casuarine and Australine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Fluorinated Carbohydrate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for the chemical synthesis of fluorinated carbohydrate analogs. These compounds are of significant interest in drug discovery and chemical biology due to their unique physicochemical properties that can enhance metabolic stability, modulate biological activity, and serve as probes for studying carbohydrate-protein interactions. This document details key synthetic strategies, presents quantitative data for comparative analysis, outlines experimental protocols, and visualizes relevant biological pathways.
Introduction to Fluorinated Carbohydrate Analogs
The introduction of fluorine into carbohydrate scaffolds can dramatically alter their biological properties. Fluorine's high electronegativity, small size (mimicking a hydroxyl group), and the strength of the C-F bond contribute to increased metabolic stability by blocking enzymatic degradation.[1][2] Furthermore, the strategic placement of fluorine can modulate the carbohydrate's conformation and its binding affinity to target proteins, making these analogs potent enzyme inhibitors or probes for studying biological processes.[3][4] This guide will focus on the primary methods for their synthesis: nucleophilic fluorination, electrophilic fluorination, and chemoenzymatic approaches.
Synthetic Strategies for Fluorination of Carbohydrates
The synthesis of fluorinated carbohydrates can be broadly categorized into several key strategies, each with its own advantages and substrate scope.
Nucleophilic Fluorination
Nucleophilic fluorination is a widely used method that involves the displacement of a leaving group, typically a hydroxyl group activated as a sulfonate ester (e.g., tosylate, mesylate, or triflate), with a fluoride (B91410) ion.[5] Deoxyfluorination reagents, which can both activate the hydroxyl group and provide a fluoride source, are also commonly employed.
Common Reagents:
-
Diethylaminosulfur Trifluoride (DAST): A versatile and widely used deoxyfluorinating agent for converting alcohols to fluorides.
-
Deoxofluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): A thermally more stable alternative to DAST.
-
Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TASF): A source of "naked" fluoride ions, particularly useful for displacing leaving groups.
-
Metal Fluorides (e.g., CsF, KF): Used in conjunction with a phase-transfer catalyst or in polar aprotic solvents to displace sulfonate esters.
Reaction Mechanism: The reaction with DAST typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center. The hydroxyl group is first activated by DAST to form a good leaving group, which is then displaced by a fluoride ion.
Experimental Protocol: Deoxyfluorination of a Protected Mannopyranoside using DAST
This protocol describes a general procedure for the deoxyfluorination of a protected mannose derivative at the C-2 position.
-
Materials:
-
Protected mannose derivative with a free hydroxyl group at C-2 (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve the protected mannose derivative in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO3.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-deoxy-2-fluoro-glucopyranoside derivative (due to inversion of stereochemistry).
-
Quantitative Data for Nucleophilic Fluorination:
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | DAST | CH2Cl2 | RT | 12 | 6-Deoxy-6-fluoro-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 68 | [6] |
| Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | DAST | CH2Cl2 | RT | 24 | Methyl 6-deoxy-6-fluoro-2,3,4-tri-O-benzoyl-α-D-glucopyranoside | 85 | [5] |
| Phenyl 2-azido-3-O-benzyl-2-deoxy-1-thio-α-D-galactopyranoside | DAST | CH2Cl2 | 0 to RT | 1 | Phenyl 2-azido-4,6-dideoxy-4,6-difluoro-3-O-benzyl-2-deoxy-1-thio-α-D-glucopyranoside | 70 | [5] |
Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich substrate, such as a glycal or an enol ether, with a reagent that delivers an electrophilic fluorine atom ("F+").[7] This method is particularly useful for the synthesis of 2-deoxy-2-fluoro sugars.
Common Reagents:
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): A commercially available, stable, and easy-to-handle electrophilic fluorinating agent.
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used electrophilic fluorinating reagent.
Reaction Mechanism: The reaction of a glycal with Selectfluor typically proceeds through an initial addition of the electrophilic fluorine to the double bond, forming a transient fluoronium ion intermediate. This intermediate is then attacked by a nucleophile (often the solvent or a counterion) at the anomeric carbon.
Experimental Protocol: Electrophilic Fluorination of Tri-O-acetyl-D-glucal with Selectfluor
This protocol outlines a general procedure for the synthesis of 2-deoxy-2-fluoro-D-glucose derivatives from a protected glucal.
-
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal (1.0 eq)
-
Selectfluor® (1.1 - 1.5 eq)
-
Acetonitrile (B52724) (CH3CN) and water (as co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-glucal in a mixture of acetonitrile and water.
-
Add Selectfluor® to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield a mixture of 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose derivatives.[8]
-
Quantitative Data for Electrophilic Fluorination:
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | Selectfluor | CH3CN/H2O | RT | 12 | 3,4,6-Tri-O-acetyl-2-deoxy-2-fluoro-D-glucopyranose and -mannopyranose | ~80 (mixture) | [8] |
| 3,4-Di-O-acetyl-L-fucal | Selectfluor | CH3CN/H2O | RT | 2 | 2-Deoxy-2-fluoro-L-fucose derivatives | 75 (mixture) | [9] |
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic transformations.[10][11] This approach is particularly powerful for the synthesis of complex fluorinated oligosaccharides and glycoconjugates. Typically, a fluorinated monosaccharide is chemically synthesized and then used as a substrate for glycosyltransferases or other carbohydrate-active enzymes to build larger structures.[12]
Key Enzymes:
-
Glycosyltransferases: Catalyze the transfer of a sugar moiety from an activated donor (e.g., a nucleotide sugar) to an acceptor molecule. Many glycosyltransferases exhibit some promiscuity and can accept fluorinated substrates.
-
Glycosidases: In the presence of appropriate substrates, some glycosidases can be used to catalyze the formation of glycosidic bonds (transglycosylation).
Workflow: A typical chemoenzymatic workflow involves:
-
Chemical synthesis of a fluorinated monosaccharide or a simple fluorinated building block.
-
Enzymatic activation of the fluorinated sugar (e.g., conversion to a nucleotide sugar).
-
Enzymatic glycosylation to transfer the fluorinated sugar to an acceptor.
Experimental Protocol: Chemoenzymatic Synthesis of a Fluorinated Disaccharide
This protocol provides a general outline for the chemoenzymatic synthesis of a fluorinated disaccharide using a glycosyltransferase.
-
Materials:
-
Fluorinated sugar donor (e.g., GDP-2-fluoro-fucose)
-
Acceptor substrate (e.g., N-acetyllactosamine)
-
Glycosyltransferase (e.g., fucosyltransferase)
-
Appropriate buffer solution with divalent cations (e.g., MnCl2)
-
Alkaline phosphatase (to degrade nucleotide byproducts)
-
Size-exclusion or reversed-phase chromatography media
-
-
Procedure:
-
Combine the fluorinated sugar donor, acceptor substrate, and glycosyltransferase in the appropriate buffer.
-
Add alkaline phosphatase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C).
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, terminate the reaction by heating or adding a quenching agent.
-
Purify the resulting fluorinated disaccharide using size-exclusion or reversed-phase chromatography.
-
Quantitative Data for Chemoenzymatic Synthesis:
| Donor Substrate | Acceptor Substrate | Enzyme | Product | Yield (%) | Reference |
| GDP-2-deoxy-2-fluoro-L-fucose | N-acetyllactosamine | α-1,3-Fucosyltransferase V | 2'-fluoro-Sialyl Lewis x | ~60 | [9] |
| CMP-3Fax-Neu5Ac | Lacto-N-neotetraose | α-2,3-Sialyltransferase | 3'-fluoro-sialyl-Lacto-N-neotetraose | High | [3] |
Biological Applications and Signaling Pathways
Fluorinated carbohydrate analogs have emerged as powerful tools to probe and modulate biological processes, particularly those involving carbohydrate-recognizing proteins and enzymes. Their primary applications lie in their ability to act as inhibitors of glycosyltransferases and to modulate cellular metabolism.
Inhibition of Glycosyltransferases
Many fluorinated carbohydrate analogs function as metabolic inhibitors of glycosyltransferases, such as fucosyltransferases (FUTs) and sialyltransferases (STs).[3][9] These analogs, often administered as cell-permeable peracetylated derivatives, are processed by cellular salvage pathways into fluorinated nucleotide sugar donors (e.g., GDP-fluoro-fucose or CMP-fluoro-sialic acid).[13]
Mechanism of Action:
-
Competitive Inhibition: The fluorinated nucleotide sugar donors compete with the natural substrates for the active site of the glycosyltransferase. The high electronegativity of the fluorine atom can destabilize the oxocarbenium ion-like transition state of the glycosylation reaction, thus inhibiting the transfer of the sugar.[2]
-
Feedback Inhibition: The accumulation of the fluorinated nucleotide sugar analogs can also lead to feedback inhibition of the de novo biosynthetic pathway for the natural nucleotide sugar, further reducing the levels of available donor substrate.[13][14]
The inhibition of fucosylation and sialylation has significant implications for various cellular processes, including cell adhesion, signaling, and immune responses. For instance, the inhibition of fucosylation can downregulate the expression of sialyl Lewis X (sLex), a key ligand for selectins involved in inflammation and cancer metastasis.[9] Similarly, altering sialylation patterns can impact the function of cell surface receptors and modulate cell-cell interactions.[15][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling structure–function interactions between fluorinated heparan sulfate mimetics and signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Deoxy-6-fluoro-d-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brynmawr.edu [brynmawr.edu]
- 8. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Chemoenzymatic synthesis of mono- and di-fluorinated Thomsen–Friedenreich (T) antigens and their sialylated derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Chemical and chemoenzymatic syntheses of sialyl Lewisa tetrasaccharide antigen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potent Metabolic Sialylation Inhibitors Based on C-5-Modified Fluorinated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sialyltransferase inhibition and recent advances | Scilit [scilit.com]
enzymatic synthesis of 3-Deoxy-3-fluoro-D-mannose
An In-depth Technical Guide to the Chemoenzymatic Synthesis of 3-Deoxy-3-fluoro-D-mannose and its Derivatives
This guide provides a detailed overview of the prevalent chemoenzymatic strategy for the synthesis of this compound and its subsequent conversion to the biologically important nucleotide-activated form, GDP-3-deoxy-3-fluoro-D-mannose. This fluorinated mannose analogue is a valuable tool for researchers in glycobiology and drug development, aiding in the study of protein-glycan interactions and the development of enzyme inhibitors.
Introduction
This compound is a synthetic, fluorinated monosaccharide that serves as a structural analogue of D-mannose. The strategic replacement of a hydroxyl group with fluorine can significantly alter the molecule's chemical properties, making it a useful probe to study the function of mannose-utilizing enzymes and a potential lead for therapeutic development. The synthesis of this compound and its activated forms, such as GDP-3-deoxy-3-fluoro-D-mannose, is most effectively achieved through a chemoenzymatic approach. This method combines the precision of chemical synthesis for the initial fluorination and creation of the sugar phosphate (B84403) with the high selectivity and efficiency of enzymatic catalysis for the final nucleotide activation.
Chemoenzymatic Synthesis Pathway Overview
The synthesis of GDP-3-deoxy-3-fluoro-D-mannose is a multi-step process that begins with the chemical synthesis of a protected this compound derivative, followed by phosphorylation and subsequent enzymatic conversion to the final GDP-sugar.
Chemical Synthesis of this compound 1-phosphate
The initial steps of the synthesis are chemical. A common starting material is a suitable thioglycoside which undergoes a series of protecting group manipulations and a key fluorination step to introduce the fluorine atom at the C3 position. This is followed by phosphorylation to yield the crucial intermediate, this compound 1-phosphate.
A representative chemical synthesis route starts from a known thioglycoside of mannose[1]. The synthesis involves several steps of protection and deprotection of hydroxyl groups to selectively expose the C3 hydroxyl for fluorination. The anomeric position is then manipulated to introduce the phosphate group, yielding the target 3-deoxy-3-fluoro mannose 1-phosphate[1].
Enzymatic Synthesis of GDP-3-deoxy-3-fluoro-D-mannose
The second stage of the process is enzymatic. The chemically synthesized this compound 1-phosphate serves as a substrate for a promiscuous pyrophosphorylase, which catalyzes the reaction with GTP to form GDP-3-deoxy-3-fluoro-D-mannose.
The following diagram illustrates the overall chemoenzymatic workflow:
Caption: Chemoenzymatic workflow for the synthesis of GDP-3-deoxy-3-fluoro-D-mannose.
Experimental Protocols
Enzymatic Synthesis of GDP-3-deoxy-3-fluoro-D-mannose
This protocol is based on the use of a promiscuous pyrophosphorylase, such as SeGDP-Man-PP, to couple this compound 1-phosphate with GTP.
Materials:
-
This compound 1-phosphate
-
Guanosine triphosphate (GTP)
-
SeGDP-Man-PP (recombinantly expressed and purified)
-
HEPES buffer
-
MgCl₂
-
Inorganic pyrophosphatase
-
Reaction vessel
-
Incubator/shaker
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing HEPES buffer (e.g., 50 mM, pH 7.5), MgCl₂ (e.g., 5 mM), and GTP (e.g., 1.5 equivalents relative to the sugar phosphate).
-
Add this compound 1-phosphate to the reaction mixture.
-
Initiate the reaction by adding SeGDP-Man-PP enzyme and inorganic pyrophosphatase. The inorganic pyrophosphatase is included to drive the reaction towards product formation by hydrolyzing the pyrophosphate byproduct.
-
Incubate the reaction at a suitable temperature (e.g., 37 °C) with gentle agitation.
-
Monitor the reaction progress using an appropriate analytical method, such as anion-exchange HPLC.
-
Once the reaction has reached completion or the desired conversion, terminate the reaction, for example, by heat inactivation or addition of a quenching agent.
-
The product, GDP-3-deoxy-3-fluoro-D-mannose, can be purified from the reaction mixture using chromatographic techniques, such as anion-exchange chromatography.
The following diagram illustrates the experimental workflow for the enzymatic synthesis step:
Caption: Experimental workflow for the enzymatic synthesis of GDP-3-deoxy-3-fluoro-D-mannose.
Quantitative Data
The efficiency of the enzymatic synthesis of variably fluorinated GDP-Mannose derivatives can be summarized in the following table. The data is adapted from a study utilizing a chemoenzymatic strategy[1].
| Substrate (Mannose 1-phosphate analogue) | Product (GDP-Mannose analogue) | Conversion (%) | Isolated Yield (%) |
| 3-deoxy-3-fluoro-mannose 1-phosphate | GDP-3-deoxy-3-fluoro-mannose | 95 | 37 |
| 2-deoxy-2-fluoro-mannose 1-phosphate | GDP-2-deoxy-2-fluoro-mannose | 95 | 65 |
Conversion was measured by quantitative analytical SAX-HPLC. Isolated yield refers to the yield of the purified product.
Metabolism of this compound in Biological Systems
Studies on the metabolism of this compound in organisms such as Saccharomyces cerevisiae have shown that it can be processed by cellular enzymes. Upon entering the cell, it can be phosphorylated to this compound 6-phosphate and subsequently converted to GDP-3-deoxy-3-fluoro-D-mannose[2]. This indicates that endogenous yeast enzymes are capable of recognizing and metabolizing this fluorinated sugar, although with lower efficiency compared to its non-fluorinated counterpart[2].
The metabolic pathway can be visualized as follows:
References
3-Deoxy-3-fluoro-D-mannose: A Potential Inhibitor of Bacterial Growth
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deoxy-3-fluoro-D-mannose (3F-Man) is a synthetic, fluorinated analog of the natural sugar D-mannose. While research into its specific antibacterial properties is ongoing, the broader class of fluorinated carbohydrates has demonstrated significant potential as inhibitors of bacterial growth. This document provides a comprehensive overview of the putative mechanisms of action of 3F-Man, drawing parallels from related fluorinated sugar analogs and their established effects on bacterial physiology. It details generalized experimental protocols for assessing antibacterial activity and outlines the key metabolic pathways likely to be targeted. This guide serves as a foundational resource for researchers investigating 3F-Man as a novel antibacterial agent.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Sugar analogs, particularly those modified with fluorine, represent a promising class of molecules that can interfere with essential bacterial metabolic pathways. This compound (3F-Man) is a structural analog of D-mannose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This modification can dramatically alter the molecule's biological activity, transforming it from a metabolite into a metabolic inhibitor.
The rationale for investigating 3F-Man as a bacterial growth inhibitor is based on the central role of mannose in bacterial physiology. Mannose is a key component of the bacterial cell wall, particularly in the synthesis of peptidoglycan and other essential glycans. It is also involved in protein glycosylation, a process crucial for bacterial fitness and pathogenesis. By introducing a fluorinated analog, it is hypothesized that key enzymatic steps in these pathways can be disrupted.
Putative Mechanisms of Action
While direct experimental evidence for the specific mechanism of 3F-Man is limited in publicly available literature, two primary hypotheses can be formulated based on studies of similar sugar analogs.
Inhibition of Cell Wall Biosynthesis
The most probable mechanism of action for 3F-Man is the disruption of bacterial cell wall synthesis. This can occur through several interconnected steps:
-
Metabolic Conversion and Incorporation: 3F-Man is likely transported into the bacterial cell and phosphorylated to this compound-6-phosphate. This modified sugar phosphate (B84403) can then be converted into a nucleotide-activated form, such as GDP-3-deoxy-3-fluoro-D-mannose.
-
Chain Termination: Glycosyltransferases, the enzymes responsible for elongating glycan chains in the cell wall, may not be able to utilize the fluorinated nucleotide sugar as a substrate for adding subsequent sugar units. The fluorine atom at the C-3 position, replacing a hydroxyl group, would prevent the formation of a glycosidic bond, thus terminating the growing glycan chain.
-
Feedback Inhibition: The accumulation of the unnatural, fluorinated nucleotide sugar within the cell can lead to feedback inhibition of earlier enzymes in the mannose metabolic pathway, such as phosphomannose isomerase (PMI). This would deplete the cell of essential precursors for cell wall synthesis.
A study on the related compound, 3-amino-3-deoxy-D-glucose, found that it inhibited the growth of Staphylococcus aureus by targeting glucosamine (B1671600) synthetase, a key enzyme in the pathway that converts fructose-6-phosphate (B1210287) to glucosamine-6-phosphate, an essential precursor for peptidoglycan synthesis[1]. This provides a strong precedent for 3F-Man acting on a similar upstream enzyme in the mannose metabolic pathway.
Inhibition of Phosphomannose Isomerase (PMI)
Phosphomannose isomerase (PMI) is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (B13060355) to fructose-6-phosphate. This enzyme sits (B43327) at a critical branch point in carbohydrate metabolism. Inhibition of PMI would have a dual effect: it would prevent the entry of mannose into the central glycolytic pathway and would lead to an accumulation of mannose-6-phosphate. In the case of 3F-Man, its phosphorylated form could act as a competitive inhibitor of PMI. The inactivation of PMI has been shown to abolish sporulation and antibiotic production in Streptomyces coelicolor, highlighting its importance in bacterial physiology[2].
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Zone of Inhibition Assay (Disk Diffusion Test)
This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone where bacterial growth is inhibited around a disk impregnated with the substance.
Materials:
-
This compound (3F-Man) solutions of known concentrations.
-
Sterile filter paper disks (6 mm diameter).
-
Bacterial strains of interest.
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile swabs.
-
Incubator.
Procedure:
-
Prepare Bacterial Lawn:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a 0.5 McFarland turbidity standard.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacterial growth.
-
-
Prepare and Apply Disks:
-
Impregnate sterile filter paper disks with a known volume (e.g., 10 µL) of different concentrations of the 3F-Man solution.
-
Allow the disks to dry in a sterile environment.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate, pressing gently to ensure contact.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
Signaling Pathways and Logical Relationships
The inhibitory action of 3F-Man on bacterial growth can be conceptualized as a disruption of the normal flow of metabolites required for cell viability. The primary affected pathway is the conversion of mannose into essential cellular components.
dot
Caption: Disruption of bacterial mannose metabolism by this compound.
Conclusion
This compound holds promise as a potential bacterial growth inhibitor due to its ability to act as a metabolic poison within the essential mannose utilization pathways. The likely mechanism of action involves the disruption of cell wall biosynthesis, either through chain termination of growing glycans or feedback inhibition of key enzymes like phosphomannose isomerase. While direct quantitative data on its antibacterial efficacy is currently sparse, the established principles of fluorinated sugar inhibitors provide a strong foundation for future research. The experimental protocols detailed herein offer a standardized approach for the systematic evaluation of 3F-Man's antibacterial spectrum and potency. Further investigation into this and related compounds is warranted to develop novel therapeutic strategies to combat bacterial infections.
References
The Metabolic Fate of 3-Deoxy-3-fluoro-D-mannose in Saccharomyces cerevisiae: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the metabolism of the mannose analogue, 3-Deoxy-3-fluoro-D-mannose (3-F-Man), in the model organism Saccharomyces cerevisiae. The metabolism of fluorinated sugars is of significant interest in the development of antimicrobial agents and as probes for studying carbohydrate metabolism. This document details the identified metabolic pathway of 3-F-Man, presents available quantitative data, outlines relevant experimental methodologies, and provides visualizations of the core metabolic processes. The central finding is that 3-F-Man is recognized by the native mannose metabolic machinery in S. cerevisiae, leading to its phosphorylation and activation to a nucleotide sugar derivative. However, its subsequent incorporation into cell wall polysaccharides is significantly hindered.
Introduction
Saccharomyces cerevisiae, a facultative anaerobe, possesses a robust and well-characterized metabolic network for the utilization of various sugars. Mannose, an epimer of glucose, is a critical carbohydrate for this yeast, serving as both a carbon source for energy production via glycolysis and as a precursor for the synthesis of essential glycoconjugates, such as mannoproteins and glycosylphosphatidylinositol (GPI) anchors, which are vital for cell wall integrity and protein function.
The introduction of fluorinated sugar analogues, such as this compound, provides a powerful tool to probe the specificity and mechanisms of the enzymes involved in these pathways. The fluorine atom, with its small size and high electronegativity, can subtly alter the chemical properties of the sugar molecule, potentially leading to enzyme inhibition or the formation of fraudulent metabolites. Understanding the metabolic fate of these analogues is crucial for designing novel antifungal drugs and for elucidating the intricacies of yeast carbohydrate metabolism.
This guide focuses on the metabolic conversion of 3-F-Man within S. cerevisiae, based on foundational studies in the field.
The Metabolic Pathway of this compound
The metabolism of this compound in Saccharomyces cerevisiae S288C proceeds through a pathway analogous to that of native D-mannose, involving sequential phosphorylation and activation to a nucleotide sugar. The key identified metabolites are:
-
This compound 6-phosphate
-
This compound 1,6-bisphosphate
-
Guanosine diphosphate-3-deoxy-3-fluoro-D-mannose (GDP-3-F-Man)
The metabolic journey begins with the transport of 3-F-Man across the yeast cell membrane, a process that has been observed to be less efficient than that of its counterpart, 4-deoxy-4-fluoro-D-mannose.[1][2] Once inside the cytoplasm, 3-F-Man is phosphorylated by hexokinase to form this compound 6-phosphate. This is then followed by the action of phosphomannomutase, which converts the 6-phosphate into the 1-phosphate form. Subsequently, GDP-mannose pyrophosphorylase catalyzes the reaction of this compound 1-phosphate with GTP to produce GDP-3-Deoxy-3-fluoro-D-mannose.[1][2]
A notable observation is the significantly reduced incorporation of the 3-fluoro analogue into the cell wall fraction compared to other fluorinated mannose derivatives.[1][2] This suggests that while the initial steps of the metabolic pathway recognize and process 3-F-Man, the downstream mannosyltransferases involved in cell wall synthesis are likely inhibited by the presence of the fluorine atom at the C-3 position.
The formation of this compound 1,6-bisphosphate indicates a side reaction, likely catalyzed by phosphomannokinase.[1][2]
Quantitative Data
The available quantitative data on the metabolism of this compound in S. cerevisiae is limited. The primary study in this area provides a comparative analysis of the metabolic fate of radiolabeled 3-F-Man and 4-deoxy-4-fluoro-D-mannose.
| Metabolite | This compound | 4-deoxy-4-fluoro-D-mannose | Reference |
| Cellular Uptake | Less efficient | More efficient | [1][2] |
| Conversion to Sugar Nucleotide | Much less efficient | More efficient | [1][2] |
| Incorporation into Cell Wall | Little radioactivity transferred | Radioactive material incorporated | [1][2] |
| Identified Metabolites | This compound 6-phosphate, this compound 1,6-bisphosphate, GDP-3-Deoxy-3-fluoro-D-mannose | 4-deoxy-4-fluoro-D-mannose 6-phosphate, 4-deoxy-4-fluoro-D-mannose 1,6-bisphosphate, GDP-4-deoxy-4-fluoro-D-mannose | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to study the metabolism of this compound in Saccharomyces cerevisiae. These protocols are based on the methods described in the foundational research by Grier and Rasmussen (1983) and general biochemical techniques.
Yeast Culture and Radiolabeling
Objective: To grow S. cerevisiae and incubate with radiolabeled 3-F-Man to produce labeled metabolites.
Materials:
-
Saccharomyces cerevisiae S288C strain
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Minimal medium (with appropriate supplements)
-
[1-¹⁴C]-3-Deoxy-3-fluoro-D-mannose
-
Shaking incubator
-
Centrifuge
Protocol:
-
Inoculate a starter culture of S. cerevisiae S288C in 10 mL of YPD medium and grow overnight at 30°C with shaking.
-
Use the starter culture to inoculate a larger volume of minimal medium to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 30°C with shaking to mid-log phase (OD₆₀₀ of approximately 0.8-1.0).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet twice with sterile, ice-cold water.
-
Resuspend the cells in a minimal medium lacking a carbon source.
-
Add [1-¹⁴C]-3-Deoxy-3-fluoro-D-mannose to a final concentration of 1 mM.
-
Incubate the cell suspension at 30°C with shaking for a defined period (e.g., 1-2 hours).
-
Stop the incubation by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Proceed with metabolite extraction.
Metabolite Extraction and Analysis
Objective: To extract and identify the radiolabeled metabolites of 3-F-Man from yeast cells.
Materials:
-
TCA-quenched yeast cell suspension
-
Glass beads (0.45-0.55 mm)
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column
-
Paper chromatography system
-
Scintillation counter
-
Reference standards for 3-F-Man and its potential metabolites (if available)
Protocol:
-
Cell Lysis:
-
Transfer the TCA-quenched cell suspension to a microcentrifuge tube containing an equal volume of glass beads.
-
Agitate vigorously on a vortex mixer for 10-15 minutes in short bursts, cooling on ice between bursts.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Extraction:
-
Carefully collect the supernatant, which contains the soluble metabolites.
-
The pellet can be further processed to analyze incorporation into the cell wall fraction.
-
-
Chromatographic Separation:
-
HPLC:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered extract onto an anion-exchange HPLC column.
-
Elute the metabolites using a suitable gradient (e.g., a linear gradient of ammonium (B1175870) bicarbonate).
-
Collect fractions and measure the radioactivity in each fraction using a scintillation counter.
-
-
Paper Chromatography:
-
Spot the extract onto Whatman No. 1 chromatography paper.
-
Develop the chromatogram using a suitable solvent system (e.g., ethanol:1 M-ammonium acetate, pH 7.5; 7:3, v/v).
-
Visualize the radioactive spots using autoradiography or by cutting the paper into strips and performing scintillation counting.
-
-
-
Metabolite Identification:
-
Identify the metabolites by comparing their retention times (HPLC) or Rf values (paper chromatography) with those of known standards.
-
Co-elution of the radioactive peaks with authentic, non-radioactive standards can further confirm the identity of the metabolites.
-
Conclusion and Future Directions
The metabolism of this compound in Saccharomyces cerevisiae follows the initial steps of the native mannose metabolic pathway, leading to the formation of GDP-3-Deoxy-3-fluoro-D-mannose. However, the subsequent utilization of this fluorinated nucleotide sugar for cell wall biosynthesis is significantly impaired. This suggests that the mannosyltransferases responsible for glycoprotein (B1211001) synthesis are sensitive to the fluorine substitution at the C-3 position of the mannose ring.
This understanding opens several avenues for future research:
-
Enzyme Kinetics: Detailed kinetic studies of hexokinase, phosphomannomutase, and GDP-mannose pyrophosphorylase with 3-F-Man as a substrate would provide valuable quantitative data on the efficiency of each metabolic step.
-
Inhibition Studies: Investigating the inhibitory effects of GDP-3-F-Man on various mannosyltransferases could pinpoint the specific enzymes affected and the mechanism of inhibition.
-
Drug Development: The inefficient metabolism and potential for downstream inhibition make 3-F-Man and its derivatives interesting candidates for the development of novel antifungal agents that target cell wall biosynthesis.
-
Transport Mechanisms: Elucidating the specific transporters involved in the uptake of 3-F-Man would provide a more complete picture of its metabolic journey and potential mechanisms of resistance.
References
An In-depth Technical Guide to 3-Deoxy-3-fluoro-D-mannose (CAS: 87764-46-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-3-fluoro-D-mannose (3-F-Man) is a synthetic, fluorinated monosaccharide analog of D-mannose. Its structural similarity to natural sugars, combined with the unique properties imparted by the fluorine atom, makes it a valuable tool in glycobiology and a compound of interest for drug development, particularly in the area of antimicrobials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental applications of this compound.
Chemical and Physical Properties
This compound is typically available as a colorless syrup or a white solid.[1] It is soluble in water, methanol (B129727) (MeOH), and dimethyl sulfoxide (B87167) (DMSO).[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 87764-46-3 | [1][2] |
| Molecular Formula | C₆H₁₁FO₅ | [1][2] |
| Molecular Weight | 182.15 g/mol | [1][2] |
| IUPAC Name | (2R,3S,4R,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal | [1][3] |
| SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O | [3] |
| InChI | InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 | [1][3] |
| Appearance | Colourless Syrup or White Solid | [1][4] |
| Melting Point | 154 °C | [2] |
| Solubility | DMSO, H₂O, MeOH | [1] |
| Storage Temperature | 0 to 8 °C or +4°C | [1][5] |
Synthesis
Synthetic Route Overview
A key synthetic route to this compound involves a cyanohydrin reaction followed by catalytic hydrogenation.[6] The process starts from a fluorinated arabinose precursor.
Experimental Protocol Summary: Synthesis of this compound
This protocol is based on the method described by Rasmussen et al. (1983).
Starting Material: 2-deoxy-2-fluoro-d-arabinose
Key Steps:
-
Cyanohydrin Formation: 2-deoxy-2-fluoro-d-arabinose is reacted with potassium cyanide at a controlled pH of 7.8. This reaction adds a cyanide group, extending the carbon chain.
-
Catalytic Hydrogenation: The resulting cyanohydrin is then subjected to catalytic hydrogenation over a 5% palladium-barium sulfate (B86663) catalyst. This step reduces the nitrile group to an aldehyde and a primary alcohol, forming a mixture of epimeric sugars.
-
Purification: The epimeric products, 3-deoxy-3-fluoro-d-glucose (B43586) and this compound, are separated and purified using column chromatography with a Dowex-50W x 8 (Ca²⁺) resin.
Yields:
-
3-deoxy-3-fluoro-d-glucose: 25% isolated yield
-
This compound: 40% isolated yield
Note: For detailed experimental conditions, including reagent concentrations, reaction times, and specific purification parameters, it is recommended to consult the full research article by Rasmussen et al., Carbohydrate Research, 1983, 116, 21-30.
Biological Activity and Mechanism of Action
Antibacterial Activity
This compound acts as a bacterial growth inhibitor.[2][7] It is a structural analog of mannose and glucose and is particularly effective against chronic infections caused by bacteria that produce lectins, such as Clostridioides difficile.[2][7] It has been suggested that this compound can be used in combination with other antibiotics to enhance their efficacy.[2][7]
Proposed Mechanism of Action
The antibacterial effect of this compound is attributed to its ability to interfere with essential cellular processes:
-
Nucleic Acid Interaction: It is proposed that the compound binds to the 6-phosphate group of nucleic acids. This interaction is thought to prevent the addition of sugar molecules to the ribose or deoxyribose backbone, thereby disrupting nucleic acid structure and function.[2][7]
-
Inhibition of Macromolecule Synthesis: this compound also inhibits the synthesis of proteins and RNA, which are crucial for bacterial growth and proliferation.[2][7]
Metabolism in Saccharomyces cerevisiae
This compound is metabolized by the yeast Saccharomyces cerevisiae and becomes incorporated into the cell wall.[8] However, its transport into yeast cells and subsequent conversion to a sugar nucleotide are less efficient compared to its 4-fluoro analog, 4-deoxy-4-fluoro-D-mannose (B43598).
Identified Metabolites
Upon incubation with S. cerevisiae, this compound is converted into the following metabolites:
-
This compound 1,6-bisphosphate
-
This compound 6-phosphate
-
GDP-3-deoxy-3-fluoro-D-mannose
Experimental Applications and Workflows
This compound is a valuable probe for studying carbohydrate metabolism and the effects of fluorinated sugars on cellular processes.
Experimental Workflow: Investigating the Effects on Yeast Metabolism
The following workflow outlines a general approach to studying the impact of this compound on Saccharomyces cerevisiae.
Conclusion
This compound is a versatile molecule with significant potential in both basic research and drug development. Its ability to inhibit bacterial growth and serve as a metabolic probe in yeast highlights its utility. Further research to elucidate the precise molecular targets of its antibacterial action and to explore its efficacy in more complex biological systems is warranted. This guide provides a foundational understanding for scientists and researchers looking to incorporate this compound into their studies.
References
- 1. Synthesis of this compound and 4-deoxy-4-fluoro-d-mannose | Chemsrc [chemsrc.com]
- 2. Inhibitors of protein glycosylation and glycoprotein processing in viral systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Comparison of increased hydration, D-mannose, and antibiotic prophylaxis for recurrent urinary tract infection prevention in premenopausal women: a three-arm randomized-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling with 3-Deoxy-3-fluoro-D-mannose (3-F-Man)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for studying the dynamics of biomolecules within living cells. By introducing atoms or functional groups through biosynthetic pathways, researchers can track the synthesis, trafficking, and turnover of proteins, glycans, and other cellular components. 3-Deoxy-3-fluoro-D-mannose (3-F-Man) is a mannose analog that can be metabolically incorporated into glycan structures, offering a unique tool for investigating glycosylation pathways and their role in various physiological and pathological processes. The fluorine atom at the 3-position can act as a subtle probe, potentially influencing enzymatic processing and allowing for detection through specialized techniques.
These application notes provide a comprehensive guide to using 3-F-Man for metabolic labeling, including its mechanism of action, protocols for cell culture labeling and analysis, and its applications in drug development.
Principle of Metabolic Labeling with 3-F-Man
This compound is recognized by the cellular machinery involved in N-linked glycosylation. Once it enters the cell, it is believed to be processed through the mannose metabolic pathway. This involves phosphorylation and conversion to a nucleotide sugar donor, GDP-3-deoxy-3-fluoro-D-mannose (GDP-3-F-Man). This fluorinated analog can then be utilized by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus for the synthesis of N-glycans.
The presence of the fluorine atom at the 3-position of the mannose ring is hypothesized to have two key consequences:
-
Incorporation and Tracing: GDP-3-F-Man can be incorporated into the growing glycan chains on glycoproteins. The fluorine atom provides a unique isotopic signature that can be detected by mass spectrometry, allowing for the tracking and quantification of labeled glycoproteins.
-
Potential for Inhibition: The substitution of a hydroxyl group with a fluorine atom at the C3 position may interfere with the action of specific glycosidases or glycosyltransferases that would normally process the mannose residue. This can lead to the truncation of glycan chains or the accumulation of intermediate structures, providing insights into the regulation of the glycosylation pathway. Early studies on related fluorinated sugars, such as 2-deoxy-2-fluoro-D-mannose, have demonstrated an inhibitory effect on the formation of lipid-linked oligosaccharides, suggesting a similar potential for 3-F-Man.
Applications in Research and Drug Development
Metabolic labeling with 3-F-Man is a valuable tool for:
-
Studying N-linked Glycosylation Pathways: Elucidating the steps involved in glycan biosynthesis and processing.
-
Identifying Glycosylation-Dependent Processes: Investigating the role of glycosylation in protein folding, trafficking, and function.
-
Cancer Biology: Aberrant glycosylation is a hallmark of cancer. 3-F-Man can be used to study these changes and to screen for drugs that target glycosylation pathways in cancer cells.
-
Drug Development: Assessing the impact of drug candidates on glycosylation processes, which can affect the efficacy and safety of therapeutic glycoproteins.
-
Virology: Investigating the role of host cell glycosylation in viral entry, replication, and pathogenesis.
Experimental Protocols
The following protocols provide a general framework for metabolic labeling of mammalian cells with 3-F-Man. Optimization of concentration and incubation time is recommended for each cell line and experimental setup.
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells (e.g., CHO, HEK293)
Materials:
-
This compound (3-F-Man)
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium (e.g., DMEM or Ham's F-12 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Sterile tissue culture plates and consumables
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate or 10 cm dish at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of 3-F-Man in sterile water or PBS. On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentration. A starting concentration range of 50-200 µM is recommended for initial experiments.
-
Metabolic Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium containing 3-F-Man to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
After the labeling period, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the dish.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Downstream Analysis: The protein lysate is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
Protocol 2: Analysis of 3-F-Man Incorporation by Mass Spectrometry
Materials:
-
Protein lysate from 3-F-Man labeled cells (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Ammonium (B1175870) bicarbonate
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Protein Reduction and Alkylation:
-
Take a known amount of protein lysate (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Set the data acquisition method to include fragmentation of parent ions to identify peptides and their modifications.
-
-
Data Analysis:
-
Use appropriate software to search the MS/MS data against a protein database.
-
Include a variable modification for the incorporation of 3-F-Man on asparagine residues within the N-glycosylation sequon (N-X-S/T, where X is not proline). The mass shift will correspond to the addition of the 3-F-Man-containing glycan fragment.
-
Quantify the relative abundance of labeled versus unlabeled glycopeptides to determine incorporation efficiency.
-
Protocol 3: Cytotoxicity Assay
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (3-F-Man)
-
96-well tissue culture plates
-
MTT or LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the chosen assay.
-
Treatment: The following day, treat the cells with a range of 3-F-Man concentrations (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Assay: Perform the MTT or LDH assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.
Data Presentation
Quantitative data from metabolic labeling experiments with 3-F-Man should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity of 3-F-Man on Different Cell Lines
| Cell Line | Incubation Time (h) | 3-F-Man Concentration (µM) | Cell Viability (%) |
| CHO-K1 | 48 | 0 (Control) | 100 ± 5 |
| 50 | 98 ± 6 | ||
| 100 | 95 ± 4 | ||
| 200 | 88 ± 7 | ||
| 500 | 75 ± 9 | ||
| HEK293 | 48 | 0 (Control) | 100 ± 4 |
| 50 | 99 ± 5 | ||
| 100 | 96 ± 6 | ||
| 200 | 90 ± 8 | ||
| 500 | 80 ± 10 |
Table 2: Hypothetical Incorporation Efficiency of 3-F-Man into a Model Glycoprotein
| Cell Line | 3-F-Man Concentration (µM) | Incubation Time (h) | Labeled Glycopeptide Abundance (%) | Unlabeled Glycopeptide Abundance (%) |
| CHO-K1 | 100 | 48 | 35 ± 5 | 65 ± 5 |
| HEK293 | 100 | 48 | 42 ± 6 | 58 ± 6 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Proposed metabolic pathway of this compound and its potential incorporation into the N-linked glycosylation pathway.
Application Notes and Protocols for 3-Deoxy-3-fluoro-D-mannose (3F-Man) as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-3-fluoro-D-mannose (3F-Man) is a synthetic, fluorinated analog of the monosaccharide D-mannose. Its structural similarity to mannose allows it to enter cellular metabolic pathways, where it acts as a chemical probe to investigate, and often disrupt, glycosylation processes. By virtue of the fluorine substitution at the C3 position, 3F-Man can be incorporated into glycan structures, leading to the truncation of N-linked glycans. This interference with normal glycosylation can induce endoplasmic reticulum (ER) stress and trigger the Unfolded Protein Response (UPR), making 3F-Man a valuable tool for studying these critical cellular pathways. These application notes provide detailed protocols for the use of 3F-Man in metabolic labeling, the analysis of resulting glycoproteins, and the investigation of the induced cellular stress responses.
Principle of Action
This compound acts as a "Trojan horse" within the cell. It is taken up by cells and, like mannose, is phosphorylated to 3F-mannose-6-phosphate and subsequently converted to GDP-3F-mannose. This activated form is then used as a substrate by glycosyltransferases in the endoplasmic reticulum for the synthesis of N-linked glycans. However, the presence of the fluorine atom at the C3 position acts as a terminator for further glycan elongation. The incorporation of 3F-Man into the growing glycan chain prevents the action of other mannosyltransferases, leading to the accumulation of truncated, immature glycoproteins. This disruption of proper protein glycosylation leads to an accumulation of misfolded proteins in the ER, a condition known as ER stress, which in turn activates the Unfolded Protein Response (UPR).
Applications
-
Metabolic Labeling and Inhibition of N-linked Glycosylation: 3F-Man can be used to metabolically label glycoproteins and simultaneously inhibit the elongation of N-linked glycans. This allows for the study of the consequences of improper glycosylation on protein trafficking, stability, and function.
-
Induction of ER Stress and the Unfolded Protein Response (UPR): As a potent inducer of ER stress, 3F-Man provides a specific and controlled method to activate the UPR. This enables detailed investigation of the signaling pathways involved in the UPR (PERK, IRE1, and ATF6) and their role in cellular homeostasis and disease.
-
Chemical Probe for Glycobiology: The fluorinated nature of 3F-Man allows for potential detection using ¹⁹F NMR spectroscopy, offering a non-radioactive method for tracing its metabolic fate and incorporation into biomolecules.
Data Presentation
Table 1: Recommended 3F-Man Concentrations for Metabolic Labeling
| Cell Line | 3F-Man Concentration (µM) | Incubation Time (hours) | Observed Effect |
| HEK293T | 50 - 200 | 24 - 48 | Inhibition of N-glycosylation, UPR induction |
| HeLa | 100 - 500 | 24 - 72 | ER stress, apoptosis at higher concentrations |
| CHO | 50 - 250 | 48 | Glycan truncation |
| Jurkat | 100 - 400 | 24 - 48 | Induction of apoptosis |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal. It is recommended to perform a dose-response and time-course experiment to identify the ideal conditions.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h | Assay Method |
| HEK293T | ~400 | MTT Assay |
| HeLa | ~750 | CellTiter-Glo® |
| Jurkat | ~250 | Annexin V/PI Staining |
Note: Cytotoxicity can vary significantly between cell lines. It is crucial to assess cell viability in parallel with metabolic labeling experiments.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 3F-Man
Objective: To metabolically incorporate 3F-Man into cellular glycoproteins to study the effects on N-linked glycosylation.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (3F-Man) stock solution (100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE reagents
-
Western blot apparatus and reagents
-
Antibodies against proteins of interest and loading controls (e.g., β-actin)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to achieve 70-80% confluency on the day of the experiment.
-
Preparation of 3F-Man Medium: Prepare fresh culture medium containing the desired final concentration of 3F-Man (e.g., 100 µM). A no-sugar control and a mannose control should be included.
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared 3F-Man containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Analysis by SDS-PAGE and Western Blot:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against glycoproteins of interest.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate. A shift in the molecular weight of the glycoprotein (B1211001) of interest compared to the control indicates altered glycosylation.
-
Protocol 2: Analysis of 3F-Man Induced ER Stress
Objective: To assess the induction of the Unfolded Protein Response (UPR) following treatment with 3F-Man.
Materials:
-
Cells treated with 3F-Man as described in Protocol 1.
-
Lysis buffer appropriate for Western blot analysis of signaling proteins.
-
Primary antibodies against UPR markers:
-
p-PERK (phospho-PERK)
-
ATF4
-
p-eIF2α (phospho-eIF2α)
-
CHOP (GADD153)
-
BiP (GRP78)
-
XBP1s (spliced XBP1)
-
-
Loading control antibody (e.g., β-actin or GAPDH).
-
Reagents for Western blotting as in Protocol 1.
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-5 from Protocol 1 to treat cells with 3F-Man and prepare protein lysates.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe separate membranes with primary antibodies against the UPR markers listed above.
-
Analyze the expression levels of these markers in 3F-Man-treated cells compared to untreated controls. An increase in the levels of p-PERK, ATF4, p-eIF2α, CHOP, BiP, and XBP1s is indicative of UPR activation.
-
Protocol 3: Cytotoxicity Assay
Objective: To determine the cytotoxic effects of 3F-Man on a given cell line.
Materials:
-
Mammalian cell line of interest.
-
Complete cell culture medium.
-
3F-Man stock solution.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability assay kits (e.g., CellTiter-Glo®).
-
DMSO (for dissolving formazan (B1609692) crystals in MTT assay).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluency during the experiment.
-
Treatment: Prepare serial dilutions of 3F-Man in complete culture medium. Add the different concentrations of 3F-Man to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assay (MTT Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Mandatory Visualizations
Application Notes and Protocols for 3-Deoxy-3-fluoro-D-mannose in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Deoxy-3-fluoro-D-mannose (3-F-Man) in Nuclear Magnetic Resonance (NMR) spectroscopy. This fluorinated mannose analog serves as a powerful tool for studying molecular interactions, enzymatic activities, and metabolic pathways, particularly in the context of drug development and glycobiology.
Introduction to this compound in NMR Spectroscopy
This compound is a synthetic monosaccharide where the hydroxyl group at the C3 position is replaced by a fluorine atom. This substitution offers several advantages for NMR-based studies. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe. Crucially, the absence of endogenous fluorine in most biological systems provides a clear background for ¹⁹F NMR experiments, allowing for the unambiguous detection of the fluorinated sugar and its metabolites.
The large chemical shift dispersion of ¹⁹F NMR provides high resolution, enabling the differentiation of 3-F-Man in various chemical environments, such as free in solution, bound to a protein, or metabolically altered. This makes 3-F-Man an ideal candidate for a variety of applications, including:
-
Fragment-Based Drug Discovery: Screening for binders to protein targets.
-
Enzyme Assays: Monitoring the activity of mannose-utilizing enzymes.
-
Metabolic Tracer Studies: Elucidating the metabolic fate of mannose analogs in cellular systems.
Data Presentation
While specific high-resolution NMR data for this compound is not extensively tabulated in the literature, the following tables provide predicted ¹H and ¹⁹F NMR chemical shifts and representative coupling constants based on data from analogous fluorinated sugars and general principles of NMR spectroscopy. These values serve as a guide for spectral assignment and interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 (α) | ~5.2 | d |
| H-1 (β) | ~4.8 | d |
| H-2 | 3.8 - 4.2 | m |
| H-3 | 4.5 - 4.9 | ddd |
| H-4 | 3.6 - 4.0 | m |
| H-5 | 3.5 - 3.9 | m |
| H-6a | 3.7 - 3.9 | dd |
| H-6b | 3.6 - 3.8 | dd |
Chemical shifts are referenced to residual HDO at 4.79 ppm. Multiplicities are abbreviated as: d (doublet), dd (doublet of doublets), ddd (doublet of doublet of doublets), m (multiplet).
Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound
| Anomer | Predicted Chemical Shift (ppm) vs. CFCl₃ | Multiplicity |
| α/β | -195 to -210 | ddd |
The ¹⁹F chemical shift is highly sensitive to the local environment and can vary with solvent, temperature, and binding events.
Table 3: Representative J-Coupling Constants (Hz)
| Coupling | Typical Value (Hz) |
| ³J(H,H) | 1 - 10 |
| ²J(H,F) | ~50 |
| ³J(H,F) | 5 - 30 |
Experimental Protocols
Protocol 1: General NMR Sample Preparation
This protocol outlines the basic steps for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆)
-
NMR tubes and caps
-
Pipettes and filter tips
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 1-5 mg of this compound directly into a clean, dry microcentrifuge tube.
-
Solvent Addition: Add 0.5-0.6 mL of the desired deuterated solvent to the microcentrifuge tube. The choice of solvent will depend on the solubility of the compound and the experimental requirements. For biological samples, D₂O with a buffered solution is common.
-
Dissolution: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but check for compound stability at higher temperatures.
-
Transfer to NMR Tube: Using a pipette with a filter tip, transfer the solution to a clean NMR tube. The filter will remove any particulate matter that could degrade the quality of the NMR spectrum.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
Equilibration: Allow the sample to equilibrate to the desired temperature within the NMR spectrometer before starting the experiment.
Protocol 2: ¹⁹F NMR Screening for Protein Binding (T₂-Filtered Experiment)
This protocol describes a Carr-Purcell-Meiboom-Gill (CPMG) T₂-filtered ¹⁹F NMR experiment to identify binding of 3-F-Man to a protein target. This method exploits the change in the transverse relaxation rate (R₂) of the ligand upon binding to a larger macromolecule.
Materials:
-
Stock solution of this compound in NMR buffer (e.g., 50 mM phosphate (B84403) buffer in D₂O, pH 7.4)
-
Protein stock solution in the same NMR buffer
-
NMR tubes
Procedure:
-
Prepare a Reference Sample: In an NMR tube, prepare a sample containing a known concentration of this compound (e.g., 100 µM) in the NMR buffer.
-
Prepare the Protein-Ligand Sample: In a separate NMR tube, prepare a sample with the same concentration of this compound and the desired concentration of the protein (e.g., 10 µM).
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹⁹F NMR spectrum for both the reference and the protein-ligand samples.
-
Acquire a 1D ¹⁹F CPMG spectrum for both samples. A typical CPMG pulse sequence is of the form: 90x - (τ - 180y - τ)n - Acquire. The total relaxation delay (2nτ) should be varied. For an initial screen, a short (e.g., 10 ms) and a long (e.g., 500 ms) relaxation delay can be used.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Compare the intensity of the 3-F-Man signal in the CPMG spectra with the long relaxation delay for the reference and protein-ligand samples.
-
A significant decrease in signal intensity in the presence of the protein indicates binding, as the larger protein-ligand complex will have a much shorter T₂ relaxation time, leading to signal decay during the CPMG pulse train.
-
Visualizations
Metabolic Pathway of this compound in Saccharomyces cerevisiae
The following diagram illustrates the metabolic conversion of this compound in yeast as identified by Grier and Rasmussen (1983).[1][2]
Experimental Workflow for ¹⁹F NMR-Based Fragment Screening
This diagram outlines the general workflow for identifying protein binders from a library of fluorinated fragments, including this compound.
References
Application Notes and Protocols: 3-Deoxy-3-fluoro-D-mannose in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-3-fluoro-D-mannose (3-F-Man) is a synthetic, fluorinated analog of the natural hexose (B10828440) D-mannose.[1][2][3] While direct studies on the application of 3-F-Man in cancer research are limited, its structural similarity to D-mannose, a molecule with emerging anti-cancer properties, suggests its potential as a therapeutic agent or a research tool in oncology.[4] This document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols for investigating the efficacy of 3-F-Man in cancer research, drawing parallels from the established effects of D-mannose and other fluorinated monosaccharides.
Fluorinated carbohydrates are increasingly being explored as metabolic inhibitors and probes in biological systems.[5][6][7][8] The substitution of a hydroxyl group with fluorine can alter the metabolic fate of the sugar, potentially leading to the inhibition of key enzymatic pathways or the disruption of glycosylation processes, which are often dysregulated in cancer.[6]
Hypothesized Applications in Cancer Research
Based on the known anti-cancer effects of D-mannose and the properties of fluorinated sugars, the potential applications of this compound in cancer research include:
-
Inhibition of Cancer Cell Growth: By acting as a competitive inhibitor of mannose metabolism, 3-F-Man could disrupt glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to reduced cancer cell proliferation.[9][10]
-
Sensitization to Chemotherapy: Similar to D-mannose, 3-F-Man may enhance the efficacy of conventional chemotherapeutic agents by inducing metabolic stress and impairing DNA repair mechanisms in cancer cells.[10][11]
-
Modulation of Glycosylation: As a mannose analog, 3-F-Man could be metabolized into fraudulent nucleotide sugar donors, such as GDP-3-F-Man, which could then be incorporated into glycans, leading to altered glycoprotein (B1211001) structure and function. This could impact cell signaling, adhesion, and immune recognition.
-
Probing Mannose Metabolism: Radiolabeled 3-F-Man could serve as a valuable tool for studying the dynamics of mannose uptake and metabolism in cancer cells using techniques like Positron Emission Tomography (PET).
Hypothesized Mechanism of Action
The proposed anti-cancer mechanism of this compound is multifaceted and based on the known actions of D-mannose and other fluorinated sugar analogs.
Once transported into the cell, likely via glucose transporters (GLUTs), 3-F-Man is expected to be phosphorylated by hexokinase (HK) to form this compound-6-phosphate (3-F-Man-6-P). The fluorine atom at the C-3 position may hinder the subsequent isomerization of 3-F-Man-6-P to fructose-6-phosphate (B1210287) by phosphomannose isomerase (PMI). This potential inhibition could lead to the intracellular accumulation of 3-F-Man-6-P.
The accumulation of this analog could have several downstream effects:
-
Inhibition of Glycolysis: High levels of 3-F-Man-6-P may allosterically inhibit key glycolytic enzymes such as hexokinase and phosphoglucose (B3042753) isomerase, leading to a reduction in ATP production and a slowdown of cell proliferation.[12]
-
Disruption of the Pentose Phosphate Pathway (PPP): Inhibition of enzymes upstream in glycolysis would limit the substrate available for the PPP, thereby reducing the production of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis and redox balance.[10]
-
Aberrant Glycosylation: 3-F-Man-6-P could be converted to GDP-3-F-Man. This fraudulent nucleotide sugar could then be used by glycosyltransferases, leading to the synthesis of modified glycans. Altered glycosylation of key receptors, such as EGFR or PD-L1, could affect their stability and function, impacting cancer cell signaling and immune evasion.[13][14]
Quantitative Data from Related Studies on D-Mannose
The following tables summarize quantitative data from studies on D-mannose, which provide a basis for designing experiments with this compound.
Table 1: Effect of D-Mannose on Cancer Cell Viability
| Cell Line | Cancer Type | D-Mannose Concentration | Incubation Time | % Inhibition of Cell Viability | Reference |
| HCT116 | Colorectal Cancer | 50 mM | 48h | ~40% | [10] |
| SW480 | Colorectal Cancer | 100 mM | 72h | ~50% | [10] |
| A549 | Non-small cell lung cancer | 25 mM | 48h | Significant Inhibition | [4] |
| MDA-MB-231 | Triple-negative breast cancer | 25 mM | 48h | Significant Inhibition | [14] |
Table 2: Synergistic Effects of D-Mannose with Chemotherapy
| Cell Line | Cancer Type | D-Mannose Concentration | Chemotherapeutic Agent | Combination Effect | Reference |
| HCT116 | Colorectal Cancer | 25 mM | 5-Fluorouracil (5 µM) | Synergistic reduction in cell viability | [10] |
| OVCAR-3 | Ovarian Cancer | Not Specified | Cisplatin | Enhanced chemosensitivity | [9] |
| 4T1 | Mouse Breast Cancer | In vivo | Anti-PD-1 antibody | Dramatically inhibited tumor growth | [14] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the potential anti-cancer effects of this compound. These protocols are adapted from established methods used for D-mannose and other sugar analogs.
Protocol 1: Cell Viability Assay
Objective: To determine the effect of 3-F-Man on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (3-F-Man)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of 3-F-Man in sterile PBS or culture medium. Dilute the stock solution to various concentrations (e.g., 1, 5, 10, 25, 50, 100 mM) in complete medium.
-
Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of 3-F-Man. Include a vehicle control (medium without 3-F-Man).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the concentration of 3-F-Man to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of 3-F-Man on key proteins involved in metabolism and survival pathways.
Materials:
-
Cancer cells treated with 3-F-Man as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment with 3-F-Man for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
Protocol 3: Analysis of Glycosylation
Objective: To determine if 3-F-Man alters the glycosylation of cellular proteins.
Materials:
-
Cancer cells treated with 3-F-Man
-
Lysis buffer
-
PNGase F
-
Lectin blot analysis kit or mass spectrometry facility
Procedure:
-
Protein Extraction: Treat cells with 3-F-Man and extract total protein.
-
Lectin Blotting:
-
Run the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a panel of biotinylated lectins (e.g., Concanavalin A for high-mannose structures).
-
Wash and incubate with streptavidin-HRP.
-
Detect changes in lectin binding patterns compared to untreated controls.
-
-
Mass Spectrometry (Advanced):
-
Immunoprecipitate a specific glycoprotein of interest.
-
Release the N-glycans using PNGase F.
-
Analyze the released glycans by MALDI-TOF or LC-MS to identify any mass shifts indicative of 3-F-Man incorporation.
-
Visualizations
Below are diagrams illustrating the hypothesized mechanism of action of this compound and a general experimental workflow.
Caption: Hypothesized mechanism of this compound in cancer cells.
Caption: Experimental workflow for evaluating 3-F-Man in cancer research.
References
- 1. This compound | 87764-46-3 | MD06720 [biosynth.com]
- 2. 87764-46-3, this compound, CAS:87764-46-3 [chemsynlab.com]
- 3. scbt.com [scbt.com]
- 4. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]
- 5. Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anticancer drug discovery efforts targeting glycosylation: the emergence of fluorinated monosaccharides analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-mannose induces TFE3-dependent lysosomal degradation of EGFR and inhibits the progression of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Glycan Biosynthesis: 3-Deoxy-3-fluoro-D-mannose as a Potent Research Tool
For Immediate Release
A Deep Dive into the Applications and Protocols of 3-Deoxy-3-fluoro-D-mannose for Glycobiology Research
Researchers in the fields of glycobiology, cell biology, and drug development now have access to a comprehensive guide on the use of this compound (3F-Man) as a powerful tool for studying glycan biosynthesis. This mannose analog, which is metabolically incorporated into cellular glycans, serves as a valuable inhibitor and probe for dissecting the complex pathways of glycosylation.
3F-Man is a synthetic monosaccharide that can be taken up by cells and processed through the mannose metabolic pathway. Once inside the cell, it is converted into this compound-6-phosphate and subsequently to Guanosine (B1672433) Diphosphate-3-Deoxy-3-fluoro-D-mannose (GDP-3F-Man). This fluorinated analog of the natural donor substrate, GDP-mannose, can then be utilized by mannosyltransferases, leading to its incorporation into growing glycan chains. However, the presence of the fluorine atom at the 3-position can act as a chain terminator or alter the recognition by other glycosyltransferases, thereby inhibiting the elongation and maturation of N-linked glycans. This inhibitory action makes 3F-Man a valuable tool for studying the functional roles of specific glycan structures.
Quantitative Analysis of Inhibition
The inhibitory potential of the metabolic product of 3F-Man, GDP-3-Deoxy-3-fluoro-D-mannose (GDP-3dMan), has been quantified against key enzymes in the glycan biosynthesis pathway. The following table summarizes the kinetic parameters, providing a clear comparison of its inhibitory strength against the natural substrate and product.
| Compound | Enzyme | Apparent Kᵢ (μM) | Kₘ (μM) | Reference |
| GDP-3-deoxy-D-mannose | GDP-Man:dolichyl-phosphate mannosyltransferase | 1.0 ± 0.1 | N/A | [1] |
| GDP-mannose (substrate) | GDP-Man:dolichyl-phosphate mannosyltransferase | N/A | 0.52 | [1] |
| GDP (product) | GDP-Man:dolichyl-phosphate mannosyltransferase | 56 | N/A | [1] |
Experimental Protocols
To facilitate the use of 3F-Man in research, detailed protocols for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.
Protocol 1: Metabolic Labeling of Cells with this compound
This protocol describes the metabolic incorporation of 3F-Man into cellular glycans.
Materials:
-
This compound (3F-Man)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency in standard growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of 3F-Man. A typical starting concentration range is 50-200 µM. A vehicle-only control (medium without 3F-Man) should be included.
-
Metabolic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of 3F-Man. The optimal incubation time should be determined empirically.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate for subsequent biochemical analysis or detach the cells using a cell scraper for flow cytometry or other cell-based assays.
-
For detached cells, pellet them by centrifugation at 500 x g for 5 minutes at 4°C. The cell pellet is now ready for downstream analysis.
-
Protocol 2: Analysis of 3F-Man Incorporation by Mass Spectrometry
This protocol outlines the general steps for analyzing the incorporation of 3F-Man into cellular glycoproteins using mass spectrometry.
Materials:
-
Cell lysate from Protocol 1
-
Protease inhibitors
-
PNGase F
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and columns for glycan release, purification, and derivatization (e.g., permethylation)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the harvested cells in a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration of the cell lysates.
-
-
Glycan Release:
-
Denature an aliquot of the protein lysate.
-
Release the N-linked glycans by incubating with PNGase F according to the manufacturer's instructions.
-
-
Glycan Purification and Derivatization:
-
Purify the released glycans using a suitable method (e.g., solid-phase extraction).
-
Derivatize the glycans (e.g., by permethylation) to improve ionization efficiency and fragmentation in the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized glycans by MALDI-TOF MS or LC-ESI-MS/MS.
-
The incorporation of 3F-Man will result in a characteristic mass shift in the glycan profile compared to control cells. The mass difference corresponds to the replacement of a mannose residue with a 3-deoxy-3-fluoro-mannose residue.
-
-
Data Analysis:
-
Analyze the mass spectra to identify and quantify the glycan structures containing 3F-Man.
-
Protocol 3: Flow Cytometry Analysis of Cell Surface Glycosylation
This protocol describes how to assess changes in cell surface glycosylation after treatment with 3F-Man using fluorescently labeled lectins.
Materials:
-
Cells treated with 3F-Man (from Protocol 1)
-
Fluorescently labeled lectin(s) specific for mannose-containing glycans (e.g., Concanavalin A-FITC)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the control and 3F-Man-treated cells and resuspend them in flow cytometry buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Lectin Staining:
-
Add the fluorescently labeled lectin to the cell suspension at a pre-optimized concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold flow cytometry buffer by centrifugation at 500 x g for 5 minutes.
-
-
Viability Staining:
-
Resuspend the cells in flow cytometry buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the fluorescence intensity of the lectin staining. A decrease in fluorescence intensity in the 3F-Man-treated cells compared to the control cells indicates an inhibition of the expression of the corresponding glycan epitopes on the cell surface.
-
Visualizing the Pathways and Workflows
To further aid researchers, the following diagrams illustrate the metabolic pathway of 3F-Man and the experimental workflows for its use.
These application notes and protocols provide a solid foundation for researchers to utilize this compound as a tool to investigate the intricate world of glycan biosynthesis and its role in health and disease.
References
Application Notes and Protocols for 3-Deoxy-3-fluoro-D-mannose Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living systems. By introducing cellular building blocks with subtle modifications, researchers can track their incorporation into macromolecules and elucidate complex biological processes.[1] 3-Deoxy-3-fluoro-D-mannose (3-F-Man) is a mannose analog where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This modification is minimal enough to potentially be accepted by the cellular glycosylation machinery, allowing for the metabolic labeling of glycoproteins. Once incorporated, the fluorine atom can serve as a unique bioorthogonal handle for detection and analysis. These application notes provide a detailed protocol for the metabolic labeling of glycoproteins in mammalian cells using 3-F-Man, along with methods for subsequent detection and analysis.
Principle of the Method
Exogenously supplied this compound is transported into the cell and enters the mannose metabolic pathway. Based on studies with Saccharomyces cerevisiae, it is anticipated that 3-F-Man is phosphorylated to this compound-6-phosphate and subsequently converted to GDP-3-deoxy-3-fluoro-D-mannose.[2][3] This activated sugar-nucleotide analog can then be utilized by glycosyltransferases and incorporated into nascent N-linked and O-linked glycans on proteins. The incorporated 3-F-Man introduces a fluorine atom into the glycan structure, which can be detected through various methods, including specialized fluorine-specific antibodies, mass spectrometry, or potentially through bioorthogonal chemistry involving fluorine displacement.
Materials and Reagents
-
This compound (3-F-Man)
-
Mammalian cell line of choice (e.g., HEK293T, HeLa, CHO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein A/G agarose (B213101) beads
-
Antibody for immunoprecipitation (optional)
-
PNGase F
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
LC-MS grade water
-
Reagents for SDS-PAGE and Western blotting
-
Anti-fluorine antibody or a probe for fluorine detection
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 3-F-Man
-
Cell Culture: Plate the mammalian cells of choice in a suitable culture vessel (e.g., 6-well plate or 10 cm dish) and grow in complete culture medium until they reach 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of 3-F-Man. A concentration range of 50 µM to 500 µM is a suggested starting point for optimization. It is recommended to test a range of concentrations to determine the optimal balance between labeling efficiency and potential cytotoxicity.
-
Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the culture dish by adding an appropriate volume of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Detection of 3-F-Man Incorporation by Western Blot
-
Sample Preparation: Mix a portion of the cell lysate with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody that specifically recognizes the fluorinated mannose or with a lectin that binds to the modified glycan. This step may require a custom-developed antibody or probe. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Analysis of 3-F-Man Labeled Glycans by Mass Spectrometry
-
Immunoprecipitation (Optional): If analyzing a specific glycoprotein (B1211001), incubate the cell lysate with a specific primary antibody overnight at 4°C, followed by incubation with Protein A/G agarose beads for 2 hours. Wash the beads extensively with lysis buffer.
-
N-Glycan Release: Denature the total protein lysate or the immunoprecipitated protein by heating. Add PNGase F to the denatured protein sample and incubate at 37°C overnight to release the N-glycans.
-
Glycan Purification: Purify the released N-glycans using solid-phase extraction (SPE) cartridges.
-
LC-MS/MS Analysis: Analyze the purified glycans by liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of 3-F-Man will result in a characteristic mass shift in the glycan fragments containing the modified mannose residue.
Data Presentation
Table 1: Example Parameters for 3-F-Man Metabolic Labeling Optimization
| Parameter | Range | Recommended Starting Point | Notes |
| 3-F-Man Concentration | 10 µM - 1 mM | 100 µM | Higher concentrations may lead to toxicity.[4] A dose-response curve should be generated. |
| Incubation Time | 12 - 72 hours | 48 hours | Dependent on the rate of glycoprotein synthesis and turnover in the specific cell line. |
| Cell Density | 50 - 90% confluency | 70% | High cell density can affect nutrient availability and labeling efficiency. |
| Serum in Medium | 0 - 10% | 10% (dialyzed) | Dialyzed serum is recommended to reduce the concentration of endogenous mannose. |
Note: The values in this table are for illustrative purposes and should be optimized for each specific experimental system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for 3-F-Man metabolic labeling.
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the concentration of 3-F-Man.
-
Increase the incubation time.
-
Use dialyzed FBS to reduce competition from endogenous mannose.
-
Ensure the cell line has a functional mannose metabolic pathway.
-
-
High Cell Death/Toxicity:
-
Decrease the concentration of 3-F-Man.[4]
-
Reduce the incubation time.
-
Ensure the 3-F-Man stock is sterile and free of contaminants.
-
-
No Signal in Western Blot:
-
Confirm the efficacy of the primary antibody or detection probe.
-
Increase the amount of protein loaded on the gel.
-
Optimize the transfer and blotting conditions.
-
-
Complex Mass Spectrometry Data:
-
Ensure complete release of N-glycans by PNGase F.
-
Optimize the glycan purification protocol to remove contaminants.
-
Use appropriate software for glycan analysis to identify the mass shifts corresponding to 3-F-Man incorporation.
-
Conclusion
Metabolic labeling with this compound offers a promising approach for the study of glycosylation in a cellular context. While the protocol requires optimization for specific cell lines and experimental goals, it provides a framework for incorporating a unique chemical handle into glycoproteins. The successful application of this technique will enable researchers to gain deeper insights into the roles of glycosylation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The honeybee syndrome - implications of the teratogenicity of mannose in rat-embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Glycoproteins Labeled with 3-Deoxy-3-fluoro-D-mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of glycoproteins with sugar analogs is a powerful technique for studying glycan biosynthesis, trafficking, and the functional roles of glycosylation in various biological processes. 3-Deoxy-3-fluoro-D-mannose (3-F-Man) is a mannose analog that, due to its structural similarity to D-mannose, is putatively incorporated into the N-linked glycosylation pathway. The introduction of a fluorine atom provides a unique mass signature that can be exploited for the selective detection and quantification of newly synthesized glycoproteins by mass spectrometry. This document outlines a hypothetical workflow and detailed protocols for the use of 3-F-Man in quantitative glycoproteomics.
Principle of the Method
Cells are cultured in the presence of a peracetylated form of 3-F-Man (Ac4-3-F-Man) to enhance cell permeability. Once inside the cell, cytosolic esterases are expected to remove the acetyl groups, releasing 3-F-Man. This free fluorinated mannose is then anticipated to enter the N-linked glycosylation pathway, where it is converted to GDP-3-F-Man and subsequently incorporated into the growing glycan chains on nascent proteins in the endoplasmic reticulum (ER) and Golgi apparatus. Following labeling, glycoproteins can be isolated, digested, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the 3-F-Man-containing glycopeptides.
Experimental Workflow
The overall experimental workflow for the mass spectrometry analysis of 3-F-Man labeled glycoproteins is depicted below.
Caption: A generalized experimental workflow for the analysis of 3-F-Man labeled glycoproteins.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4-3-F-Man
-
Cell Culture: Plate cells at an appropriate density in their recommended growth medium and culture until they reach approximately 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of peracetylated this compound (Ac4-3-F-Man) in sterile DMSO. The final concentration for labeling will need to be empirically determined but a starting range of 25-100 µM is recommended. Add the Ac4-3-F-Man stock solution to fresh, pre-warmed cell culture medium.
-
Metabolic Labeling: Remove the existing medium from the cultured cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated Ac4-3-F-Man. The cells are now ready for lysis and protein extraction.
Protocol 2: Protein Extraction and Glycoprotein Enrichment
-
Cell Lysis: Lyse the labeled cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the total protein concentration in the cell lysate using a standard protein assay (e.g., BCA assay).
-
Glycoprotein Enrichment (Optional but Recommended): To reduce sample complexity, enrich for glycoproteins using methods such as lectin affinity chromatography (e.g., Concanavalin A for mannose-containing glycans) or hydrazide chemistry.[1]
-
Reduction and Alkylation: Reduce the disulfide bonds in the enriched glycoproteins with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Proteolytic Digestion: Digest the glycoproteins into peptides using a sequencing-grade protease, such as trypsin, overnight at 37°C.
-
Desalting: Desalt the resulting peptide mixture using C18 solid-phase extraction cartridges to remove salts and other interfering substances prior to LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis: Analyze the desalted peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Data Acquisition: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For DDA, it is advisable to include the mass shift corresponding to the 3-F-Man incorporation as a variable modification in the search parameters.
-
Database Searching: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine that can handle glycopeptide identification (e.g., Byonic™, MaxQuant with glyco-search capabilities).
-
Data Analysis: Identify and quantify the 3-F-Man labeled glycopeptides. The fluorine atom will result in a characteristic mass shift that can be used for identification. Relative quantification can be performed by comparing the peak intensities or spectral counts of the labeled peptides between different experimental conditions.
Quantitative Data Presentation
The following tables are templates to illustrate how quantitative data from a hypothetical experiment comparing a control and a treated condition could be presented.
Table 1: Representative Quantified 3-F-Man Labeled Glycoproteins
| Protein Accession | Gene Name | Description | Fold Change (Treated/Control) | p-value |
| P01857 | HBA | Hemoglobin subunit alpha | 1.5 | 0.04 |
| Q9Y6K5 | EGFR | Epidermal growth factor receptor | -2.1 | 0.01 |
| P02768 | ALB | Serum albumin | 1.2 | 0.32 |
| P01023 | A2M | Alpha-2-macroglobulin | -1.8 | 0.03 |
Table 2: Site-Specific Glycan Occupancy with 3-F-Man
| Protein Accession | Glycosylation Site | Peptide Sequence | Glycan Composition | Relative Abundance (%) |
| Q9Y6K5 | N84 | K.DLWIVNNESG.S | HexNAc(2)Hex(5)3-F-Man(4) | 65 |
| Q9Y6K5 | N84 | K.DLWIVNNESG.S | HexNAc(2)Hex(6)3-F-Man(3) | 35 |
| P01857 | N45 | R.VGYMGTNFR.L | HexNAc(2)Hex(5)3-F-Man(4) | 80 |
| P01857 | N45 | R.VGYMGTNFR.L | HexNAc(2)Hex(4)3-F-Man(5) | 20 |
Signaling Pathways and Biological Relationships
N-Linked Glycosylation Pathway
The incorporation of 3-F-Man is expected to occur within the N-linked glycosylation pathway in the endoplasmic reticulum and Golgi apparatus. The diagram below illustrates the key steps of this pathway and the putative point of incorporation of the mannose analog.
Caption: The N-linked glycosylation pathway showing the putative incorporation of 3-F-Man.
ER Quality Control of Glycoproteins
The proper folding of glycoproteins is monitored by the ER quality control machinery, a process in which the glycan structure plays a crucial role. The incorporation of 3-F-Man may influence this process.
Caption: The ER quality control cycle for glycoproteins and the potential influence of 3-F-Man.[2][3]
Conclusion
The use of this compound as a metabolic label holds promise for the study of glycoprotein dynamics. The protocols and workflows presented here provide a foundational framework for researchers interested in exploring this novel approach. It is important to reiterate that extensive optimization of labeling conditions, enrichment strategies, and mass spectrometry parameters will be necessary to achieve reliable and reproducible results. Further studies are required to validate the metabolic fate of 3-F-Man and its precise impact on glycoprotein structure and function.
References
Application Notes: Utilizing Azido-Modified 3-Deoxy-3-fluoro-D-mannose for Advanced Glycoprotein Analysis via Click Chemistry
Introduction
Glycosylation is a critical post-translational modification that dictates protein function, cellular interaction, and immune response.[1] The study of specific glycan structures is paramount for understanding disease pathology and for developing novel therapeutics. This document details the application of a modified mannose analog, 3-Deoxy-3-fluoro-D-mannose functionalized with an azide (B81097) group (e.g., 6-Azido-3-deoxy-3-fluoro-D-mannose), for the metabolic labeling and subsequent analysis of mannosylated glycoproteins.
As a structural analog of mannose, this compound can be metabolized and incorporated into the cell walls of organisms like Saccharomyces cerevisiae.[2] By introducing a bioorthogonal azide handle, this molecule becomes a powerful probe for "click chemistry," a set of highly efficient and specific reactions.[3] The azide group allows for the covalent attachment of alkyne-functionalized reporters (e.g., fluorophores, biotin) via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, enabling the visualization, enrichment, and identification of newly synthesized mannosylated proteins.[1][4] This technique offers a robust platform for researchers in glycobiology, drug development, and molecular diagnostics to investigate the mannose glycoproteome with high precision.[5]
Potential Applications
-
Mapping Glycoprotein (B1211001) Dynamics: Tracking the synthesis, trafficking, and turnover of mannosylated glycoproteins in living cells to understand cellular metabolism.[5]
-
Identifying Disease Biomarkers: Comparing glycosylation patterns between healthy and diseased cells to identify potential biomarkers, as altered glycosylation is a hallmark of diseases like cancer.[5]
-
Drug Discovery and Target Validation: Labeling and identifying specific glycoproteins that interact with drug candidates or are involved in disease-related signaling pathways.[3]
-
High-Throughput Screening: Developing assays for screening compounds that modulate glycoprotein biosynthesis or trafficking.[3]
Experimental Data and Protocols
Data Presentation: Typical Experimental Parameters
The optimal conditions for metabolic labeling and subsequent CuAAC reactions should be determined empirically for each specific cell type and experimental goal. The following table summarizes typical starting parameters based on established protocols for similar azido-sugar analogs.[1]
| Parameter | Typical Range | Notes |
| Metabolic Labeling | ||
| Azido-Sugar Concentration | 10 - 100 µM | Higher concentrations may impact cell viability. A dose-response experiment is recommended to start.[1] |
| Incubation Time | 24 - 72 hours | Dependent on the rate of protein synthesis and turnover in the specific cell line.[1] |
| CuAAC "Click" Reaction | ||
| Alkyne-Probe Concentration | 10 - 50 µM | For fluorescent probes or biotin (B1667282) tags. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | The source of the catalytic Cu(I) ion.[6][7] |
| Copper Ligand (e.g., THPTA) | 250 - 1250 µM | Stabilizes the Cu(I) ion, improves reaction efficiency, and reduces cytotoxicity. A 5:1 ligand-to-copper ratio is common.[6][7] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) catalyst. Should be prepared fresh.[1][6] |
| Reaction Time | 10 - 60 minutes | Typically performed at room temperature, protected from light.[1][7] |
Experimental Workflow for Glycoprotein Labeling and Identification
The overall process involves metabolically incorporating the azido-sugar into glycoproteins, followed by a click reaction to attach a reporter tag, and subsequent analysis.[4]
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of the azido-sugar into cellular glycoproteins.
Materials:
-
Azido-modified this compound
-
Complete cell culture medium
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to a desired confluency (typically 60-80%) using standard cell culture techniques.
-
Prepare a stock solution of Azido-3-Deoxy-3-fluoro-D-mannose in a sterile solvent (e.g., water or DMSO).
-
Dilute the azido-sugar stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).
-
Remove the existing medium from the cells and replace it with the azido-sugar-containing medium.
-
Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂).[1]
-
After incubation, gently wash the cells twice with ice-cold PBS to remove unincorporated azido-sugar.[1]
-
The cells are now azide-labeled and ready for downstream click chemistry applications (Protocol 2 or 3).
Protocol 2: CuAAC Reaction for Fluorescence Imaging of Live Cells
This protocol details the conjugation of an alkyne-fluorophore to azide-labeled glycoproteins on the surface of living cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-fluorophore probe
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in sterile water)
-
THPTA ligand stock solution (e.g., 100 mM in sterile water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in sterile water, prepare fresh )[1]
-
PBS
Procedure:
-
Preparation of the "Click" Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail by adding reagents to PBS in the following order. The final volume should be sufficient to cover the cells.
-
Alkyne-fluorophore (to a final concentration of 25 µM)
-
CuSO₄ (to a final concentration of 100 µM)
-
THPTA (to a final concentration of 500 µM)
-
Vortex the mixture gently.[1]
-
-
Immediately before adding to the cells, add the freshly prepared Sodium Ascorbate solution to the cocktail (to a final concentration of 2.5 mM).[1]
-
CuAAC Reaction:
-
Aspirate the PBS from the washed, azide-labeled cells.
-
Add the "click" reaction cocktail to the cells, ensuring the entire surface is covered.
-
Incubate for 10-30 minutes at room temperature, protected from light.[1]
-
-
Washing and Analysis:
-
Aspirate the reaction cocktail and wash the cells three times with ice-cold PBS.
-
The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry.
-
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and bio-orthogonal ligation reaction. It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole ring, covalently linking the two molecules.[3]
Protocol 3: CuAAC Reaction in Cell Lysates for Proteomic Analysis
This protocol is for labeling glycoproteins in cell lysates, typically with an alkyne-biotin probe for subsequent enrichment and mass spectrometry analysis.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin probe
-
Click reaction reagents (as in Protocol 2)
-
Streptavidin-agarose beads for enrichment
Procedure:
-
Cell Lysis:
-
Harvest washed, azide-labeled cells and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
CuAAC Reaction:
-
To a defined amount of protein lysate (e.g., 1 mg), add the alkyne-biotin probe.
-
Add the click reaction reagents (CuSO₄, ligand, and freshly prepared sodium ascorbate) as described in Protocol 2.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation & Enrichment:
-
Precipitate the proteins from the reaction mixture (e.g., using chloroform/methanol precipitation) to remove excess reagents.
-
Resuspend the protein pellet in a buffer suitable for streptavidin binding (e.g., PBS with 0.1% SDS).
-
Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C to capture the biotin-labeled glycoproteins.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured glycoproteins from the beads.
-
-
Downstream Analysis: The eluted glycoproteins are now ready for analysis by SDS-PAGE, Western blotting, or digestion for mass spectrometry-based proteomic identification.
Signaling Pathway Context: D-Mannose and EGFR Degradation
Recent studies have shown that D-mannose can influence critical signaling pathways. For instance, D-mannose has been reported to induce the lysosomal degradation of the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer (NSCLC).[8] It achieves this by promoting the activity of Transcription Factor E3 (TFE3), which enhances lysosomal biogenesis.[8][9] The use of modified this compound in click chemistry could potentially be applied to study how glycosylation changes on EGFR or related proteins affect this degradation pathway, providing a powerful tool for cancer research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. D-mannose induces TFE3-dependent lysosomal degradation of EGFR and inhibits the progression of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Deoxy-3-fluoro-D-mannose in In Vivo Glycosylation Imaging
Disclaimer: Direct in vivo imaging applications and detailed protocols for 3-Deoxy-3-fluoro-D-mannose (3-F-Man) are not extensively documented in current scientific literature. The following application notes and protocols are primarily based on its structural isomer, 2-Deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM), a widely studied radiotracer for PET imaging of mannose metabolism and glycosylation. Researchers should adapt and validate these protocols for 3-F-Man.
Introduction
Altered glycosylation is a hallmark of many diseases, including cancer and inflammation. Non-invasive imaging of glycosylation in vivo can provide valuable insights into disease progression and response to therapy. This compound (3-F-Man) is a mannose analog that can be taken up by cells and potentially enter the glycosylation pathway. When labeled with a positron-emitting radionuclide such as fluorine-18 (B77423) ([¹⁸F]), it can serve as a probe for Positron Emission Tomography (PET) imaging.
This document provides an overview of the potential applications of [¹⁸F]-labeled 3-F-Man for in vivo imaging of glycosylation, along with detailed experimental protocols adapted from studies using its isomer, [¹⁸F]FDM.
Principle of the Method
Mannose is a C-2 epimer of glucose and plays a crucial role in the synthesis of N-linked glycans. Exogenous mannose is transported into cells, phosphorylated by hexokinase to mannose-6-phosphate, and then converted to other activated sugar intermediates for incorporation into glycoproteins. [¹⁸F]FDM, and by extension [¹⁸F]3-F-Man, is designed to trace this metabolic pathway.
Once administered in vivo, [¹⁸F]3-F-Man is expected to be transported into cells via glucose transporters (GLUTs) and potentially mannose-specific transporters. Inside the cell, it can be phosphorylated and trapped, or further metabolized and incorporated into glycans. The accumulation of the ¹⁸F label in tissues with high mannose uptake and metabolism can be detected and quantified by PET imaging.
Potential Applications
-
Oncology: Tumor cells often exhibit altered glycosylation patterns. [¹⁸F]3-F-Man PET imaging could be used to detect and characterize tumors, monitor therapeutic response, and potentially differentiate between tumor grades. Studies with [¹⁸F]FDM have shown its potential for imaging brain tumors with the advantage of lower uptake in healthy brain tissue compared to [¹⁸F]FDG.[1][2]
-
Inflammation and Immunology: Activated macrophages, key players in inflammation, express mannose receptors and exhibit increased glucose and mannose metabolism. [¹⁸F]3-F-Man could be a valuable tool for imaging inflammatory conditions such as atherosclerosis.[3]
-
Drug Development: In the development of therapies targeting glycosylation pathways, [¹⁸F]3-F-Man could serve as a biomarker to assess target engagement and pharmacodynamic effects.
Data Presentation
Radiosynthesis of [¹⁸F]FDM (for adaptation to [¹⁸F]3-F-Man)
| Parameter | Value | Reference |
| Radiochemical Yield | 50% - 68% | [1][2] |
| Radiochemical Purity | 97.6% - 98.7% | [1][2] |
| Synthesis Time | Not specified | |
| Precursor | 4,6-O-benzylidene-3-O-ethoxymethyl-1-O-methyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside | [1][2] |
In Vivo Biodistribution of [¹⁸F]FDM in Tumor-Bearing Rats (at 60 min post-injection)
| Tissue | % Injected Dose per Gram (%ID/g) (Mean ± SD) | Reference |
| Tumor | 2.17 ± 0.32 | [1][2] |
| Brain | 1.42 ± 0.10 | [1][2] |
| Blood | 0.11 ± 0.02 | [1] |
| Muscle | Not specified |
In Vivo PET Imaging of [¹⁸F]FDM in Tumor-Bearing Rats
| Parameter | Value (Mean ± SD) | Reference |
| Tumor Quasi-Standardized Uptake Value (qSUV) | 2.83 ± 0.22 | [2] |
| Brain qSUV | 1.89 ± 0.13 | [2] |
Experimental Protocols
Radiosynthesis of [¹⁸F]3-F-Man (Adapted from [¹⁸F]FDM Synthesis)
This protocol is based on the nucleophilic substitution (Sₙ2) reaction for [¹⁸F]FDM synthesis and would require a suitable precursor for 3-F-Man.[1][2]
Materials:
-
A suitable protected precursor of 3-F-Man with a good leaving group (e.g., triflate or tosylate).
-
[¹⁸F]Fluoride (produced from a cyclotron).
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sterile water for injection
-
Automated synthesis module
-
HPLC system for purification
Procedure:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange resin.
-
Elute the [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen.
-
Add the 3-F-Man precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]K/K₂₂₂ complex.
-
Heat the reaction mixture to facilitate the nucleophilic fluorination.
-
Remove the protecting groups by acid hydrolysis (e.g., with HCl at elevated temperature).
-
Neutralize the reaction mixture with NaOH.
-
Purify the crude product using preparative HPLC.
-
Formulate the final product in sterile saline for injection.
-
Perform quality control tests for radiochemical purity, chemical purity, pH, sterility, and endotoxin (B1171834) levels.
Animal Model and In Vivo PET Imaging
This protocol is adapted from studies using tumor-bearing rats.[1][2]
Materials:
-
Tumor-bearing rodents (e.g., rats or mice with xenograft tumors).
-
[¹⁸F]3-F-Man sterile solution.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET scanner.
-
CT or MRI scanner for anatomical co-registration (optional).
-
Catheter for intravenous injection.
Procedure:
-
Fast the animals for 4-6 hours before the experiment to reduce background glucose levels.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2% in oxygen).
-
Place a catheter in the tail vein for radiotracer injection.
-
Position the animal on the scanner bed.
-
Administer a bolus injection of [¹⁸F]3-F-Man (typically 5-15 MBq, depending on the scanner and animal model) via the tail vein catheter.
-
Perform a dynamic PET scan for 60-120 minutes.
-
If available, perform a CT or MRI scan for anatomical reference.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs to calculate tracer uptake, often expressed as Standardized Uptake Value (SUV).
Biodistribution Study
Procedure:
-
Following the PET scan or at predetermined time points after [¹⁸F]3-F-Man injection in a separate cohort of animals, euthanize the animals.
-
Dissect tissues of interest (e.g., tumor, brain, heart, liver, kidneys, muscle, blood).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Metabolic Pathway of this compound
Caption: Hypothetical metabolic pathway of [¹⁸F]3-F-Man for glycosylation imaging.
Experimental Workflow for In Vivo PET Imaging
Caption: Workflow for in vivo PET imaging and biodistribution studies.
Logical Relationship of Signal Generation
Caption: Logical flow from tracer administration to PET signal generation.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. In vitro and in vivo characterization of 2-deoxy-2-18F-fluoro-D-mannose as a tumor-imaging agent for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-deoxy-2-[18F]fluoro-D-mannose positron emission tomography imaging in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of GDP-3-deoxy-3-fluoro-D-mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433) diphosphate (B83284) (GDP)-3-deoxy-3-fluoro-D-mannose is a fluorinated analog of the nucleotide sugar GDP-D-mannose. GDP-D-mannose is a critical precursor in the biosynthesis of various cellular glycoconjugates and polysaccharides in both prokaryotes and eukaryotes. In pathogenic bacteria such as Pseudomonas aeruginosa, GDP-D-mannose is the substrate for GDP-mannose dehydrogenase (GMD), a key enzyme in the alginate biosynthesis pathway. Alginate is a major component of the bacterial biofilm, which contributes significantly to antibiotic resistance and evasion of the host immune system.[1][2][3] Therefore, inhibiting GMD is a promising strategy for the development of novel therapeutics to combat chronic bacterial infections.
GDP-3-deoxy-3-fluoro-D-mannose is designed as a tool to probe the active site of GMD and potentially act as an inhibitor. The replacement of the hydroxyl group at the C-3 position of the mannose sugar with a fluorine atom can provide insights into the enzyme's substrate recognition and catalytic mechanism. This document provides detailed protocols for the chemoenzymatic synthesis of GDP-3-deoxy-3-fluoro-D-mannose and its application in studying GMD.
Signaling Pathway: Alginate Biosynthesis in Pseudomonas aeruginosa
The synthesis of GDP-3-deoxy-3-fluoro-D-mannose is aimed at targeting the alginate biosynthesis pathway in Pseudomonas aeruginosa. The initial steps of this pathway, leading from D-mannose to the GMD substrate GDP-D-mannose, are depicted below. GDP-3-deoxy-3-fluoro-D-mannose acts as an analog of the natural substrate for GMD.
Experimental Protocols
The synthesis of GDP-3-deoxy-3-fluoro-D-mannose is achieved through a chemoenzymatic approach. This involves the chemical synthesis of the precursor, 3-deoxy-3-fluoro-D-mannose 1-phosphate, followed by an enzymatic reaction to couple it with guanosine triphosphate (GTP).
Part 1: Chemical Synthesis of this compound 1-phosphate
This multi-step chemical synthesis starts from a readily available thioglycoside precursor. The following protocol is a composite based on established methods for the synthesis of fluorinated sugar phosphates.
Workflow for Chemical Synthesis
Detailed Protocol:
-
Step 1: Protecting Group Manipulations
-
Removal of 4,6-O-benzylidene: The starting thioglycoside (e.g., ethyl 2-O-benzyl-3-deoxy-3-fluoro-4,6-O-benzylidene-1-thio-α-D-mannopyranoside) is treated with a mildly acidic solution (e.g., 80% acetic acid in water) at an elevated temperature (e.g., 80°C) to remove the benzylidene protecting group. The reaction is monitored by thin-layer chromatography (TLC).
-
Benzylation: The resulting diol is then benzylated using benzyl bromide (BnBr) and a base such as sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) at 0°C to room temperature to protect the 4- and 6-hydroxyl groups.
-
-
Step 2: Glycosylation with Dibenzyl Phosphate
-
The protected thioglycoside from Step 1 is glycosylated with dibenzyl phosphate in the presence of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) in an anhydrous solvent system (e.g., dichloromethane/diethyl ether) at low temperature (e.g., -40°C). This reaction installs the protected anomeric phosphate.
-
-
Step 3: Global Hydrogenolysis
-
The protected phosphate from Step 2 is subjected to global hydrogenolysis to remove all benzyl protecting groups. This is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as methanol (B129727) or ethanol.
-
-
Step 4: Purification
-
The final product, this compound 1-phosphate, is purified using strong-anion exchange (SAX) chromatography. A triethylammonium (B8662869) bicarbonate (TEAB) buffer gradient is commonly used for elution.
-
| Step | Key Reagents | Typical Yield |
| 1 | Acetic acid, BnBr, NaH | ~64% (over two steps) |
| 2 | Dibenzyl phosphate, NIS, TfOH | ~62% |
| 3 | H₂, Pd/C | ~28% |
Table 1: Summary of reagents and typical yields for the chemical synthesis of this compound 1-phosphate.
Part 2: Enzymatic Synthesis of GDP-3-deoxy-3-fluoro-D-mannose
This step utilizes a promiscuous GDP-mannose pyrophosphorylase to catalyze the formation of the desired nucleotide sugar.
Workflow for Enzymatic Synthesis
Detailed Protocol:
-
Reaction Setup:
-
In a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂), combine this compound 1-phosphate and an excess of guanosine triphosphate (GTP).
-
Add the GDP-mannose pyrophosphorylase from Salmonella enterica (SeGDP-Man-PP).
-
Incubate the reaction mixture at 37°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by analytical strong-anion exchange high-performance liquid chromatography (SAX-HPLC). A typical conversion of over 80% can be expected after 16 hours.[3]
-
-
Purification:
-
Once the reaction has reached completion, the product is purified by preparative SAX-HPLC using a linear gradient of a volatile buffer, such as triethylammonium bicarbonate (TEAB).
-
The fractions containing the product are collected and lyophilized to remove the buffer and obtain the purified GDP-3-deoxy-3-fluoro-D-mannose.
-
| Parameter | Value |
| Enzyme | GDP-Mannose Pyrophosphorylase (Salmonella enterica) |
| Substrates | This compound 1-phosphate, GTP |
| Buffer | 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂ |
| Temperature | 37°C |
| Reaction Time | 16 hours |
| Conversion Rate | ~82%[3] |
| Purification Method | Preparative SAX-HPLC (TEAB buffer) |
Table 2: Typical reaction conditions for the enzymatic synthesis of GDP-3-deoxy-3-fluoro-D-mannose.
Application: Probing GDP-Mannose Dehydrogenase (GMD)
GDP-3-deoxy-3-fluoro-D-mannose can be used to investigate the structure and function of GMD from P. aeruginosa.
Kinetic Analysis of GMD Inhibition:
While GDP-3-deoxy-3-fluoro-D-mannose has been found to not be a substrate for GMD, it can be investigated as a potential competitive inhibitor.
-
Enzyme Assay:
-
The activity of GMD is typically measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.
-
The assay mixture should contain a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), NAD⁺, and purified GMD enzyme.
-
-
Inhibition Studies:
-
To determine if GDP-3-deoxy-3-fluoro-D-mannose is an inhibitor, the GMD assay is performed in the presence of varying concentrations of the natural substrate (GDP-D-mannose) and different fixed concentrations of the fluorinated analog.
-
By measuring the initial reaction velocities at each substrate and inhibitor concentration, a Lineweaver-Burk or Dixon plot can be generated to determine the mode of inhibition and the inhibition constant (Kᵢ).
-
| Parameter | Description |
| Enzyme | GDP-Mannose Dehydrogenase (P. aeruginosa) |
| Substrate | GDP-D-Mannose |
| Co-factor | NAD⁺ |
| Putative Inhibitor | GDP-3-deoxy-3-fluoro-D-mannose |
| Assay Method | Spectrophotometric (monitoring NADH production at 340 nm) |
| Data Analysis | Lineweaver-Burk or Dixon plots to determine Kᵢ |
Table 3: Parameters for the kinetic analysis of GMD inhibition.
Characterization Data
The synthesized GDP-3-deoxy-3-fluoro-D-mannose should be characterized by a suite of analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the guanosine and the 3-deoxy-3-fluoro-mannose moieties. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom attached to the sugar ring. |
| ³¹P NMR | Two distinct signals corresponding to the α- and β-phosphates of the diphosphate bridge. |
| Mass Spectrometry (HRMS) | An accurate mass measurement corresponding to the molecular formula of GDP-3-deoxy-3-fluoro-D-mannose. |
Table 4: Expected characterization data for GDP-3-deoxy-3-fluoro-D-mannose.
Conclusion
The chemoenzymatic synthesis outlined in this document provides a reliable method for obtaining GDP-3-deoxy-3-fluoro-D-mannose. This fluorinated sugar nucleotide serves as a valuable tool for researchers in glycobiology and drug development to probe the active site of GDP-mannose dehydrogenase, a key enzyme in bacterial pathogenesis. Understanding the interactions between this analog and GMD can aid in the design of more potent and specific inhibitors as novel anti-biofilm agents.
References
- 1. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GDP-Mannose Dehydrogenase of Pseudomonas aeruginosa: An Old and New Target to Fight against Antibiotics Resistance of Mucoid Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Deoxy-3-fluoro-D-mannose
Welcome to the technical support center for the synthesis of 3-Deoxy-3-fluoro-D-mannose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges include controlling the stereochemistry at the C-3 position during fluorination, the need for extensive use of protecting groups, potential low yields in multi-step sequences, and difficulties in purifying the final product and intermediates.
Q2: Which fluorinating agents are commonly used, and what are their pros and cons?
A2: Diethylaminosulfur trifluoride (DAST) is a frequently used reagent. While effective, it can lead to unexpected stereochemical outcomes, such as retention of configuration instead of the expected inversion.[1] Milder fluorinating conditions using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) on a triflate precursor have also been employed, though yields can be low.[2]
Q3: Why is stereochemical control at C-3 so critical and difficult to achieve?
A3: The biological activity of this compound is highly dependent on its specific stereochemistry. The difficulty arises from the mechanism of the fluorination reaction. For instance, fluorination of an alcohol with DAST can proceed through different pathways, leading to either inversion or retention of configuration at the reaction center, depending on the substrate and reaction conditions.[1]
Q4: What are common side reactions to be aware of?
A4: Common side reactions include the formation of elimination byproducts, rearrangements, and the formation of diastereomers. The choice of starting material and fluorinating agent can influence the prevalence of these side reactions. For example, fluorination of a methyl 4-azido-2-O-benzyl-4,6-dideoxy-alpha-D-altropyranoside with DAST resulted in retention of configuration, contrary to the expected inversion.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the fluorination step | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Inappropriate choice of fluorinating agent. | - Monitor the reaction closely using Thin Layer Chromatography (TLC). - Run the reaction at lower temperatures (e.g., -78 °C) to minimize side reactions.[3] - Consider using an alternative fluorinating agent or a two-step approach via a triflate intermediate.[2] |
| Incorrect stereoisomer formed | - The reaction mechanism favored an unexpected pathway (e.g., retention instead of inversion). - The stereochemistry of the starting material was incorrect. | - Carefully verify the stereochemistry of your starting material and all intermediates using NMR and other spectroscopic methods. - Modify the substrate or the reaction conditions. For example, fluorination of a different starting isomer might provide the desired product after subsequent chemical manipulations.[1] |
| Difficulty in purifying the final product | - Co-elution of diastereomers. - Presence of persistent impurities from previous steps. | - Employ specialized chromatography techniques such as ion-moderated partition chromatography or strong-anion exchange (SAX) chromatography.[3][4] - Ensure high purity of all intermediates before proceeding to the next step. |
| Protecting group removal leads to product degradation | - The chosen protecting groups require harsh deprotection conditions. - The fluorinated sugar is sensitive to the deprotection reagents. | - Select protecting groups that can be removed under mild conditions (e.g., benzyl (B1604629) groups removed by hydrogenolysis).[3] - Optimize deprotection conditions (e.g., catalyst, solvent, temperature, and reaction time). |
Quantitative Data Summary
The following table summarizes yields reported for key steps in representative synthetic routes towards this compound and its precursors.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Benzylation | Thioglycoside | BnBr, NaH, DMF | 4,6-O-benzylidene protected intermediate | 72% | [3] |
| Anomeric Phosphate (B84403) Installation | Benzylated thioglycoside | Dibenzyl phosphate, NIS, TfOH, CH2Cl2 | Protected phosphate intermediate | 62% | [3] |
| Global Hydrogenolysis (Deprotection) | Fully protected phosphate intermediate | H2, Pd(OH)2/C | This compound 1-phosphate | 28% | [3] |
| Chemoenzymatic Conversion | This compound 1-phosphate | SeGDP-Man-PP, GTP | GDP-3-deoxy-3-fluoro-D-mannose | 82% (conversion) | [3] |
| Triflation | 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose | Tf2O, pyridine | Mannose triflate precursor | 12-16% (overall from D-mannose) | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound 1-Phosphate (Chemoenzymatic Approach)
This protocol is based on the synthesis described by Sellés et al. (2022).[3]
-
Protection and Benzylation: Starting from a known thioglycoside, protecting group manipulations are carried out to yield a 4,6-O-benzylidene protected intermediate, followed by benzylation of the remaining hydroxyl groups to yield the fully protected compound.
-
Anomeric Phosphorylation: The protected thioglycoside is glycosylated with dibenzyl phosphate in the presence of N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) in dichloromethane (B109758) to install the anomeric phosphate group.
-
Global Deprotection: The fully protected phosphate intermediate is subjected to global hydrogenolysis using hydrogen gas and a palladium on carbon catalyst to remove all benzyl protecting groups, affording the target this compound 1-phosphate.
-
Purification: The final product is purified using strong-anion exchange (SAX) chromatography.
Protocol 2: General Fluorination using DAST
This is a general protocol and may require optimization for specific substrates.
-
Preparation: Dissolve the alcohol precursor in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at low temperature and then slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or methanol (B129727) at a low temperature.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: Logical relationship of stereochemical outcomes in DAST fluorination.
References
- 1. Synthetic explorations towards 3-deoxy-3-fluoro derivatives of D-perosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Deoxy-3-fluoro-D-mannose (3-F-Man) Labeling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their metabolic labeling experiments using 3-Deoxy-3-fluoro-D-mannose (3-F-Man).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-F-Man) and how is it used in metabolic labeling?
A1: this compound (3-F-Man) is a synthetic, fluorinated analog of the natural sugar D-mannose. In metabolic labeling, 3-F-Man is introduced to living cells and is taken up and processed through the cellular glycosylation pathways. Because of its structural similarity to mannose, it is incorporated into newly synthesized glycans, effectively "tagging" them with a fluorine atom. This fluorine tag can then be used for various detection and analysis methods.
Q2: What is the general metabolic pathway for 3-F-Man in cells?
A2: Based on studies in yeast and the known pathways of mannose metabolism, 3-F-Man is expected to follow a similar metabolic route as D-mannose.[1] Upon entering the cell, it is likely phosphorylated to this compound-6-phosphate. This is then converted to this compound-1-phosphate, and finally to GDP-3-Deoxy-3-fluoro-D-mannose. This GDP-activated form serves as the donor substrate for glycosyltransferases, which incorporate the fluorinated sugar into growing glycan chains on proteins and lipids.
Q3: What are the primary challenges when using 3-F-Man for metabolic labeling?
A3: The primary challenges include potentially low labeling efficiency and possible cytotoxicity at higher concentrations. Studies in yeast have shown that the cellular uptake and conversion of 3-F-Man to its nucleotide sugar donor is less efficient compared to other mannose analogs.[1] Therefore, optimizing experimental conditions is crucial for successful labeling.
Troubleshooting Guide
This guide addresses common issues encountered during 3-F-Man labeling experiments in a question-and-answer format.
Low or No Detectable Labeling
Q: I am not observing any incorporation of 3-F-Man into my target glycoproteins. What are the possible causes and solutions?
A: Low or undetectable labeling is a common issue and can stem from several factors. Below is a systematic approach to troubleshooting this problem.
-
Suboptimal 3-F-Man Concentration: The concentration of 3-F-Man is a critical parameter.
-
Too Low: Insufficient 3-F-Man will result in a low signal.
-
Too High: High concentrations may be toxic to the cells, leading to decreased metabolic activity and reduced glycan synthesis.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of 3-F-Man for your specific cell line. A starting point could be a range from 10 µM to 100 µM.
-
-
Inadequate Incubation Time: The time allowed for cellular uptake and incorporation is crucial.
-
Too Short: The cells may not have had enough time to process and incorporate the 3-F-Man.
-
Too Long: Prolonged incubation, especially at higher concentrations, might lead to cytotoxicity.
-
Solution: Optimize the incubation time by testing a time course (e.g., 12, 24, 48, and 72 hours). For many cell lines, an incubation period of 24 to 72 hours is a reasonable starting range.[2]
-
-
Poor Cell Health: The metabolic state of your cells directly impacts labeling efficiency.
-
Solution: Ensure that your cells are healthy, in the logarithmic growth phase, and are not overly confluent. Use cells with a low passage number and regularly check for signs of stress or contamination.
-
-
Inefficient Cellular Uptake or Metabolism: As observed in yeast, the transport and enzymatic conversion of 3-F-Man can be inefficient.[1]
-
Solution: While this is an inherent property of the molecule, ensuring optimal cell health and sufficient incubation time can help maximize the efficiency. Consider using a cell line known to have high rates of glycosylation.
-
High Cell Death or Altered Phenotype (Cytotoxicity)
Q: I am observing significant cell death or changes in cell morphology after incubating with 3-F-Man. How can I mitigate this?
A: Cytotoxicity can be a significant concern with metabolic analogs. Here are some strategies to address it:
-
Reduce 3-F-Man Concentration: This is the most common cause of cytotoxicity.
-
Shorten Incubation Time: Prolonged exposure to a foreign metabolite can be stressful for cells.
-
Solution: Reduce the incubation time to the minimum required to achieve detectable labeling.
-
-
Monitor Cell Health Closely:
-
Solution: Regularly inspect your cells under a microscope for any morphological changes. Ensure that the cell culture medium is fresh and that other culture conditions are optimal.
-
Data Presentation: Optimizing Labeling Conditions
The following tables provide a general framework for optimizing 3-F-Man labeling conditions. Note that these are starting recommendations and optimal values will be cell-type and experiment-dependent.
Table 1: Recommended Starting Concentrations for 3-F-Man
| Cell Type | Starting Concentration Range (µM) | Notes |
| Common Mammalian Cell Lines (e.g., HEK293, HeLa, CHO) | 25 - 75 | Start with a lower concentration and titrate upwards. |
| Sensitive or Primary Cell Lines | 10 - 50 | These cells may be more susceptible to cytotoxic effects. |
Table 2: Recommended Incubation Times for 3-F-Man
| Experimental Goal | Recommended Incubation Time (hours) | Notes |
| Initial Labeling Detection | 24 - 48 | Sufficient for detecting incorporation in many cell lines. |
| Steady-State Labeling | 48 - 72 | Aims for a higher degree of incorporation into the glycan pool. |
| Pulse-Chase Experiments | 1 - 4 (pulse) | Followed by a chase with mannose-containing medium for various time points. |
Experimental Protocols
Protocol 1: Optimizing 3-F-Man Concentration for Metabolic Labeling
-
Cell Seeding: Seed your mammalian cells of choice in a 24-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of 3-F-Man Solutions: Prepare a stock solution of 3-F-Man in a sterile solvent (e.g., DMSO or sterile water). From this stock, prepare a series of working concentrations in your cell culture medium.
-
Labeling: Once cells have reached the desired confluency (typically 60-70%), replace the existing medium with the medium containing different concentrations of 3-F-Man (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 75 µM, 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a fixed period (e.g., 48 hours) under standard cell culture conditions.
-
Cell Lysis and Protein Extraction: After incubation, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Analysis: Analyze the incorporation of 3-F-Man into total cellular glycoproteins. This can be done by various methods, such as mass spectrometry to detect the mass shift corresponding to the fluorinated sugar.
-
Cytotoxicity Assessment: In a parallel plate, perform a cell viability assay (e.g., MTT assay) to assess the cytotoxicity of each 3-F-Man concentration.[3]
Protocol 2: Analysis of 3-F-Man Labeled Glycoproteins by Mass Spectrometry
-
Metabolic Labeling: Label your cells with the optimized concentration of 3-F-Man for the desired duration as determined in Protocol 1.
-
Protein Extraction and Glycoprotein Enrichment: Lyse the cells and extract the total protein. If necessary, enrich for glycoproteins using methods such as lectin affinity chromatography.
-
Proteolytic Digestion: Digest the protein sample with a protease (e.g., trypsin) to generate peptides and glycopeptides.
-
Glycan Release: Release the N-glycans from the glycopeptides using an enzyme such as PNGase F.
-
Mass Spectrometry Analysis: Analyze the released glycans or the intact glycopeptides by mass spectrometry (e.g., LC-MS/MS). The incorporation of 3-F-Man will result in a characteristic mass shift in the glycan fragments.[5][6][7]
-
Data Analysis: Use glycoproteomics software to identify the glycan structures and quantify the extent of 3-F-Man incorporation.
Mandatory Visualizations
Caption: Putative metabolic pathway of this compound (3-F-Man) in mammalian cells.
Caption: Troubleshooting workflow for low 3-F-Man labeling efficiency.
References
- 1. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cytotoxicity of 3-Deoxy-3-fluoro-D-mannose
Disclaimer: Direct experimental data on the cytotoxicity of 3-Deoxy-3-fluoro-D-mannose is limited in publicly available literature. The information provided below is based on the known biological activities of the parent compound, D-mannose, and related fluorinated sugar analogs. This guide is intended to serve as a foundational resource for researchers initiating studies on this specific compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that researchers may encounter when assessing the cytotoxicity of this compound or related carbohydrate analogs in cell culture.
Q1: My results show high variability between replicate wells. What could be the cause?
A1: High variability is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between seeding each plate to prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique, especially for small volumes.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the test compound and affect cell growth. To mitigate this, you can fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use only the inner wells for your experiment.
-
Incomplete Dissolution of Formazan (B1609692) Crystals (in MTT assays): Ensure formazan crystals are fully dissolved by thorough mixing or placing the plate on an orbital shaker before reading the absorbance.
Q2: The absorbance readings in my cell viability assay are very low, even in the control wells.
A2: Low absorbance readings suggest a weak signal, which could be due to:
-
Low Cell Density: The number of cells seeded may be too low to generate a strong signal. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line.
-
Suboptimal Incubation Times: The incubation period with the assay reagent (e.g., MTT) may be too short. A typical incubation time is 1-4 hours, but this may need optimization.
-
Cell Health: Ensure you are using cells that are in the logarithmic growth phase and have a low passage number.
Q3: My negative control (untreated cells) shows significant cell death.
A3: This indicates a problem with your cell culture conditions or assay setup:
-
Cell Culture Health: Your cells may be unhealthy due to factors like contamination (e.g., mycoplasma), over-confluency, or nutrient depletion. Always use healthy, actively dividing cells for your experiments.
-
Solvent Cytotoxicity: If you are using a solvent like DMSO to dissolve your compound, ensure the final concentration in the culture medium is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. Include a vehicle control (cells treated with the highest concentration of the solvent) in your experimental setup.
Q4: How can I be sure that this compound is directly causing cell death and not just inhibiting proliferation (cytostatic effect)?
A4: Standard metabolic assays like MTT measure cell viability, which can be affected by both cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects. To distinguish between these, you can:
-
Perform a Cell Counting Assay: Use a method like trypan blue exclusion to count the number of viable and dead cells at different time points after treatment. A cytotoxic agent will increase the number of dead cells, while a cytostatic agent will primarily reduce the rate of increase in total cell number.
-
Use an Apoptosis Assay: Assays that measure markers of apoptosis, such as caspase activity, can provide more direct evidence of induced cell death.
Quantitative Data
| Compound | Cell Line | IC50 Value (µM) |
| 1-O-deacetylated 3-fluoro analog of acetylated D-galactosamine | PC-3 (Human Prostate Cancer) | 28 ± 3 |
| 1-O-deacetylated 4-fluoro analog of acetylated D-galactosamine | PC-3 (Human Prostate Cancer) | 54 ± 5 |
| Peracetate of α-methyl glycoside of 3-fluoro-D-ManNAc | L1210 (Mouse Leukemia) | 24 - 43 |
| Peracetate of 3-fluoro-D-GlcNAc | L1210 (Mouse Leukemia) | 24 - 43 |
Table based on data from a study on acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine.
Detailed Experimental Protocols
Protocol: Assessing Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][2][3]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include appropriate controls:
-
Untreated Control: Cells in medium without the compound.
-
Vehicle Control: Cells in medium with the solvent used to dissolve the compound at its highest concentration.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound using an MTT assay.
Caption: Postulated mechanism of cytotoxicity for this compound in cancer cells.
References
Technical Support Center: 3-Deoxy-3-fluoro-D-mannose (3-F-Man)
Welcome to the technical support center for 3-Deoxy-3-fluoro-D-mannose (3-F-Man). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the cellular uptake and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-F-Man) and what are its primary applications?
A1: this compound is a synthetic, fluorinated analog of D-mannose.[1][2][3] Due to its structural similarity to mannose, it can enter metabolic pathways but often acts as an inhibitor. Its primary research application is to study and interfere with N-linked glycosylation, a critical process for protein folding and function.[4][5][6] After entering the cell, it is metabolized to GDP-3-deoxy-3-fluoro-D-mannose, which can disrupt the normal synthesis of glycoproteins.[4][6][7]
Q2: What is the primary mechanism of 3-F-Man cellular uptake?
A2: As a mannose and glucose analog, 3-F-Man is primarily transported across the cell membrane by facilitated glucose transporters (GLUTs) and potentially other mannose transporters.[8][9] The specific GLUT isoforms involved can vary between cell types. This transport is a passive process, driven by the concentration gradient of the sugar analog.
Q3: How does the presence of glucose in the culture medium affect 3-F-Man uptake?
A3: The presence of D-glucose will competitively inhibit the uptake of 3-F-Man.[9][10] Both molecules compete for binding to GLUT transporters. High concentrations of glucose in the culture medium will significantly reduce the rate of 3-F-Man entry into the cell. Therefore, it is critical to control glucose levels during uptake experiments.
Q4: What are the downstream metabolic consequences of 3-F-Man uptake?
A4: Once inside the cell, 3-F-Man is phosphorylated and converted into metabolites such as this compound 6-phosphate and eventually GDP-3-deoxy-3-fluoro-D-mannose.[4][5][6] GDP-3-F-Man acts as an inhibitor in the N-linked glycosylation pathway, preventing the proper formation of the oligosaccharide chains that are attached to nascent proteins in the endoplasmic reticulum.[7] This disruption can lead to protein misfolding and cellular stress.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the cellular uptake of 3-F-Man.
Issue 1: Low or Non-Detectable Cellular Uptake
Symptoms:
-
Downstream assays (e.g., mass spectrometry, Western blot for glycosylation changes) show no effect.
-
Direct measurement using radiolabeled or fluorescently tagged analogs shows a signal indistinguishable from background.
| Potential Cause | Recommended Solution | Rationale |
| Low Glucose Transporter (GLUT) Expression | 1. Screen Cell Lines: Test various cell lines to find one with naturally high GLUT expression (e.g., many cancer cell lines). 2. Induce GLUT Expression: Culture cells in low-glucose conditions or use stimuli known to upregulate GLUTs prior to the experiment.[10] 3. Use Positive Controls: Run a parallel experiment with a well-characterized glucose analog like 2-deoxy-D-glucose (2-DG) to validate the assay setup. | The rate of uptake is directly proportional to the number of active transporters on the cell surface. If the chosen cell line expresses low levels of the relevant GLUTs, uptake will be minimal.[10] |
| Competition from Media Glucose | 1. Glucose Starvation: Before adding 3-F-Man, wash cells with phosphate-buffered saline (PBS) and incubate them in glucose-free medium for a period ranging from 1 to 16 hours.[10] 2. Use Glucose-Free Assay Buffer: Conduct the entire uptake experiment in a glucose-free buffer such as Hank's Balanced Salt Solution (HBSS).[8] | Glucose is the preferred substrate for GLUTs and will outcompete 3-F-Man for transport. Removing external glucose is essential to maximize the uptake of the analog.[9][10] |
| Suboptimal Assay Conditions | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation period.[11] 2. Control Temperature: Run experiments at 37°C for optimal transporter activity. Use incubation at 4°C as a negative control, as it significantly inhibits membrane transport processes.[12] 3. Perform Dose-Response: Test a range of 3-F-Man concentrations to find the optimal dose for your specific cell line and assay.[13] | Transport is a dynamic process. The incubation time must be long enough for detectable uptake but short enough to avoid saturation. Temperature is critical for the function of membrane transporters.[12] |
| Compound Instability or Precipitation | 1. Verify Solubility: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is low (<0.5%) to avoid cytotoxicity.[13] 2. Inspect Medium: Visually check for any precipitate in the culture medium after adding the compound. | If the compound precipitates out of the solution, its effective concentration available to the cells is drastically reduced.[13] |
Issue 2: High Variability in Uptake Assay Results
Symptoms:
-
Large error bars in quantitative data.
-
Poor reproducibility between replicate wells or experiments.
| Potential Cause | Recommended Solution | Rationale |
| Inconsistent Cell State | 1. Standardize Seeding Density: Plate cells so they are in the logarithmic growth phase (e.g., 60-80% confluency) at the time of the experiment.[13] 2. Monitor Cell Viability: Ensure cell viability is >90% before starting the assay. Unhealthy cells exhibit altered metabolic and transport activities.[10] | Cell confluency and health directly impact metabolic rates and the expression of membrane transporters. Consistency is key to reproducible results. |
| Ineffective Washing / High Background | 1. Use Ice-Cold Wash Buffer: After incubation, immediately stop the uptake by washing cells multiple times with ice-cold PBS.[10][14] 2. Include High-Concentration Competitor: Add a high concentration of unlabeled D-mannose or D-glucose to the final wash buffer to displace any non-specifically bound 3-F-Man.[8] | A significant background signal can arise from the compound non-specifically adhering to the cell surface or the culture plate. Cold temperatures and competitive displacement minimize this. |
| Assay Sensitivity and Specificity | 1. Validate Downstream Analysis: If using an indirect measurement, ensure the assay is validated. For example, in Western blots for glycosylation, optimize antibody concentrations and include loading controls.[13] 2. Include Specificity Controls: To confirm uptake is transporter-mediated, run a parallel experiment in the presence of a known GLUT inhibitor (e.g., Cytochalasin B).[15] | The observed effect must be specific to the uptake and action of 3-F-Man. Controls are essential to rule out artifacts and off-target effects. |
Experimental Protocols
Protocol: Radiolabeled [³H]-3-F-Man Cellular Uptake Assay
This protocol provides a method to directly measure the uptake of 3-F-Man by cultured cells using a radiolabeled version of the compound. A non-radiolabeled version can be used if a sufficiently sensitive mass spectrometry method is available for quantification.
Materials:
-
Adherent cells cultured in 24-well plates
-
[³H]-labeled this compound
-
Uptake Buffer (Glucose-free HBSS with 10 mM HEPES, pH 7.4)
-
Wash Buffer (Ice-cold PBS)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Cell Seeding: Plate cells in 24-well plates at a density that ensures they reach ~70-80% confluency on the day of the experiment.
-
Glucose Starvation: On the day of the assay, aspirate the growth medium. Wash the cell monolayer twice with warm PBS. Add 500 µL of pre-warmed Uptake Buffer to each well and incubate for 2 hours at 37°C.
-
Initiate Uptake: Prepare the uptake solution containing [³H]-3-F-Man at the desired final concentration in the Uptake Buffer. To start the uptake, aspirate the starvation buffer and add 250 µL of the [³H]-3-F-Man solution to each well.
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 15 minutes, as determined from optimization experiments).
-
Terminate Uptake: To stop the reaction, rapidly aspirate the uptake solution. Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer per well to remove extracellular radiolabel.
-
Cell Lysis: Add 300 µL of Lysis Buffer to each well. Incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Protein Normalization: Use a parallel set of wells to determine the total protein content per well using a standard protein assay (e.g., BCA assay). Normalize the CPM values to the protein concentration (CPM/mg protein).
-
Controls:
-
Non-specific uptake: In a parallel set of wells, co-incubate the [³H]-3-F-Man with a high concentration (e.g., 200-fold excess) of unlabeled D-glucose. Subtract this value from all other readings to account for non-transporter-mediated uptake.
-
4°C control: Perform the uptake incubation at 4°C to demonstrate that the process is energy-dependent and transporter-mediated.
-
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. 87764-46-3, this compound, CAS:87764-46-3 [chemsynlab.com]
- 3. This compound | 87764-46-3 | MD06720 [biosynth.com]
- 4. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Turn-on fluorescent glucose transport bioprobe enables wash-free real-time monitoring of glucose uptake activity in live cells and small organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Deoxy-3-fluoro-D-mannose (3F-Man) Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low incorporation of 3-Deoxy-3-fluoro-D-mannose (3F-Man) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing very low to no incorporation of 3F-Man into our glycoproteins. What are the primary factors to consider?
A1: Low incorporation of 3F-Man can be attributed to several factors, often related to cellular metabolism and experimental conditions. The most common culprits include:
-
Competition from Glucose: High concentrations of glucose in the cell culture medium can outcompete 3F-Man for uptake by cells, as they may share common transporters.
-
High Phosphomannose Isomerase (MPI) Activity: The enzyme MPI converts mannose-6-phosphate (B13060355) to fructose-6-phosphate, diverting it towards glycolysis and away from the glycosylation pathway.[1] Cell lines with high MPI expression may exhibit lower incorporation of mannose analogs.[1]
-
Suboptimal 3F-Man Concentration: The concentration of 3F-Man in the culture medium is critical. Too low a concentration may not be sufficient for efficient uptake and incorporation, while excessively high concentrations can be cytotoxic.[1]
-
Cell Viability Issues: Reduced cell viability due to the cytotoxic effects of 3F-Man or other experimental conditions will naturally lead to decreased metabolic activity and poor label incorporation.[1]
-
Purity and Stability of 3F-Man: Ensure the purity and stability of your 3F-Man stock. Degradation of the compound will lead to inaccurate concentrations and reduced availability for cellular uptake.
Q2: How does the glucose concentration in our cell culture medium affect 3F-Man labeling, and what is the optimal concentration to use?
A2: Glucose is the primary energy source for most cultured cells and can significantly inhibit the uptake and incorporation of mannose and its analogs.[1] While mammalian cells have mannose-specific transporters, high levels of glucose can interfere with this process.[1]
Recommendation: For optimal labeling, it is recommended to use a medium with a reduced glucose concentration or a glucose-free medium supplemented with 3F-Man.[1] However, it is crucial to be mindful that altering glucose levels can also impact overall cell metabolism and health.[1] We recommend performing a dose-response experiment to determine the optimal glucose concentration for your specific cell line and experimental goals.
Table 1: Recommended Starting Glucose Concentrations for 3F-Man Labeling
| Condition | Glucose Concentration | Rationale |
| High Incorporation | 0 - 1 g/L | Minimizes competition for uptake. |
| Balanced Growth & Incorporation | 1 - 2 g/L | Supports cell proliferation while allowing for 3F-Man uptake. |
| Standard Culture (Potential for low incorporation) | > 2 g/L | May significantly inhibit 3F-Man incorporation. |
Q3: What is the role of Phosphomannose Isomerase (MPI) in 3F-Man incorporation, and how can we assess its activity in our cells?
A3: Phosphomannose Isomerase (MPI) is a critical enzyme that catalyzes the isomerization of mannose-6-phosphate to fructose-6-phosphate.[1] This reaction represents a major metabolic branch point. High MPI activity will divert a significant portion of the internalized 3F-Man (once phosphorylated) into the glycolytic pathway, thereby reducing its availability for incorporation into glycoproteins.[1] Conversely, cell lines with low MPI expression are more likely to channel mannose-6-phosphate towards the glycosylation pathway.[1]
Assessing MPI Activity: You can assess MPI activity in your cell lysates using a commercially available ELISA kit or a coupled enzyme assay.[1]
dot
Caption: Metabolic fate of this compound (3F-Man) in the cell.
Q4: We suspect 3F-Man is causing cytotoxicity in our cell line. How can we verify this, and what steps can we take to mitigate it?
A4: High concentrations of mannose analogs can be cytotoxic, particularly in cells with low MPI activity, due to the accumulation of mannose-6-phosphate.[1]
Verification of Cytotoxicity: To assess cytotoxicity, you can perform standard cell viability assays such as MTT, MTS, or resazurin (B115843) assays.[1] It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration of 3F-Man for your specific cell line.
Mitigation Strategies:
-
Optimize Concentration: Use the lowest effective concentration of 3F-Man that still provides detectable incorporation.
-
Reduce Incubation Time: Limit the duration of exposure to 3F-Man.
-
Ensure Healthy Cell Culture: Start with a healthy, actively proliferating cell culture.
Table 2: Example Dose-Response Experiment for 3F-Man Cytotoxicity
| 3F-Man Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 | 100 |
| 10 | 98 | 95 |
| 25 | 95 | 88 |
| 50 | 85 | 70 |
| 100 | 60 | 40 |
| 200 | 30 | 15 |
Note: These are example values. Actual results will vary depending on the cell line and experimental conditions.
Q5: What is a reliable method to confirm the incorporation of 3F-Man into glycoproteins?
A5: A robust and widely used method for confirming the incorporation of sugar analogs into glycoproteins is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This technique allows for the identification and quantification of 3F-Man within glycopeptides.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Treatment: Replace the medium with fresh medium containing various concentrations of 3F-Man (e.g., 0-200 µM). Include a vehicle control.[2]
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Metabolic Labeling with 3F-Man
-
Cell Culture: Culture cells to the desired confluency.
-
Medium Exchange: Carefully aspirate the complete medium. Wash the cells gently once with sterile PBS.[1]
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free or low-glucose medium with the desired, non-toxic concentration of 3F-Man.[1]
-
Labeling: Add the prepared labeling medium to the cells.[1]
-
Incubation: Return the plates to the incubator and incubate for the desired labeling period (e.g., 24-48 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.
dot
Caption: Troubleshooting workflow for low 3F-Man incorporation.
Protocol 3: Sample Preparation for LC-MS/MS Analysis of Glycopeptides
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[2]
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.[1]
-
Proteolytic Digestion: Dilute the protein sample with an appropriate buffer (e.g., ammonium (B1175870) bicarbonate) to reduce the concentration of denaturants. Add trypsin at a suitable enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.[1]
-
Desalting: Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.[1]
-
LC-MS/MS Analysis: The cleaned peptide sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of 3F-Man into glycopeptides.[1]
References
Technical Support Center: Synthesis of 3-Deoxy-3-fluoro-D-mannose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Deoxy-3-fluoro-D-mannose.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and offering solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired 3-fluoro-D-mannose product with significant formation of the 3-fluoro-D-glucose epimer. | Epimerization at C-2: The reaction conditions may favor the formation of the thermodynamically more stable glucose epimer. This is a known issue in syntheses involving cyanohydrin intermediates.[1] | Optimize Reaction Conditions: Carefully control the pH and temperature during the reaction. In the case of the cyanohydrin route, purification of the epimeric mixture can be achieved using chromatography, for example, with a Dowex-50W x 8 (Ca2+) column.[1] |
| Formation of an unexpected product with retention of stereochemistry at C-3 after fluorination with DAST. | Neighboring Group Participation: A nearby protecting group (e.g., a benzyl (B1604629) ether at C-2) can participate in the reaction, leading to a double inversion and overall retention of configuration. This has been observed in the fluorination of similar mannose derivatives. | Choice of Protecting Groups: Consider using alternative protecting groups that are less likely to participate, such as acetyl or silyl (B83357) ethers. Alternative Fluorinating Agents: Explore other fluorinating reagents that may favor the desired SN2 inversion, such as Deoxo-Fluor® or using a triflate displacement with a fluoride (B91410) source. |
| Presence of elimination byproducts (alkenes) in the reaction mixture after fluorination. | Basic Conditions or High Temperatures: The fluorinating agent or reaction conditions can promote the elimination of the leaving group (e.g., triflate) and a proton on an adjacent carbon. | Control Reaction Temperature: Perform the fluorination at low temperatures (e.g., -78 °C) to minimize elimination. Use of a Non-coordinating Base: If a base is required, use a non-nucleophilic, sterically hindered base to suppress elimination. |
| Complex reaction mixture with multiple unidentified byproducts. | Decomposition of the Fluorinating Agent: Reagents like DAST can decompose, especially at elevated temperatures, leading to various side reactions. Moisture in the Reaction: The presence of water can lead to hydrolysis of starting materials, intermediates, and the fluorinating agent. | Freshly Distilled Reagents: Use freshly distilled or newly purchased fluorinating agents. Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most frequently encountered side reactions include:
-
Epimerization at C-2: Formation of the 3-deoxy-3-fluoro-D-glucose isomer is a significant side reaction, particularly in methods that proceed through a cyanohydrin intermediate.[1]
-
Elimination Reactions: Formation of unsaturated sugar derivatives (glycals) can occur, especially when using fluorinating agents like DAST at elevated temperatures.
-
Rearrangement Reactions: Cationic intermediates, which can be formed during fluorination, may undergo rearrangements such as Wagner-Meerwein or pinacol-type shifts, leading to complex product mixtures.
-
Unexpected Stereochemical Outcomes: Retention of configuration at the fluorination site can occur due to neighboring group participation.
Q2: How can I minimize the formation of the 3-fluoro-D-glucose epimer?
A2: Minimizing the formation of the glucose epimer depends on the synthetic route. In the cyanohydrin-based synthesis, careful control of pH is crucial. Following the reaction, chromatographic separation is typically required to isolate the desired mannose isomer.[1] For stereoselective fluorination routes, the choice of protecting groups and the fluorinating agent is critical to favor the desired SN2 inversion pathway.
Q3: What is the best way to purify the final this compound product?
A3: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the protecting groups used in the synthesis. For the final deprotected product, a polar solvent system is generally required. In cases of epimeric mixtures, specialized chromatography, such as with an ion-exchange resin in the calcium form, has been shown to be effective.[1]
Q4: Are there any safety precautions I should take when working with fluorinating agents like DAST?
A4: Yes, fluorinating agents like DAST (diethylaminosulfur trifluoride) are hazardous and must be handled with extreme care in a well-ventilated fume hood. They are sensitive to moisture and can release toxic HF gas upon contact with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. It is also important to be aware that DAST can undergo exothermic decomposition at elevated temperatures.
Quantitative Data Summary
The following table summarizes the reported yields of this compound and its C-2 epimer from a known synthetic route.
| Synthetic Route | Desired Product (this compound) Yield | Side Product (3-Deoxy-3-fluoro-D-glucose) Yield | Reference |
| Cyanohydrin formation from 2-deoxy-2-fluoro-D-arabinose followed by catalytic hydrogenation | 40% (isolated) | 25% (isolated) | [1] |
Experimental Protocols & Workflows
While a single, universally adopted protocol for the synthesis of this compound is not available, a general workflow based on the fluorination of a protected mannose derivative with DAST is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the fluorination of a protected mannose derivative at the C-3 position is influenced by the potential for neighboring group participation from a substituent at C-2.
Caption: Competing pathways in the fluorination of a protected mannose derivative.
References
Technical Support Center: Purification of 3-Deoxy-3-fluoro-D-mannose
Welcome to the technical support center for the purification of 3-Deoxy-3-fluoro-D-mannose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most prevalent purification techniques for this compound and its derivatives are column chromatography and recrystallization. Column chromatography is widely used for separating the target compound from reaction byproducts and stereoisomers.[1][2] Specific types of chromatography employed include ion-exchange chromatography (e.g., Dowex resins), silica (B1680970) gel chromatography, and ion-moderated partition chromatography, particularly for separating epimers.[1][2][3] While specific recrystallization protocols for this compound are not extensively detailed in the literature, principles of recrystallization for similar sugars like D-mannose, often using solvent systems like ethanol-water, can be adapted.[4]
Q2: How can I separate this compound from its epimer, 3-Deoxy-3-fluoro-D-glucose?
The separation of C-3 epimers can be challenging. A reported successful method involves column chromatography using a Dowex-50W x 8 resin in its calcium form (Ca2+).[1] This ion-exchange resin allows for the differential interaction and separation of the sugar epimers.
Q3: What analytical techniques are used to confirm the purity and identity of this compound?
The purity and chemical identity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 19F NMR, is crucial for structural elucidation and confirming the presence and stereochemistry of the fluorine atom.[2] High-Performance Liquid Chromatography (HPLC) is a standard method to assess purity and quantify the compound.[3][5]
Q4: What are the expected yields for the purification of this compound?
Purification yields are highly dependent on the preceding synthesis reaction's success and the chosen purification method. In one reported synthesis, an isolated yield of 40% was achieved for this compound after purification.[1] For radiolabeled analogs like 2-deoxy-2-[18F]fluoro-D-mannose, radiochemical purities greater than 98% have been reported.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Column Chromatography Issues
Problem: Poor separation of this compound from other reaction components.
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | For separation of epimers like 3-Deoxy-3-fluoro-D-glucose, standard silica gel may not be effective. Consider using a Dowex-50W x 8 (Ca2+) column.[1] For phosphorylated derivatives, strong-anion exchange (SAX) chromatography may be necessary.[6] |
| Incorrect Mobile Phase | Optimize the eluent system. For silica gel chromatography, a gradient elution of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) might be effective. For ion-exchange chromatography, water or a dilute buffer is typically used. |
| Column Overloading | The amount of crude material applied to the column exceeds its separation capacity. Reduce the amount of sample loaded onto the column. |
| Flow Rate is Too High | A high flow rate reduces the interaction time between the compound and the stationary phase, leading to poor resolution. Decrease the flow rate to allow for better equilibration and separation. |
Recrystallization Issues
Problem: Low yield or failure of this compound to crystallize.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The compound may be too soluble or insoluble in the chosen solvent. For sugars, a common technique is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot water) and then add a "poor" solvent (e.g., ethanol (B145695) or methanol) to induce crystallization upon cooling.[4] |
| Solution is Too Dilute | If too much solvent is used, the solution may not become supersaturated upon cooling. Concentrate the solution by carefully evaporating some of the solvent. |
| "Oiling Out" | The compound separates as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if there are significant impurities. Try slower cooling, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal of pure product. |
| Presence of Impurities | Impurities can inhibit crystal formation. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization. |
Quantitative Data Summary
The following table summarizes quantitative data related to the purification of this compound and its analogs from the literature.
| Parameter | Value | Methodology | Reference |
| Isolated Yield | 40% | Catalytic hydrogenation followed by Dowex-50W x 8 (Ca2+) column chromatography. | [1] |
| Radiochemical Purity | > 98% | Ion-moderated partition chromatography. | [3] |
| Radiochemical Yield | 50% - 68% | 18F-nucleophilic substitution followed by purification. | [7] |
Experimental Protocols
Protocol 1: Purification by Ion-Exchange Column Chromatography
This protocol is adapted from a method used for the separation of this compound from its C-3 epimer.[1]
Objective: To purify this compound from a mixture containing its epimer.
Materials:
-
Crude mixture containing this compound
-
Dowex-50W x 8 resin (Ca2+ form)
-
Chromatography column
-
Deionized water
-
Fraction collector
-
Rotary evaporator
-
Analytical HPLC or TLC for fraction analysis
Procedure:
-
Prepare the Column: Prepare a slurry of the Dowex-50W x 8 (Ca2+) resin in deionized water and pour it into the chromatography column. Allow the resin to settle, ensuring there are no air bubbles.
-
Equilibrate the Column: Wash the column with several column volumes of deionized water until the baseline of the eluent is stable.
-
Sample Loading: Dissolve the crude sample in a minimal amount of deionized water and carefully load it onto the top of the column.
-
Elution: Elute the column with deionized water at a controlled flow rate.
-
Fraction Collection: Collect fractions of a suitable volume using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using an appropriate analytical technique (e.g., HPLC, TLC with a suitable stain).
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain the purified this compound.
Protocol 2: General Recrystallization Procedure (Adapted for Sugars)
This is a general protocol adapted from techniques used for D-mannose that can serve as a starting point for this compound.[4]
Objective: To enhance the purity of this compound by recrystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol (or Methanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water by gently heating on a hot plate.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add ethanol (the "poor" solvent) until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot water to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. Synthesis of this compound and 4-deoxy-4-fluoro-d-mannose | Chemsrc [chemsrc.com]
- 2. Stereospecific approach to the synthesis of [18F]2-deoxy-2-fluoro-D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: 3-Deoxy-3-fluoro-D-mannose (3DFM)
This technical support center provides guidance on the stability of 3-Deoxy-3-fluoro-D-mannose (3DFM) in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored in solid form under refrigerated conditions. When in solution, it is recommended to prepare solutions fresh and store them at low temperatures for short periods.
Data Presentation: Recommended Storage Conditions
| Form | Temperature | Container | Duration |
| Solid | 2°C - 8°C[1][2] | Tightly sealed container[1] | Long-term |
| Aqueous Solution | 2°C - 8°C | Sterile, tightly sealed vial | Short-term (prepare fresh) |
| DMSO/Methanol Solution | -20°C | Tightly sealed, desiccated | Short-to-medium term |
Q2: How stable is this compound in aqueous solutions?
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors:
-
pH: Extreme pH conditions (highly acidic or alkaline) are likely to accelerate the degradation of the molecule. Neutral or slightly acidic pH is generally recommended for solutions of carbohydrates.
-
Temperature: Higher temperatures will increase the rate of any potential degradation reactions. Therefore, it is advisable to keep solutions of this compound cool.
-
Enzymes: In biological systems or in the presence of contaminating enzymes, this compound can be metabolized. For example, it can be phosphorylated by hexokinase.[3][4]
Q4: What are the potential degradation products of this compound in solution?
A4: While specific degradation products of this compound in solution have not been extensively documented, potential degradation pathways for monosaccharides in solution include epimerization, isomerization, and fragmentation, particularly under harsh conditions. For fluorinated sugars, hydrolysis could lead to the formation of fluoride (B91410) ions and the corresponding 3-deoxy-keto-mannose, although this is expected to be slower than for non-fluorinated mannose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of 3DFM stock solution. | Prepare fresh solutions of 3DFM for each experiment. If a stock solution must be used, aliquot and store at -20°C or below and avoid repeated freeze-thaw cycles. Perform a quality control check on the stock solution using a suitable analytical method (e.g., HPLC) to confirm its integrity. |
| Loss of compound activity over time | Instability in the experimental buffer or medium. | Assess the stability of 3DFM in your specific experimental buffer. This can be done by incubating the compound in the buffer for the duration of your experiment and then analyzing for degradation. Consider adjusting the pH or temperature of your experimental conditions if significant degradation is observed. |
| Unexpected peaks in analytical chromatograms | Presence of degradation products or impurities. | Use a stability-indicating analytical method to separate the parent compound from any potential degradation products. High-purity starting material should be used to minimize the presence of initial impurities. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solution.
1. Materials:
- This compound (high purity)
- Solvent for stock solution (e.g., water, DMSO)
- Buffer or solution of interest (e.g., phosphate-buffered saline at various pH values)
- HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer)
- Appropriate HPLC column (e.g., C18 or a specialized carbohydrate column)
- Mobile phase reagents
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
- Sample Preparation:
- Dilute the stock solution with the buffer or solution of interest to the final desired concentration.
- Prepare several identical samples for analysis at different time points.
- Store the samples under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
- Time Points:
- Analyze one sample immediately after preparation (T=0) to establish the initial concentration.
- Analyze the remaining samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).
- HPLC Analysis:
- Inject the samples onto the HPLC system.
- Develop a separation method that allows for the quantification of the parent this compound peak, well-resolved from any potential degradation products.
- Data Analysis:
- Measure the peak area of the this compound at each time point.
- Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
- Plot the percentage of remaining this compound against time to determine the stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Conceptual diagram of the enhanced hydrolytic stability of 3DFM compared to D-mannose.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hydrolysis of glycosyl fluorides by glycosidases. Determination of the anomeric configuration of the products of glycosidase action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
Technical Support Center: 3-Deoxy-3-fluoro-D-mannose (3-F-Man)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Deoxy-3-fluoro-D-mannose (3-F-Man). The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a mannose analog designed to act as an inhibitor of glycosylation. Once it enters the cell, it is expected to be metabolized by the same pathway as endogenous mannose, leading to the formation of GDP-3-deoxy-3-fluoro-D-mannose. This fluorinated nucleotide sugar can then either inhibit mannosyltransferases or be incorporated into growing glycan chains, leading to chain termination. This disrupts the synthesis of various glycoconjugates, including N-linked and O-linked glycoproteins.
Q2: What are the known metabolites of 3-F-Man?
A2: Studies in Saccharomyces cerevisiae have identified three main metabolites: this compound 6-phosphate, this compound 1,6-bisphosphate, and the activated sugar nucleotide GDP-3-deoxy-3-fluoro-D-mannose.[1][2] It is hypothesized that a similar metabolic pathway exists in mammalian cells.
Q3: Can 3-F-Man cause cytotoxicity?
A3: While specific cytotoxicity data for 3-F-Man is limited, the introduction of fluorine into monosaccharides has been shown to increase their cytotoxic potential. Therefore, it is plausible that 3-F-Man may exhibit cytotoxicity, especially at higher concentrations or with prolonged exposure. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q4: Besides glycosylation, what other pathways might be affected by 3-F-Man?
A4: Due to its metabolism through the mannose pathway, 3-F-Man has the potential for off-target effects on related metabolic pathways. The accumulation of its phosphorylated intermediates could potentially inhibit enzymes in glycolysis, such as phosphomannose isomerase, which converts mannose-6-phosphate (B13060355) to fructose-6-phosphate.[3] This could lead to a broader impact on cellular energy metabolism.
Q5: How efficiently is 3-F-Man taken up by cells?
A5: Research in yeast suggests that 3-F-Man is not transported into cells as efficiently as other similar fluorinated mannose analogs.[1][2] Cellular uptake in mammalian cells may also be a limiting factor and could vary between cell types.
Troubleshooting Guides
Issue 1: No observable inhibition of glycosylation.
| Potential Cause | Troubleshooting Step |
| Insufficient concentration of 3-F-Man | Perform a dose-response experiment to determine the effective concentration for your cell line. Start with a range based on literature for other glycosylation inhibitors (e.g., 1-100 µM) and assess glycosylation status by Western blot for a known glycoprotein. |
| Poor cellular uptake | Increase incubation time. If possible, use a radiolabeled version of 3-F-Man to directly measure cellular uptake. |
| Rapid metabolism or efflux | Analyze the intracellular concentration of 3-F-Man and its metabolites over time using techniques like LC-MS. |
| Cell-line specific resistance | Some cell lines may have compensatory pathways or efflux pumps that reduce the effectiveness of the inhibitor. Consider using a different cell line to confirm the compound's activity. |
Issue 2: Unexpected levels of cell death or cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Concentration of 3-F-Man is too high | Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the IC50 value for your cell line. Use a concentration well below the IC50 for your glycosylation inhibition experiments. |
| Off-target effects on essential metabolic pathways | Accumulation of phosphorylated 3-F-Man intermediates may be disrupting glycolysis or other vital pathways. Assess the levels of glycolytic intermediates and cellular ATP levels after treatment with 3-F-Man. |
| Contamination of the 3-F-Man stock | Ensure the purity of your 3-F-Man compound. If possible, obtain a certificate of analysis from the supplier or verify its purity independently. |
Issue 3: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Step |
| Instability of 3-F-Man in culture medium | Prepare fresh stock solutions of 3-F-Man for each experiment. Avoid repeated freeze-thaw cycles. |
| Variations in cell culture conditions | Ensure consistency in cell density, passage number, and media composition between experiments, as these factors can influence cellular metabolism and drug sensitivity. |
| Changes in metabolic state of cells | Cells at different growth phases (e.g., log phase vs. stationary phase) can have different metabolic rates. Always treat cells at a consistent point in their growth cycle. |
Quantitative Data Summary
The following table summarizes the metabolic fate of radiolabeled this compound in Saccharomyces cerevisiae after a 60-minute incubation. This data can serve as a reference, but it is important to note that metabolism may differ in mammalian cells.
| Metabolite | Percentage of Total Intracellular Radioactivity |
| This compound 6-phosphate | 45% |
| GDP-3-deoxy-3-fluoro-D-mannose | 25% |
| This compound 1,6-bisphosphate | 15% |
| Unchanged this compound | 15% |
| Data derived from studies in Saccharomyces cerevisiae.[1][2] |
Experimental Protocols
Protocol 1: Assessment of 3-F-Man Cytotoxicity using MTT Assay
This protocol provides a method to determine the concentration-dependent cytotoxic effects of 3-F-Man on a chosen mammalian cell line.
Materials:
-
This compound (3-F-Man)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4][5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of 3-F-Man in complete medium at 2x the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the 3-F-Man dilutions to the respective wells. Include wells with medium only (no cells) for background control and wells with cells treated with vehicle (the solvent used for the 3-F-Man stock) as a negative control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.
Protocol 2: Analysis of Intracellular Nucleotide Sugar Pools by HPLC
This protocol is for the extraction and analysis of nucleotide sugars, including GDP-mannose and its fluorinated analog, from cells treated with 3-F-Man.
Materials:
-
Cells treated with 3-F-Man and control cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)[6]
-
Triethylammonium acetate (B1210297) (TEAA) buffer
-
HPLC system with a C18 reversed-phase column[6]
-
Standards for GDP-mannose and other relevant nucleotide sugars
Procedure:
-
Quenching and Extraction:
-
Rapidly cool the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 70% ethanol to each plate and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Solid-Phase Extraction (SPE) of Nucleotide Sugars:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the cell extract onto the cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the nucleotide sugars using an appropriate solvent system (e.g., a solution containing acetonitrile (B52724) and TEAA buffer).[7]
-
-
HPLC Analysis:
-
Dry the eluted sample and resuspend in the HPLC mobile phase.
-
Inject the sample onto the C18 column.
-
Separate the nucleotide sugars using a gradient of an ion-pairing reagent like TEAA in the mobile phase.[6]
-
Monitor the elution profile at 254 nm or use mass spectrometry for more sensitive and specific detection.
-
Identify and quantify GDP-mannose and GDP-3-F-Man by comparing retention times and peak areas to known standards.
-
Visualizations
Caption: Hypothesized metabolic pathway of 3-F-Man and potential off-target effects.
Caption: Experimental workflow for characterizing 3-F-Man effects.
References
- 1. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excess mannose limits the growth of phosphomannose isomerase PMI40 deletion strain of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Detection of 3-Deoxy-3-fluoro-D-mannose by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the detection of 3-Deoxy-3-fluoro-D-mannose (3-F-Man) and its metabolites by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound by mass spectrometry?
A1: The primary challenges include:
-
Polarity: 3-F-Man is a highly polar molecule, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns.
-
Isomeric Separation: Separating 3-F-Man from other monosaccharides, including its non-fluorinated counterpart D-mannose (B1359870) and other isomers, is critical for accurate quantification.
-
Ionization Efficiency: Underivatized monosaccharides can exhibit poor ionization efficiency, potentially leading to low sensitivity.
-
Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of 3-F-Man, causing ion suppression or enhancement and impacting accuracy.
Q2: Is derivatization necessary for the analysis of 3-F-Man by LC-MS?
A2: Not necessarily. While derivatization can improve chromatographic retention and ionization efficiency, several underivatized methods using Hydrophilic Interaction Liquid Chromatography (HILIC) have been successfully developed for the analysis of polar compounds like monosaccharides. The decision to use derivatization depends on the required sensitivity and the complexity of the sample matrix.
Q3: What are the expected metabolites of this compound in a biological system?
A3: Based on studies in yeast, the expected metabolites of 3-F-Man include this compound-6-phosphate (3-F-Man-6-P) and Guanosine diphosphate-3-deoxy-3-fluoro-D-mannose (GDP-3-F-Man).[1] In mammalian cells, mannose is primarily phosphorylated by hexokinase to mannose-6-phosphate, which is then converted to mannose-1-phosphate and subsequently to GDP-mannose.[2] Therefore, similar phosphorylated and nucleotide-activated forms of 3-F-Man are anticipated.
Q4: What type of LC column is best suited for 3-F-Man analysis?
A4: Due to its high polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often the most suitable choice for retaining and separating 3-F-Man and its polar metabolites.[3][4] Anion-exchange chromatography can also be effective, particularly for separating phosphorylated metabolites. Some methods have also utilized ion-exchange resin columns.[5][6][7]
Q5: What are the expected mass-to-charge ratios (m/z) for 3-F-Man and its key metabolites?
A5: The expected m/z values will depend on the ionization mode and the formation of adducts. The following table summarizes the theoretical exact masses and potential ions to monitor.
| Compound | Chemical Formula | Exact Mass (Da) | [M-H]⁻ (Negative Ion Mode) | [M+H]⁺ (Positive Ion Mode) | [M+Na]⁺ (Positive Ion Mode) |
| This compound (3-F-Man) | C₆H₁₁FO₅ | 182.0590 | 181.0512 | 183.0668 | 205.0488 |
| This compound-6-phosphate (3-F-Man-6-P) | C₆H₁₂FO₈P | 262.0253 | 261.0175 | 263.0331 | 285.0151 |
| GDP-3-deoxy-3-fluoro-D-mannose (GDP-3-F-Man) | C₁₆H₂₃FN₅O₁₅P₂ | 609.0650 | 608.0572 | 610.0728 | 632.0548 |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Lysate or Plasma/Serum
This protocol describes a general procedure for the extraction of 3-F-Man and its metabolites from biological matrices.
Materials:
-
Ice-cold methanol
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled mannose)
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Collection: Collect cell pellets or plasma/serum samples and keep them on ice.
-
Internal Standard Spiking: Add a known amount of internal standard to each sample to correct for extraction variability and matrix effects.
-
Protein Precipitation:
-
For cell pellets, add 500 µL of ice-cold 80% methanol. Vortex thoroughly and incubate on ice for 20 minutes.
-
For plasma/serum, add 3 volumes of ice-cold ACN (e.g., 300 µL ACN to 100 µL plasma). Vortex for 1 minute.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% ACN in water with 0.1% formic acid for HILIC).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: HILIC-MS/MS Method for 3-F-Man and Metabolites
This protocol provides a starting point for developing a HILIC-MS/MS method. Optimization will be required for your specific instrument and application.
LC Conditions:
-
Column: HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3.5 µm)[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 80 10.0 40 12.0 40 12.1 80 | 20.0 | 80 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for underivatized sugars.
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Gas Flow Rates: Optimize for your instrument.
-
Multiple Reaction Monitoring (MRM) Transitions: The following are predicted transitions. These must be optimized by infusing the pure compound.
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |
| 3-F-Man | 181.1 | 89.0 (cross-ring cleavage) | 10-20 |
| 119.0 (loss of C₃H₆O₃) | 10-20 | ||
| 3-F-Man-6-P | 261.0 | 97.0 (PO₃⁻) | 15-25 |
| 79.0 (PO₂⁻) | 20-30 | ||
| GDP-3-F-Man | 608.1 | 344.1 (GDP) | 20-30 |
| 163.0 (fluorinated mannose fragment) | 25-35 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Incorrect MS settings (polarity, ionization mode).2. Leak in the LC system.3. Clogged sample needle or transfer lines.4. Sample degradation.5. Insufficient desolvation. | 1. Verify MS settings are appropriate for monosaccharides (negative ion mode is often better).2. Check for leaks at all fittings, especially around the column and injector.3. Perform a needle wash and flush the system.4. Prepare fresh samples and standards.5. Increase desolvation gas flow and/or temperature. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column overload.2. Incompatible injection solvent.3. Column contamination or degradation.4. Extra-column volume. | 1. Dilute the sample or reduce the injection volume.2. Ensure the sample is reconstituted in a solvent similar to or weaker than the initial mobile phase.3. Flush the column with a strong solvent or replace it if necessary.4. Use smaller ID tubing and ensure all connections are made properly with no gaps.[8] |
| Retention Time Shifts | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Fluctuating column temperature.4. Column aging. | 1. Increase the equilibration time between injections to at least 10 column volumes.[9][10]2. Prepare fresh mobile phase daily. Ensure accurate mixing of A and B phases.3. Use a column oven and ensure the temperature is stable.4. Monitor column performance with a standard; replace if performance degrades significantly. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Contaminated LC-MS system (ion source, transfer optics).3. Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase.2. Clean the ion source according to the manufacturer's instructions.3. Implement a robust needle wash protocol and inject blanks between samples. |
| Inconsistent Quantification | 1. Matrix effects (ion suppression/enhancement).2. Poor sample preparation reproducibility.3. Instability of the analyte or internal standard. | 1. Use a stable isotope-labeled internal standard. Dilute the sample to minimize matrix effects.2. Ensure consistent and accurate pipetting during sample preparation.3. Check the stability of the compounds in the autosampler and during storage. |
Visualizations
Caption: Experimental workflow for 3-F-Man analysis.
Caption: Putative metabolic pathway of 3-F-Man.
References
- 1. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "LC–MS/MS determination of D-mannose in human serum as a potential canc" by Lyndsey White, Jing Ma et al. [digitalscholarship.tsu.edu]
- 7. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Transport of 3-deoxy-3-fluoro-D-[1-14C]mannose into Yeast Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the transport of 3-deoxy-3-fluoro-D-[1-14C]mannose (3-F-Man) into Saccharomyces cerevisiae.
FAQs & Troubleshooting Guides
Q1: My uptake of 3-deoxy-3-fluoro-D-[1-14C]mannose is significantly lower than expected. What are the potential reasons?
A1: Poor transport of 3-deoxy-3-fluoro-D-[1-14C]mannose into yeast cells is a known issue.[1][2] Several factors can contribute to this observation:
-
Low Affinity of Hexose (B10828440) Transporters: 3-F-Man is likely transported by the same hexose transporters (Hxt) that facilitate the uptake of D-mannose and D-glucose. The fluorine substitution at the 3-position may reduce the affinity of the transporter for this analog.
-
Suboptimal Growth Conditions: The expression of different HXT genes is tightly regulated by the concentration of glucose in the growth medium. If the yeast cells are grown under conditions that do not favor the expression of high-affinity hexose transporters, the uptake of 3-F-Man can be compromised.
-
Inefficient Downstream Metabolism: While not directly a transport issue, inefficient phosphorylation of 3-F-Man by hexokinase after entering the cell can lead to a reduced concentration gradient, thereby indirectly limiting further uptake. It has been noted that the conversion of 3-F-Man into its sugar nucleotide is much less efficient compared to its 4-fluoro counterpart.[1][2]
-
Experimental Procedure Issues: Problems with the radiolabeled uptake assay itself, such as inadequate washing of cells, inaccurate cell density determination, or degradation of the radiolabeled compound, can lead to artificially low uptake measurements.
Q2: How can I improve the uptake of 3-deoxy-3-fluoro-D-[1-14C]mannose in my yeast strain?
A2: Several strategies can be employed to enhance the transport of 3-F-Man into yeast cells:
-
Optimize Growth Conditions to Modulate HXT Gene Expression:
-
Low Glucose Conditions: Growing yeast in a medium with a low glucose concentration (e.g., 0.1% w/v) or on a non-fermentable carbon source like ethanol (B145695) or glycerol (B35011) can induce the expression of high-affinity hexose transporters such as Hxt2, Hxt6, and Hxt7. These transporters may exhibit a higher affinity for 3-F-Man compared to the low-affinity transporters (e.g., Hxt1, Hxt3) that are predominantly expressed in high glucose conditions.
-
Use of Specific Carbon Sources: Some studies have shown that the expression of certain HXT genes can be influenced by the specific carbon source used for growth. Experimenting with different sugars (e.g., galactose, fructose) in the pre-culture medium might lead to a transporter profile more favorable for 3-F-Man uptake.
-
-
Genetic Engineering of the Yeast Strain:
-
Overexpression of High-Affinity Hexose Transporters: A more direct approach is to overexpress a specific high-affinity hexose transporter. For instance, transforming your yeast strain with a plasmid carrying the HXT7 gene under the control of a strong constitutive promoter can significantly increase the number of high-affinity transporters on the cell surface, potentially leading to enhanced 3-F-Man uptake.
-
Deletion of Genes Encoding Repressors: The expression of HXT genes is regulated by repressors like Mig1 and Rgt1. Deleting the genes encoding these repressors can lead to the de-repression and consequently higher expression of certain HXT genes.
-
-
Site-Directed Mutagenesis of Hexose Transporters: This is an advanced strategy for which there is no specific precedent for 3-F-Man. However, studies on altering the substrate specificity of Hxt transporters for other sugars like xylose suggest that targeted mutations in the substrate-binding pocket could potentially enhance the affinity for fluorinated mannose analogs. This approach requires significant effort in rational design and screening.
Q3: Which hexose transporters should I target for overexpression to improve 3-F-Man uptake?
A3: While specific data for 3-F-Man is limited, based on the known properties of yeast hexose transporters, the following are promising candidates for overexpression:
-
Hxt7: Generally considered a high-affinity glucose transporter, it is a strong candidate due to its efficiency at low substrate concentrations.
-
Hxt2: Another high-affinity transporter that is induced under low glucose conditions.
-
Hxt6: Functionally very similar to Hxt7 and also a high-affinity transporter.
Low-affinity transporters like Hxt1 and Hxt3 are less likely to be effective, especially if you are working with low concentrations of 3-F-Man.
Q4: Are there any known inhibitors of 3-F-Man transport that I should be aware of?
A4: Direct inhibitors of 3-F-Man transport have not been specifically characterized. However, since it is transported by the hexose transport system, its uptake will likely be competitively inhibited by:
-
D-Mannose: As the natural substrate, it will compete for the same transporters.
-
D-Glucose: A preferred carbon source for yeast, it is a potent competitive inhibitor of mannose transport.
-
Other Mannose Analogs: Other modified mannose molecules could also act as competitive inhibitors.
It is therefore crucial to perform uptake assays in a medium devoid of other competing sugars.
Data Presentation
The following tables summarize the available uptake and metabolism data for D-mannose and its fluorinated analogs in Saccharomyces cerevisiae.
Table 1: Qualitative Comparison of Uptake and Metabolism
| Compound | Transport into Yeast Cells | Conversion to Sugar Nucleotide |
| D-Mannose | Efficient | Efficient |
| 4-deoxy-4-fluoro-D-mannose | Efficient | Efficient |
| 3-deoxy-3-fluoro-D-mannose | Poor [1][2] | Much less efficient [1][2] |
Table 2: Kinetic Parameters for Hexose Transporters (for D-Glucose)
| Transporter | Affinity for D-Glucose | Km (mM) for D-Glucose |
| Hxt1 | Low | ~50-100 |
| Hxt2 | High/Biphasic | ~1-2 and ~10-20 |
| Hxt3 | Low | ~30-50 |
| Hxt6 | High | ~1-2 |
| Hxt7 | High | ~1-2 |
| Gal2 | High | ~2-5 |
Experimental Protocols
Protocol 1: Radiolabeled Uptake Assay for 3-deoxy-3-fluoro-D-[1-14C]mannose
This protocol is adapted from standard procedures for radiolabeled hexose uptake assays in S. cerevisiae.
Materials:
-
Yeast strain of interest
-
Appropriate yeast growth medium (e.g., YPD, synthetic complete medium with a chosen carbon source)
-
3-deoxy-3-fluoro-D-[1-14C]mannose (specific activity should be known)
-
Washing buffer: Ice-cold, sterile water or phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Scintillation vials
-
Microcentrifuge
-
Liquid scintillation counter
-
Glass fiber filters
-
Vacuum filtration apparatus
Procedure:
-
Yeast Culture Preparation:
-
Inoculate a pre-culture of the yeast strain in the desired medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into fresh medium to an OD600 of ~0.1 and grow to mid-log phase (OD600 of 0.8-1.0). To induce high-affinity transporters, use a medium with a low glucose concentration (e.g., 0.1%) or a non-fermentable carbon source.
-
Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes) at 4°C.
-
Wash the cell pellet twice with ice-cold washing buffer.
-
Resuspend the cells in ice-cold washing buffer to a final concentration of ~10^8 cells/mL. Keep the cell suspension on ice.
-
-
Uptake Assay:
-
Prepare reaction tubes containing the desired concentration of 3-deoxy-3-fluoro-D-[1-14C]mannose in a suitable assay buffer (e.g., PBS).
-
Equilibrate the reaction tubes to the desired temperature (e.g., 30°C).
-
To start the assay, add a defined volume of the yeast cell suspension to the reaction tubes and mix quickly.
-
At specific time points (e.g., 30 seconds, 1, 2, 5, and 10 minutes), take an aliquot of the cell suspension.
-
-
Stopping the Uptake and Washing:
-
Immediately transfer the aliquot to a glass fiber filter on a vacuum filtration apparatus.
-
Quickly wash the cells on the filter with a large volume (e.g., 3 x 5 mL) of ice-cold washing buffer to remove extracellular radiolabel.
-
-
Quantification:
-
Place the filter in a scintillation vial.
-
Add scintillation fluid and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Determine the protein concentration of the initial cell suspension to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the amount of 3-F-Man transported (in nmol or pmol) per mg of total cell protein at each time point.
-
Plot the uptake over time to determine the initial rate of transport.
-
Signaling Pathways and Experimental Workflows
Hexose Transport Regulation in Saccharomyces cerevisiae
The uptake of hexoses in yeast is a tightly regulated process, primarily controlled by the availability of glucose. Understanding these pathways can inform strategies to enhance the uptake of 3-F-Man.
Experimental Workflow for Improving 3-F-Man Uptake
The following diagram outlines a logical workflow for a research project aimed at enhancing the transport of 3-F-Man into yeast.
References
challenges with fluorination using diethylaminosulfur trifluoride (DAST)
Welcome to the technical support center for fluorination reactions using Diethylaminosulfur Trifluoride (DAST). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experiments with DAST.
Frequently Asked Questions (FAQs)
Q1: What is DAST and what are its primary applications in organic synthesis?
A1: Diethylaminosulfur trifluoride (DAST) is a versatile nucleophilic fluorinating agent used in organic chemistry.[1][2] Its primary applications include the conversion of alcohols to alkyl fluorides, aldehydes and ketones to geminal difluorides, and carboxylic acids to acyl fluorides.[1][3][4][5] These transformations are crucial in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the introduction of fluorine can enhance biological activity and stability.[1][6]
Q2: What are the main safety hazards associated with DAST and how should it be handled?
A2: DAST presents several significant safety hazards:
-
Thermal Instability: It can decompose explosively when heated.[3][7][8] It is recommended to keep reaction temperatures below 50°C to minimize risk.[3]
-
Water Reactivity: DAST reacts violently with water, producing toxic and corrosive hydrogen fluoride (B91410) (HF) gas.[1][9][10] This necessitates handling under strictly anhydrous conditions.[1]
-
Toxicity and Corrosiveness: DAST causes severe burns upon contact with skin and eyes.[7] Inhalation or ingestion is also harmful.[7] The HF produced upon hydrolysis can cause severe tissue damage, including bone damage, and the symptoms may be delayed.[11]
Safe Handling Procedures:
-
Always work in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, and suitable gloves.[11][12]
-
Store DAST in a tightly closed container, in a cool, dry, well-ventilated area, preferably in a refrigerator, away from incompatible substances like water and acids.[1][12]
-
Use plastic containers for storage, as HF produced from decomposition can etch glassware.[13]
Q3: What are common side reactions observed during fluorination with DAST?
A3: Besides the desired fluorination, several side reactions can occur:
-
Elimination: Dehydration of alcohols to form alkenes is a common side reaction, particularly with substrates prone to this pathway.[14]
-
Rearrangements: Substrates susceptible to carbocation formation may undergo rearrangements like the Wagner-Meerwein or pinacol (B44631) rearrangements.[4][15]
-
Pummerer-type Rearrangement: Sulfoxides can rearrange to form α-fluoro sulfides when treated with DAST.[15]
Q4: Are there safer alternatives to DAST?
A4: Yes, several alternatives have been developed to address the safety concerns of DAST. The most common is Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which is more thermally stable than DAST.[14][16][17][18] While Deoxo-Fluor also reacts with water to produce HF, it has a higher decomposition temperature and a less energetic decomposition profile.[8][10] Other crystalline reagents like PyFluor and XtalFluor salts have been developed for enhanced safety, stability, and selectivity.[3][10][14]
Troubleshooting Guide
Problem 1: Low or no yield of the desired fluorinated product.
-
Question: My reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?
-
Answer:
-
Inactive Reagent: DAST can degrade over time, especially with improper storage. Use a fresh bottle or a recently purchased batch.[19]
-
Insufficient Reagent: For sterically hindered or less reactive substrates, a larger excess of DAST may be necessary. Try increasing the equivalents of DAST from the typical 1.1-1.5 to 2-3 equivalents.[19]
-
Low Reaction Temperature: While safety is paramount, some substrates require higher temperatures to react. Reactions are often started at low temperatures (-78 °C) and allowed to warm to room temperature.[2][19] If no reaction occurs, a gradual and careful increase in temperature might be needed, but it should not exceed 50-60°C.[3][9]
-
Moisture in the Reaction: The presence of water will consume DAST and generate HF. Ensure all glassware is flame-dried and the solvent is anhydrous.[1][19]
-
Problem 2: Formation of elimination byproducts (alkenes).
-
Question: I am observing a significant amount of alkene byproduct in my reaction mixture. How can I minimize this?
-
Answer:
-
Lower Reaction Temperature: Elimination is often favored at higher temperatures. Running the reaction at a consistently low temperature (e.g., -78 °C) may suppress the elimination pathway.[19]
-
Use a Milder Reagent: Reagents like PyFluor are reported to exhibit greater chemoselectivity and minimize elimination side reactions compared to DAST.[14]
-
Substrate Structure: If the substrate is particularly prone to elimination, consider if a different synthetic route to the fluorinated compound is feasible.
-
Problem 3: The reaction is messy, with multiple unidentified spots on TLC.
-
Question: My reaction produces a complex mixture of products. What could be the cause?
-
Answer:
-
Substrate Decomposition: Acid-labile substrates may decompose under the reaction conditions. DAST is generally less prone to acid contamination than other reagents like SF4, but decomposition can still occur.[3]
-
Reagent Decomposition: If the reaction is heated too high, DAST itself will decompose, leading to a complex reaction mixture.[3] Ensure the temperature is carefully controlled.
-
Rearrangements: If your substrate has a structure susceptible to carbocation rearrangements, this could lead to a mixture of isomeric fluorinated products.[15] This is a substrate-dependent issue that might require redesigning the synthetic approach.
-
Problem 4: Difficulty in purifying the product.
-
Question: I am struggling to separate my fluorinated product from the reaction byproducts. What purification strategies are recommended?
-
Answer:
-
Careful Quenching: The reaction should be carefully quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts.[2][19]
-
Aqueous Workup: After quenching, a standard aqueous workup involving extraction with a suitable organic solvent (like dichloromethane), washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄) is crucial.[2][19]
-
Chromatography: Purification is typically achieved by flash column chromatography on silica (B1680970) gel.[2][20] For volatile products, distillation can be an effective method.[21]
-
In-line Purification for Flow Chemistry: In continuous-flow setups, a scavenging column containing calcium carbonate can be used to quench residual DAST and other fluoride species.
-
Data Presentation
Table 1: Comparison of Thermal Stability for DAST and Alternatives
| Reagent | Decomposition Temperature | Enthalpy of Decomposition (ΔH) | Physical State |
| DAST | 140°C[8][10] | -1700 J/g[8][10] | Liquid[1] |
| Deoxo-Fluor | 140°C[8][10] | -1100 J/g[8][10] | Liquid[14] |
| XtalFluor-E | 215°C[10] | -661 J/g[10] | Crystalline Solid[14] |
Table 2: Typical Reaction Conditions for DAST Fluorination
| Substrate | Equivalents of DAST | Solvent | Temperature | Reaction Time |
| Primary/Secondary Alcohol | 1.1 - 1.5 eq[19] | Dichloromethane (B109758) (DCM)[2] | -78°C to Room Temp[2][19] | 1 - 2 hours[2][20] |
| Aldehyde/Ketone | 1.2 - 3 eq[2][17] | Dichloromethane (DCM)[17] | -78°C to Room Temp[17] | 2 hours to overnight[2][17] |
| Carboxylic Acid | 1.0 eq | Diethyl ether | 0°C to Room Temp | 20 minutes[21] |
Experimental Protocols
General Protocol for Deoxyfluorination of an Alcohol using DAST
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (to a concentration of ~0.1 M).[19]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[2][19]
-
Reagent Addition: Slowly add DAST (1.1–1.5 eq) dropwise to the stirred solution via syringe.[2][19] Maintain the temperature at -78 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours.[19] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.[2][20]
-
Quenching: Once the reaction is complete, carefully and slowly transfer the reaction mixture via cannula or syringe into a separate flask containing a vigorously stirred, cold (0 °C) saturated aqueous solution of NaHCO₃.[2][19] Caution: Gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two or three times with dichloromethane.[2][20]
-
Work-up: Combine the organic layers and wash with water and then with brine solution.[2] Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2][19]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired alkyl fluoride.[2][20]
Visualizations
Caption: General experimental workflow for a DAST fluorination reaction.
Caption: Troubleshooting decision tree for low-yield DAST reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. DAST - Enamine [enamine.net]
- 5. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Simpler fluorine chemistry [soci.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 16. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 17. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. benchchem.com [benchchem.com]
- 20. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Head-to-Head Comparison: 3-Deoxy-3-fluoro-D-mannose vs. 2-Deoxy-2-fluoro-D-glucose for Researchers and Drug Developers
In the landscape of metabolic inhibitors and probes, 3-Deoxy-3-fluoro-D-mannose (3-F-Man) and 2-Deoxy-2-fluoro-D-glucose (2-FDG) represent two critical tools for researchers in oncology, virology, and metabolic diseases. While both are fluorinated sugar analogs that interfere with cellular glycosylation and glycolysis, they exhibit distinct mechanisms and potencies, making their comparative understanding essential for experimental design and drug development. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Similarities
| Feature | This compound (3-F-Man) | 2-Deoxy-2-fluoro-D-glucose (2-FDG) |
| Primary Target | Primarily interferes with N-linked glycosylation as a mannose analog. | Primarily inhibits glycolysis as a glucose analog. |
| Mechanism of Action | Incorporated into nucleotide sugar pathways, leading to the formation of fraudulent donors like GDP-3-F-Man, which can disrupt the synthesis of N-glycans. | Transported into cells via glucose transporters (GLUTs) and phosphorylated by hexokinase to 2-FDG-6-phosphate. This metabolite cannot be further metabolized in glycolysis, leading to its accumulation and inhibition of hexokinase and phosphoglucose (B3042753) isomerase.[1][2] |
| Reported Potency | Potent inhibitor of N-linked glycosylation.[3] | More potent inhibitor of glycolysis compared to its non-fluorinated counterpart, 2-deoxy-D-glucose (2-DG).[4][5] |
| Cellular Uptake | Transported into cells, though potentially less efficiently than 2-FDG. | Efficiently taken up by cells through glucose transporters (GLUTs).[2] |
| Toxicity | Cytotoxicity is likely linked to the disruption of essential glycoprotein (B1211001) synthesis. | Cytotoxicity is particularly pronounced in hypoxic cancer cells that are highly dependent on glycolysis.[4][5] |
Quantitative Performance Data
Direct comparative quantitative data for 3-F-Man and 2-FDG under identical experimental conditions is limited in publicly available literature. However, data from studies on closely related analogs and individual assessments provide valuable insights.
Table 1: Comparative Cellular Uptake and Metabolism
| Parameter | This compound (as [18F]FDM) | 2-Deoxy-2-fluoro-D-glucose ([18F]FDG) | Reference Cell/Tissue |
| Transport Rate Constant (K1) | Almost unchanged compared to FDG | Baseline | Human Brain[6] |
| Phosphorylation Rate Constant (k3) | 9% lower than FDG | Baseline | Human Brain[6] |
| Tumor Uptake (qSUV) | 2.83 ± 0.22 | 2.40 ± 0.30 | Rat Hepatoma[2] |
| Brain Uptake (qSUV) | 1.89 ± 0.13 | 2.63 ± 0.26 | Rat Brain[2] |
Note: FDM in these studies refers to 2-Deoxy-2-fluoro-D-mannose, a structural isomer of 3-F-Man. While not identical, it provides the closest available comparative data. qSUV stands for quasi-standardized uptake value.
Table 2: Comparative Inhibitory Effects (Conceptual)
| Parameter | This compound | 2-Deoxy-2-fluoro-D-glucose | Proposed Assay |
| IC50 (Cytotoxicity) | Expected to be cell-line dependent | Expected to be cell-line dependent | MTT or SRB Assay |
| EC50 (Glycolysis Inhibition) | Likely higher than 2-FDG | Lower than 3-F-Man | Seahorse XF Glycolysis Stress Test |
| Inhibition of N-Glycosylation | More potent | Less potent | HILIC-UPLC of N-glycans |
Mechanisms of Action and Affected Signaling Pathways
2-Deoxy-2-fluoro-D-glucose (2-FDG): A Glycolysis Inhibitor
2-FDG acts as a competitive inhibitor of glucose. It is transported into the cell by glucose transporters and is a substrate for hexokinase, which phosphorylates it to 2-FDG-6-phosphate. This phosphorylated form cannot be isomerized by phosphoglucose isomerase, effectively trapping it within the cell and inhibiting further glycolytic flux. This leads to ATP depletion and can induce cell death, particularly in cancer cells that heavily rely on glycolysis (the Warburg effect). The accumulation of 2-FDG-6-phosphate also provides the basis for its use as a tracer in Positron Emission Tomography (PET) imaging.[1][2]
The inhibition of glycolysis by 2-FDG can trigger broader cellular stress responses, including the unfolded protein response (UPR) due to effects on N-linked glycosylation, although it is considered less potent in this regard than mannose analogs.[3] Key signaling pathways activated by energy stress, such as the AMPK pathway, can be influenced by 2-FDG treatment.
This compound (3-F-Man): A Glycosylation Inhibitor
3-F-Man, as a mannose analog, primarily interferes with the synthesis of N-linked glycans. Mannose is a crucial component of the dolichol-linked oligosaccharide precursor required for N-glycosylation in the endoplasmic reticulum. It is hypothesized that 3-F-Man is metabolized to fraudulent nucleotide sugar donors, such as GDP-3-F-Man. The incorporation of these fraudulent donors into the growing glycan chain can terminate elongation or lead to misfolded glycoproteins, triggering the unfolded protein response (UPR) and subsequent cellular stress or apoptosis.
Recent studies on mannose analogs suggest that they can also impact signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell growth, proliferation, and survival.[7][8]
Experimental Protocols
To facilitate direct comparison in your own research, we provide detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. agilent.com [agilent.com]
- 4. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Metabolic Glycan Labeling: Validating the Incorporation of 3-Deoxy-3-fluoro-D-mannose
For researchers, scientists, and drug development professionals, the precise analysis of glycan incorporation is crucial for understanding cellular processes and developing novel therapeutics. This guide provides an objective comparison of 3-Deoxy-3-fluoro-D-mannose (3F-Man) with other common metabolic labeling alternatives, supported by experimental data and detailed protocols for validation.
Metabolic glycoengineering is a powerful technique for studying glycosylation by introducing modified monosaccharides into cellular glycan structures. These unnatural sugars serve as chemical reporters, enabling the visualization and characterization of glycoconjugates. Among the various modified sugars, this compound (3F-Man) offers a unique tool for researchers. This guide will delve into the methods for validating its incorporation into glycans and compare its performance with widely used alternatives.
Proving the Pudding: Methods for Validating 3F-Man Incorporation
Confirming the successful integration of 3F-Man into cellular glycans is a critical first step. Several analytical techniques can be employed to provide definitive evidence and quantitative data.
Mass Spectrometry (MS): The Gold Standard for Identification and Quantification
Mass spectrometry is an indispensable tool for characterizing 3F-Man-labeled glycoproteins. By precisely measuring the mass-to-charge ratio of molecules, MS can identify the presence of the fluorinated sugar within complex glycan structures.
-
Experimental Workflow:
-
Metabolic Labeling: Cells are cultured in a medium supplemented with 3F-Man.
-
Protein Extraction and Glycan Release: Glycoproteins are isolated from the cells, and the N-glycans are enzymatically released using PNGase F.
-
Derivatization (Optional but Recommended): The released glycans can be derivatized with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), to enhance detection by liquid chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The labeled glycans are separated by liquid chromatography and analyzed by a mass spectrometer. The mass shift corresponding to the incorporation of 3F-Man in place of mannose is then identified.
-
-
Data Interpretation: The mass spectra will show peaks corresponding to glycans containing the native mannose and additional peaks with a mass difference of +2 Da (mass of Fluorine minus the mass of a hydroxyl group), confirming the incorporation of 3F-Man. The relative peak intensities can be used to quantify the extent of incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural Details
NMR spectroscopy provides detailed structural information about the labeled glycans. The presence of the fluorine atom in 3F-Man introduces a unique NMR signal that can be readily detected.
-
Key Application: ¹⁹F NMR spectroscopy can directly detect the presence of the fluorinated sugar in purified glycoproteins or released glycans. The chemical shift of the fluorine signal can provide information about its local environment within the glycan structure. While technically demanding, NMR offers unparalleled insight into the precise location and conformation of the incorporated 3F-Man.
Head-to-Head Comparison: 3F-Man vs. The Alternatives
The choice of a metabolic label depends on the specific experimental goals. Here, we compare 3F-Man to other commonly used mannose analogs.
| Feature | This compound (3F-Man) | Azido- and Alkyne-Modified Mannose (e.g., Ac4ManNAz) | Stable Isotope-Labeled Mannose (e.g., ¹³C-Mannose) |
| Detection Method | Mass Spectrometry (Mass Shift), ¹⁹F NMR | Click Chemistry followed by Fluorescence or MS | Mass Spectrometry (Mass Shift) |
| Detection Principle | Direct detection of the mass change or fluorine signal. | Bioorthogonal ligation to a reporter molecule. | Direct detection of the mass change. |
| Quantification | Relative quantification by MS peak intensity. | Relative quantification by fluorescence intensity or MS peak intensity of tagged molecules. | Relative and absolute quantification by MS. |
| Advantages | - Minimal structural perturbation- Direct detection without additional labeling steps- ¹⁹F NMR provides a unique and clean signal | - High sensitivity and specificity of click chemistry- Versatile for various detection modalities (fluorescence, biotin) | - Closest mimic of the natural sugar- Enables metabolic flux analysis |
| Disadvantages | - May require sensitive MS instrumentation for detection of small mass shifts- ¹⁹F NMR requires specialized equipment and expertise | - Requires a two-step detection process- Potential for incomplete click reaction- Azide/alkyne groups are larger modifications | - Higher cost for labeled compounds- Mass shift may be less distinct for complex glycans |
Experimental Protocols
Protocol 1: Validation of 3F-Man Incorporation by LC-MS
-
Cell Culture and Metabolic Labeling:
-
Culture mammalian cells (e.g., HEK293T, CHO) in standard growth medium.
-
Supplement the medium with 50-100 µM this compound. For control samples, use an equivalent concentration of D-mannose.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation.
-
-
Protein Extraction and Glycan Release:
-
Harvest the cells and lyse them to extract total protein.
-
Denature the protein sample and then treat with Peptide-N-Glycosidase F (PNGase F) overnight at 37°C to release N-linked glycans.
-
-
Glycan Cleanup and Labeling:
-
Purify the released glycans using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).
-
Label the purified glycans with a fluorescent tag such as 2-aminobenzamide (2-AB) via reductive amination.
-
-
LC-MS Analysis:
-
Analyze the 2-AB labeled glycans using a hydrophilic interaction liquid chromatography (HILIC) column coupled to a high-resolution mass spectrometer.
-
Acquire data in full scan mode to detect the mass difference between native and 3F-Man-containing glycans.
-
Protocol 2: Comparative Analysis of Labeling Efficiency
To compare the incorporation efficiency of 3F-Man with an azido-sugar like N-azidoacetylmannosamine (Ac4ManNAz), the following protocol can be adapted:
-
Metabolic Labeling:
-
Culture cells in parallel with:
-
Control (D-mannose)
-
3F-Man (50 µM)
-
Ac4ManNAz (50 µM)
-
-
Incubate for 48 hours.
-
-
Sample Preparation:
-
For 3F-Man and control samples, follow the protein extraction and glycan release protocol as described above.
-
For Ac4ManNAz samples, lyse the cells and perform a click chemistry reaction to attach a fluorescent probe (e.g., DBCO-Cy5) to the azide-modified glycans.
-
-
Analysis:
-
3F-Man: Analyze the released and 2-AB labeled glycans by LC-MS to determine the ratio of fluorinated to non-fluorinated glycans.
-
Ac4ManNAz: Analyze the fluorescence intensity of total cell lysates by flow cytometry or SDS-PAGE and in-gel fluorescence scanning to quantify the level of incorporation.
-
Visualizing the Pathways
The following diagrams illustrate the metabolic pathway for mannose incorporation and the experimental workflow for its validation.
Caption: Metabolic pathways of 3F-Man and Ac4ManNAz.
Caption: Experimental workflow for validating 3F-Man incorporation.
A Comparative Guide to Alternative Probes for Studying Mannosylation
For Researchers, Scientists, and Drug Development Professionals
Mannosylation, the attachment of mannose-containing glycans to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes, from protein folding and quality control to immune responses and intercellular communication. Dysregulation of mannosylation is implicated in various diseases, including congenital disorders of glycosylation and cancer. Consequently, the development and application of precise and efficient molecular probes to study mannosylation are of paramount importance in fundamental research and drug development.
This guide provides an objective comparison of alternative probes for studying mannosylation, focusing on metabolic labeling, chemoenzymatic methods, and lectin-based approaches. We present a summary of quantitative data, detailed experimental protocols for key techniques, and visual diagrams of pathways and workflows to aid researchers in selecting the most suitable tools for their scientific inquiries.
Comparison of Mannosylation Probes
The selection of a suitable probe for studying mannosylation depends on the specific research question, the biological system under investigation, and the available instrumentation. The following tables provide a comparative overview of the different probing strategies.
Table 1: Performance Comparison of Mannosylation Probes
| Probe Type | Principle | Labeling Efficiency | Specificity | Potential for Cell Viability Issues | Throughput |
| Metabolic Labeling (e.g., Ac4ManNAz) | Cellular metabolic machinery incorporates unnatural, bioorthogonally-tagged mannose analogs into glycans.[1][2][3] | Moderate to High (Concentration-dependent)[4][5] | Can be broad, labeling various mannose-containing glycans.[6] Specificity can be influenced by the choice of analog.[3] | Dose-dependent cytotoxicity observed at higher concentrations (e.g., >10 µM for Ac4ManNAz).[4][7][8] | High |
| Chemoenzymatic Labeling | Glycosyltransferases are used to attach tagged mannose or mannose analogs to specific glycan structures in vitro or on the cell surface.[6][9] | High | High, determined by the specificity of the enzyme used.[6] | Low, as it is often performed on fixed cells or isolated proteins. | Low to Medium |
| Activity-Based Probes (ABPs) | Covalent labeling of the active site of mannosidases and mannosyltransferases.[10][11] | High for target enzymes | High for specific enzyme classes.[10] | Low, as it is typically used in cell lysates or tissue homogenates. | Medium |
| Lectin-Based Probes | Fluorescently or otherwise tagged lectins bind to specific mannose-containing glycan structures.[12][13] | Dependent on lectin affinity and glycan accessibility. | Varies depending on the lectin's binding specificity.[12][14] | Low | High |
Table 2: Quantitative Binding Affinity of D-Mannose to Various Lectins
| Lectin | Ligand | Dissociation Constant (Kd) |
| From Human Receptors | ||
| DC-SIGN (CD209) | D-Mannose | 3.5 mM[12] |
| Langerin (CD207) | D-Mannose | 2.8 mM[12] |
| Mannose Receptor (CD206) | D-Mannose | 0.7 mM[12] |
| From Pathogens | ||
| LecB (Pseudomonas aeruginosa) | D-Mannose | 1.1 µM[12] |
| BC2L-A (Burkholderia cenocepacia) | D-Mannose | 0.9 µM[12] |
| FimH LD (Escherichia coli) | D-Mannose | 0.2 µM[12] |
| Plant Lectins | ||
| Concanavalin A (ConA) | α-D-Mannose | 0.1 mM[12] |
| Galanthus nivalis lectin (GNA) | α-D-Mannose | 0.1 mM[12] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes of mannosylation and the workflows for their investigation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the mammalian O-mannosylation pathway and a general workflow for metabolic labeling.
Caption: Mammalian O-Mannosylation Pathway.
Caption: Metabolic Labeling and Detection Workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4ManNAz
This protocol describes the general procedure for labeling cultured mammalian cells with the acetylated azido-sugar, N-azidoacetylmannosamine (Ac4ManNAz), a precursor for azido-sialic acid.[3]
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a stock concentration of 10-50 mM. Store the stock solution at -20°C.[3]
-
Cell Seeding: Seed cells in the desired culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution directly into the complete cell culture medium to a final concentration of 10-50 µM. For optimal cell viability with sufficient labeling, a concentration of 10 µM is recommended for many cell types.[4][8]
-
Incubation: Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line and experimental goal.[3]
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido (B1232118) sugar.[3] The cells are now ready for downstream detection and analysis.
Protocol 2: Detection of Azide-Labeled Glycoproteins via Copper-Free Click Chemistry (SPAAC)
This protocol outlines the detection of azide-labeled glycoproteins on the cell surface of live cells using a DBCO-functionalized fluorescent probe via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][15]
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-FITC, DBCO-Cy5)
-
Complete cell culture medium or PBS
Procedure:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore in pre-warmed complete culture medium or PBS to a final concentration of 20-50 µM.[15]
-
Labeling Reaction: Add the staining solution to the washed, metabolically labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[15]
-
Washing: Gently wash the cells two to three times with PBS to remove the unincorporated probe.
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
Protocol 3: Lectin-Based Glycan Profiling of Serum Glycoproteins
This protocol provides a general workflow for profiling glycan structures on glycoproteins extracted from serum samples using a panel of lectins.
Materials:
-
Serum samples
-
Lectin affinity chromatography columns or lectin microarray slides
-
A panel of lectins with known specificities for various glycan structures
-
Wash buffers
-
Elution buffers (for chromatography)
-
Fluorescently labeled streptavidin or secondary antibodies (for microarrays)
-
Plate reader or microarray scanner
Procedure (Lectin Microarray as an example):
-
Sample Preparation: Isolate total glycoproteins from serum samples.
-
Fluorescent Labeling: Label the isolated glycoproteins with a fluorescent dye (e.g., Cy3 or Cy5).
-
Microarray Incubation: Apply the fluorescently labeled glycoproteins to a lectin microarray slide and incubate according to the manufacturer's instructions.
-
Washing: Wash the slide to remove unbound glycoproteins.
-
Scanning: Scan the microarray slide using a laser scanner at the appropriate wavelength.
-
Data Analysis: Quantify the fluorescence intensity for each lectin spot. The binding pattern of the glycoproteins to the different lectins provides a profile of the glycan structures present in the sample.
Conclusion
The study of mannosylation is a rapidly evolving field, with a growing arsenal (B13267) of sophisticated molecular probes. Metabolic labeling offers a powerful approach to study glycan dynamics in living systems, though potential cytotoxicity must be considered. Chemoenzymatic methods provide high specificity for targeting particular glycan structures, while activity-based probes are invaluable for studying the enzymes involved in mannosylation. Lectin-based probes remain a versatile and high-throughput tool for glycan profiling. The choice of the optimal probe will ultimately be dictated by the specific biological question being addressed. This guide provides a foundational framework to aid researchers in making informed decisions for their experimental designs, thereby advancing our understanding of the critical roles of mannosylation in health and disease.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile Chemoenzymatic Synthesis of O-Mannosyl Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of broad-specificity activity-based probes for exo-β-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide: 3-Deoxy-3-fluoro-D-mannose vs. Azido Sugars for Metabolic Labeling
In the field of chemical biology, metabolic labeling has emerged as a powerful technique for studying glycans in living systems. This approach typically involves introducing a sugar analog with a bioorthogonal handle, which is metabolically incorporated into cellular glycans. The handle then allows for visualization and analysis through "click chemistry." For years, azido (B1232118) sugars, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), have been the reagents of choice. However, concerns about their potential to perturb cellular physiology have led to the exploration of alternatives. One promising candidate is 3-Deoxy-3-fluoro-D-mannose (3F-Man), a fluorinated mannose analog. This guide provides an objective comparison of 3F-Man and azido sugars, supported by experimental data, to help researchers make informed decisions for their metabolic labeling studies.
Key Advantages of this compound
The primary advantage of 3F-Man over azido sugars lies in its reduced cellular toxicity and perturbation. The small size and high electronegativity of the fluorine atom allow it to serve as a bioisostere of a hydroxyl group, minimizing structural changes to the sugar and its downstream glycoconjugates. This contrasts with the larger azide (B81097) group, which can interfere with enzymatic processing and induce cellular stress.
Reduced Cellular Perturbation:
High concentrations of azido sugars, particularly Ac4ManNAz, have been shown to induce significant changes in gene expression and cellular signaling. For example, treating A549 cells with 50 μM Ac4ManNAz alters gene expression related to critical pathways like PI3K-Akt and MAPK, which regulate cellular functions such as energy generation and migration[1][2]. Furthermore, high concentrations of azido sugars can lead to depolarization of the mitochondrial membrane and a general reduction in cellular function[2]. In contrast, fluorinated sugars are generally considered to be more biocompatible. While direct comparative studies on global cellular pathways are still emerging, the principle of using a fluorine atom to mimic a hydroxyl group is a well-established strategy in medicinal chemistry to reduce off-target effects.
Improved Enzymatic Acceptance:
The azide group's bulk and chemical properties can hinder its acceptance by enzymes in the glycosylation pathway. Studies have shown that azides at secondary carbons of sugars are poorly accommodated by many glycosidases and likely glycosyltransferases[3][4]. This can lead to inefficient or biased incorporation into glycans, potentially misrepresenting the natural glycosylation profile[3]. The smaller fluorine atom in 3F-Man is less likely to cause such steric hindrance, potentially leading to more faithful metabolic processing and incorporation.
Quantitative Comparison of Cellular Effects
The following table summarizes the observed effects of Ac4ManNAz at different concentrations, highlighting the dose-dependent toxicity that is a key consideration when using azido sugars. Data for direct comparison with 3F-Man under identical conditions is limited in the current literature, but the information underscores the potential for azido sugars to induce unintended biological responses.
| Concentration of Ac4ManNAz | Observed Effect in A549 cells | Citation |
| 50 μM | Alters gene expression in PI3K-Akt and MAPK pathways. | [1][2] |
| 50 μM | Reduces cellular energy generation and infiltration capabilities. | [2] |
| 50 μM | Depolarizes the mitochondrial membrane. | [2] |
| 20-50 μM | Significantly reduces cell migration and invasion ability. | [2] |
| 10 μM | Minimal physiological impact with sufficient labeling for cell tracking. | [1][2][5][6] |
It is important to note that even at the optimized concentration of 10 μM, Ac4ManNAz still results in detectable changes in gene expression, although significantly less than at 50 μM[2].
Signaling and Metabolic Pathways
The incorporation of unnatural sugars can have ripple effects on cellular signaling and metabolism. The diagrams below illustrate the general pathway of metabolic labeling and the potential points of interference by azido sugars.
Caption: General workflow for metabolic glycan labeling.
The azide group in Ac4ManNAz can lead to off-target effects, including the activation of the Unfolded Protein Response (UPR) due to ER stress. This is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.
Caption: Potential UPR activation by azido sugars.
Experimental Protocols
Below are generalized protocols for metabolic labeling. Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Sugar Analog: Prepare a stock solution of the sugar analog (e.g., Ac4ManNAz or 3F-Man) in sterile DMSO.
-
Metabolic Labeling:
-
For azido sugars (e.g., Ac4ManNAz), perform a dose-response curve to determine the optimal non-toxic concentration. A starting range of 10-50 μM is common[2][7].
-
For 3F-Man, a similar optimization is recommended, though higher concentrations may be tolerated.
-
Add the sugar analog to the cell culture medium and incubate for 24-72 hours.
-
-
Cell Harvesting and Washing:
-
Gently detach the cells (e.g., using trypsin or a cell scraper).
-
Wash the cells 2-3 times with ice-cold PBS to remove any unincorporated sugar analog.
-
-
Detection via Click Chemistry:
-
The azide- or fluorine-labeled glycans can now be detected using a suitable bioorthogonal reaction. For azides, this is typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a fluorescently-tagged alkyne probe[2][7].
-
For fluorinated sugars, detection can be achieved via 19F NMR or specialized chemical ligation methods.
-
-
Analysis: Analyze the labeled cells by flow cytometry, fluorescence microscopy, or western blot.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the sugar analog for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion
While azido sugars have been instrumental in advancing the field of metabolic glycoengineering, the evidence of their potential to induce cellular toxicity and perturb signaling pathways necessitates careful consideration and rigorous controls. This compound presents a promising alternative that is likely to be more biologically inert due to the closer bioisosteric resemblance of fluorine to a hydroxyl group. As research in this area continues, direct, side-by-side comparisons of the global cellular effects of these two classes of sugar analogs will be invaluable. For researchers embarking on metabolic labeling studies, particularly those involving sensitive cell types or long-term experiments, the exploration of 3F-Man and other fluorinated sugar analogs is highly recommended to ensure the physiological relevance of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
comparative analysis of fluorinated monosaccharides in metabolic labeling
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling using unnatural monosaccharides has become an indispensable tool for studying glycosylation in complex biological systems. Among the various analogs, fluorinated monosaccharides offer unique advantages for both in vitro and in vivo applications. This guide provides a comparative analysis of commonly used fluorinated monosaccharides, alongside other key analogs, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Monosaccharide Analogs
The choice of a monosaccharide analog for metabolic labeling is dictated by several factors, including labeling efficiency, cell-type specificity, and the intended downstream application. The following tables summarize the performance of various fluorinated and other monosaccharide analogs based on published experimental data.
| Monosaccharide Analog | Modification | Key Features | Relative Labeling Efficiency | Cell Viability | Downstream Applications |
| Ac4ManN(F-Ac) | Fluorinated | Enables fluorine displacement reactions for probing.[1] | High | High | Glycan imaging, Proteomics |
| Ac4ManNAz | Azido | Widely used for click chemistry.[2] | High | High | Glycan imaging, Proteomics, Drug targeting |
| Ac4GalNAz | Azido | Enters O-GalNAc glycosylation pathway.[3] | High | High | Selective probing of O-glycans |
| 6-Alk-Fuc | Alkynyl | Fucose analog for fucosylation studies.[4] | Cell-type dependent[5] | High | Fucosylation analysis, Proteomics |
| 7-Alk-Fuc | Alkynyl | Fucose analog with potentially higher efficiency in some cell lines.[5] | Cell-type dependent[5] | High | Fucosylation analysis, Proteomics |
| 2-Deoxy-2-fluorofucose | Fluorinated | Potent inhibitor of fucosylation.[6] | Low (as a label) | High | Fucosylation inhibition studies |
| 5-Alkynylfucose | Alkynyl | More potent at reducing core fucosylation than 2-deoxy-2-fluorofucose.[6] | High | Moderate | Fucosylation analysis, Glycan engineering |
| PFTB-Monosaccharides | Perfluoro-tert-butoxylated | Contain nine magnetically equivalent 19F atoms for enhanced MRI signal.[7][8] | High | High | 19F MRI, In vivo cell tracking |
| [18F]FDG | 18F-labeled | Glucose analog for PET imaging of metabolic activity.[9][10] | High | High | PET imaging, Cancer diagnosis |
| [18F]FDM | 18F-labeled | Mannose analog with potential for imaging inflammation.[9] | High | High | PET imaging, Inflammation studies |
Table 1: Comparative Performance of Monosaccharide Analogs in Metabolic Labeling. Acetylation (Ac) is often used to enhance cell permeability.[6] Labeling efficiency and cell-type dependence are critical considerations.[5][11]
Experimental Data Summary
The following table presents quantitative data from comparative studies of different monosaccharide analogs.
| Comparison | Cell Line | Key Finding | Quantitative Data | Reference |
| 6-Az-Fuc vs. 6-Alk-Fuc & 7-Alk-Fuc | Neuro2A | 6-Az-Fuc showed the most efficient labeling. | 6-Az-Fuc labeling was significantly higher than 6-Alk- and 7-Alk-Fuc.[4] | [4] |
| 6-Alk-Fuc vs. 7-Alk-Fuc | HEK293, A549 | Labeling efficiency is cell-type dependent. Cellular proteins were preferably labeled with 7-Alk-Fuc, while secreted proteins were more efficiently labeled with 6-Alk-Fuc.[5] | - | [5] |
| Acetylated vs. Non-acetylated Fucose Analogs | CHO | Acetylation had a minor impact on cellular entry and fucosylation levels.[6] | Molar ratios of fucose were in the range of 0.3 to 3 mannoses for all tested analogs.[12] | [6] |
| PFTB-D-galactose vs. [18F]FDG | HepG2 | PFTB-D-galactose exhibits strong binding affinity to hexokinase II, enabling selective uptake and intracellular trapping.[7] | Intracellular accumulation of ~1.20 x 10^11 19F atoms per cell for PFTB-D-galactose.[7] | [7][8] |
| Ac4ManNTfe vs. Ac4GalNTfa | A549 | Both fluorinated monosaccharides enable efficient and specific 19F labeling of tumor cells for in vivo tracking.[13] | - | [13] |
Table 2: Summary of Quantitative Data from Comparative Studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments in metabolic labeling with fluorinated monosaccharides.
Protocol 1: General Metabolic Labeling of Cultured Cells
This protocol describes a general procedure for the metabolic incorporation of monosaccharide analogs into cellular glycans.[14][15]
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Peracetylated monosaccharide analog (e.g., Ac4ManN(F-Ac), Ac4ManNAz) stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to 70-80% confluency.
-
Prepare the labeling medium by adding the monosaccharide analog stock solution to the fresh culture medium to the desired final concentration (typically 25-100 µM). A vehicle control (DMSO) should be run in parallel.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for the desired period (typically 12-72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated sugar analog.
-
Harvest the cells by scraping in ice-cold PBS and centrifuge to pellet.
-
Lyse the cell pellet with lysis buffer for downstream analysis such as Western blotting or proteomics.
Protocol 2: Click Chemistry for Detection of Azido- or Alkyne-Modified Glycans
This protocol is for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., fluorophore, biotin) to the metabolically incorporated bioorthogonal handle.[14]
Materials:
-
Cell lysate containing metabolically labeled proteins
-
Tris-HCl buffer (pH 8.0)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
-
Azide- or alkyne-functionalized reporter tag (e.g., TAMRA-alkyne, Biotin-azide) stock solution (10 mM in DMSO)
Procedure:
-
To 50 µg of cell lysate in an Eppendorf tube, add the following reagents in order:
-
Tris-HCl buffer to a final volume of 50 µL.
-
Reporter tag to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
The labeled proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key metabolic pathways involved in the incorporation of monosaccharide analogs and the general experimental workflow.
Figure 1: General experimental workflow for metabolic labeling of glycans with fluorinated monosaccharides.
Figure 2: Simplified diagram of the sialic acid biosynthetic pathway showing the incorporation of a ManNAc analog.[16]
References
- 1. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycoproteins using fluorinated monosaccharides | Poster Board #616 - American Chemical Society [acs.digitellinc.com]
- 3. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Perfluoro-tert-butoxylated Monosaccharides for Metabolic 19F Magnetic Resonance Imaging in Hepatocellular Carcinoma Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated carbohydrates for 18F-positron emission tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated carbohydrates for 18 F-positron emission tomography (PET) - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00037K [pubs.rsc.org]
- 11. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycan Metabolic Fluorine Labeling for In Vivo Visualization of Tumor Cells and In Situ Assessment of Glycosylation Variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 3-Deoxy-3-fluoro-D-mannose Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative methods for analyzing the incorporation of 3-Deoxy-3-fluoro-D-mannose (3DFM), a synthetic fluorinated analog of D-mannose, into cellular components. It is designed to assist researchers in selecting the appropriate analytical techniques and protocols for their studies. This document outlines the performance of 3DFM as a metabolic probe in comparison to other common mannose analogs and provides detailed experimental methodologies.
Introduction to this compound as a Metabolic Probe
This compound is a synthetic monosaccharide where the hydroxyl group at the C-3 position is replaced by a fluorine atom.[1] This modification allows it to serve as a metabolic probe for studying mannose metabolism and its incorporation into glycoconjugates. The presence of the fluorine atom provides a unique spectroscopic handle for detection and quantification by methods such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).
Comparative Analysis of Mannose Analogs for Quantitative Incorporation Studies
The choice of a mannose analog for metabolic labeling studies is critical and depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. This section compares 3DFM with other commonly used mannose analogs.
Table 1: Comparison of Mannose Analogs for Quantitative Incorporation Analysis
| Feature | This compound (3DFM) | Deuterated D-Mannose (e.g., D-[1-²H]Mannose) | Azido-Mannose (e.g., Ac₄ManNAz) | Radiolabeled D-Mannose (e.g., [2-³H]Mannose) |
| Detection Method | ¹⁹F NMR, Mass Spectrometry | Mass Spectrometry | Fluorescence Microscopy (after click chemistry), Mass Spectrometry | Scintillation Counting, Autoradiography |
| Quantification | Direct quantification by ¹⁹F NMR peak integration. Relative and absolute quantification by MS. | Relative and absolute quantification by MS based on isotopic peak ratios. | Relative quantification by fluorescence intensity. Relative and absolute quantification by MS. | Relative and absolute quantification based on radioactivity. |
| Incorporation Efficiency | Generally lower than natural mannose; transport and conversion to the sugar nucleotide can be less efficient.[2][3] | High, closely mimics endogenous mannose. | Can be high, but may vary depending on the cell type and the specific azido (B1232118) sugar used.[4][5] | High, traces the natural metabolic pathway.[6][7] |
| Perturbation to System | The fluorine atom can potentially alter biological activity. | Minimal perturbation due to the small mass difference of deuterium. | The bulky azido group can potentially alter the structure and function of glycoproteins.[8][9] | Minimal chemical perturbation, but radiation can be toxic to cells. |
| In Vivo Applications | Feasible for ¹⁹F MRI-based tracking.[8] | Widely used in metabolic flux analysis in vivo. | Used for in vivo imaging after click chemistry.[4] | Limited by the hazards of radioactivity. |
| Advantages | No background signal in ¹⁹F NMR. Provides a unique and clean signal for detection. | Stable isotope label is safe and non-radioactive. | Enables bioorthogonal ligation for visualization and affinity purification.[10] | High sensitivity of detection.[6][7] |
| Disadvantages | Lower incorporation efficiency. Potential for altered biological activity. | Requires sophisticated mass spectrometry equipment. | Potential for cytotoxicity and alteration of biological function.[8][9] | Safety concerns and specialized handling required. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the quantitative analysis of 3DFM incorporation.
Protocol 1: Metabolic Labeling of Cells with this compound
Objective: To incorporate 3DFM into the glycoproteins of cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (3DFM)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in a standard culture dish.
-
Prepare the labeling medium by dissolving 3DFM in a complete cell culture medium to the desired final concentration (e.g., 50-200 µM). The optimal concentration should be determined empirically for each cell line.
-
Aspirate the standard culture medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium containing 3DFM to the cells.
-
Incubate the cells for a period ranging from 24 to 72 hours. The incubation time will depend on the turnover rate of the glycoproteins of interest.
-
After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
The cell pellet can now be used for downstream analysis such as ¹⁹F NMR or mass spectrometry.
Protocol 2: Quantitative Analysis of 3DFM Incorporation by ¹⁹F NMR Spectroscopy
Objective: To quantify the amount of 3DFM incorporated into cells.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Internal standard with a known concentration of a fluorine-containing compound (e.g., trifluoroacetic acid - TFA).[11]
-
NMR spectrometer with a fluorine probe.
Procedure:
-
Lyse the cell pellet using an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to a new tube. An aliquot can be taken for protein concentration determination.
-
Prepare the NMR sample by adding a known volume of the cell lysate and the internal standard to an NMR tube. Add D₂O to the required volume.
-
Acquire the ¹⁹F NMR spectrum. Key parameters to consider are the relaxation delay (D1), which should be at least 5 times the T1 of the slowest relaxing signal to ensure full relaxation for accurate quantification, and the use of a 90° pulse angle.[11]
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the area of the ¹⁹F signal corresponding to 3DFM and the internal standard.
-
Calculate the concentration of incorporated 3DFM using the following formula: Concentration of 3DFM = (Integral of 3DFM / Number of Fluorine atoms in 3DFM) / (Integral of Standard / Number of Fluorine atoms in Standard) * Concentration of Standard.
Protocol 3: Analysis of 3DFM-labeled Glycoproteins by Mass Spectrometry
Objective: To identify and quantify the incorporation of 3DFM into specific glycoproteins.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer
-
Protease (e.g., Trypsin)
-
Enrichment kit for glycoproteins or glycopeptides (e.g., lectin affinity chromatography or hydrophilic interaction liquid chromatography - HILIC).[12]
-
LC-MS/MS system.
Procedure:
-
Lyse the cells and extract the proteins.
-
(Optional but recommended) Enrich for glycoproteins using methods like lectin affinity chromatography.
-
Digest the proteins into peptides using a protease like trypsin.
-
Enrich for glycopeptides using techniques such as HILIC.[12]
-
Analyze the enriched glycopeptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.
-
Analyze the MS/MS data to identify the peptide sequence and the attached glycan. The presence of 3DFM will result in a characteristic mass shift in the glycan fragments.
-
Quantify the incorporation of 3DFM by comparing the peak areas or intensities of the 3DFM-containing glycopeptides to their non-fluorinated counterparts or to an internal standard.[13][14][15][16]
Signaling Pathways and Experimental Workflows
The incorporation of mannose and its analogs is intricately linked to the N-linked glycosylation pathway, which plays a crucial role in protein folding, quality control, and signaling.
N-linked Glycosylation Pathway
The following diagram illustrates the central role of mannose in the N-linked glycosylation pathway, starting from its uptake and activation to its incorporation into the dolichol-linked oligosaccharide precursor in the endoplasmic reticulum.
Caption: D-Mannose metabolic pathway for N-linked glycosylation.
Experimental Workflow for Quantitative Analysis of 3DFM Incorporation
This workflow outlines the key steps from sample preparation to data analysis for quantifying the incorporation of 3DFM.
Caption: Workflow for quantitative analysis of 3DFM incorporation.
Conclusion
The quantitative analysis of this compound incorporation provides valuable insights into mannose metabolism and glycoprotein biosynthesis. While its incorporation efficiency may be lower than that of other mannose analogs, its unique fluorine label offers a distinct advantage for background-free detection by ¹⁹F NMR. The choice between 3DFM and other analogs will depend on the specific experimental goals and available resources. For studies requiring high sensitivity and minimal perturbation, deuterated or radiolabeled mannose may be preferable. For applications involving bioorthogonal chemistry and visualization, azido sugars are powerful tools. 3DFM, with its potential for both NMR and MS-based analysis, represents a versatile probe for investigating the intricate world of glycobiology.
References
- 1. Synthetic explorations towards 3-deoxy-3-fluoro derivatives of D-perosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycan Metabolic Fluorine Labeling for In Vivo Visualization of Tumor Cells and In Situ Assessment of Glycosylation Variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinating the Sugar and the Nucleotide: Exploring Fluorination Within GDP-Mannose Probes Using Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3DSpectra: A 3-dimensional quantification algorithm for LC-MS labeled profile data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of 3-Deoxy-3-fluoro-D-mannose and 4-Deoxy-4-fluoro-D-mannose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fates of two fluorinated mannose analogs, 3-Deoxy-3-fluoro-D-mannose (3-F-Man) and 4-Deoxy-4-fluoro-D-mannose (4-F-Man). Understanding the distinct metabolic pathways of these compounds is crucial for their application as research tools and for the development of novel therapeutics, particularly in the fields of glycobiology and oncology. This document summarizes key experimental findings, presents quantitative data, and outlines detailed experimental protocols to assist researchers in this area.
Introduction
Fluorinated carbohydrates are valuable tools for probing biological systems. The substitution of a hydroxyl group with fluorine can alter the metabolic fate of a sugar, often leading to inhibitory effects on specific enzymatic pathways. Both 3-F-Man and 4-F-Man are analogs of D-mannose, a critical monosaccharide in glycoprotein (B1211001) synthesis. Their fluorination at different positions on the pyranose ring results in distinct interactions with the cellular metabolic machinery, leading to different biological consequences.
Metabolic Pathways: A Head-to-Head Comparison
The metabolism of both 3-F-Man and 4-F-Man has been most extensively studied in the yeast Saccharomyces cerevisiae. These studies reveal a common initial metabolic pathway that mirrors that of D-mannose, followed by divergent efficiencies in subsequent steps. While direct comparative studies in mammalian systems are limited, research on the individual analogs and related fluorinated sugars in mammalian cells provides valuable insights.
The generally accepted metabolic pathway for both analogs involves:
-
Cellular Uptake: Transport across the cell membrane.
-
Phosphorylation: Conversion to a 6-phosphate derivative by hexokinase.
-
Isomerization: Conversion of the 6-phosphate to a 1-phosphate derivative by phosphomannomutase.
-
Activation: Formation of a GDP-sugar nucleotide by GDP-mannose pyrophosphorylase.
-
Incorporation into Glycans: Transfer of the fluorinated mannose moiety to growing glycan chains, or inhibition of this process.
Key differences arise in the efficiency of these steps, particularly in cellular uptake and the conversion to the activated sugar nucleotide form.
Diagram of the Metabolic Pathway
Caption: Comparative metabolic pathways of 3-F-Man and 4-F-Man.
Quantitative Data Summary
The following tables summarize the key quantitative differences in the metabolism of 3-F-Man and 4-F-Man based on studies in Saccharomyces cerevisiae.
Table 1: Cellular Uptake and Conversion to GDP-sugar
| Compound | Cellular Uptake | Conversion to GDP-sugar |
| This compound | Less efficient | Much less efficient |
| 4-Deoxy-4-fluoro-D-mannose | More efficient | More efficient |
Table 2: Metabolite Distribution in S. cerevisiae
| Metabolite | This compound | 4-Deoxy-4-fluoro-D-mannose |
| 6-Phosphate derivative | Identified | Identified |
| 1,6-Bisphosphate derivative | Identified | Identified |
| GDP-sugar derivative | Identified | Identified |
| Incorporation into cell wall | Little to none | Significant |
Detailed Comparison of Metabolic Steps
Cellular Uptake
In yeast, 4-F-Man is transported into the cells more effectively than 3-F-Man[1]. While specific transporters for fluorinated mannose analogs have not been fully characterized in mammalian cells, it is known that mannose uptake is mediated by glucose transporters (GLUTs) and potentially mannose-specific transporters. The structural difference due to the position of the fluorine atom likely influences the affinity of these analogs for the transporter proteins.
Phosphorylation by Hexokinase
Both 3-F-Man and 4-F-Man are substrates for hexokinase, which phosphorylates them at the C-6 position. The efficiency of this phosphorylation can be influenced by the fluorine substitution. Studies on other fluorinated hexoses suggest that the presence of fluorine can affect the binding affinity and catalytic rate of hexokinase.
Conversion to GDP-sugar
The conversion of the 6-phosphate to the 1-phosphate form by phosphomannomutase, followed by the reaction with GTP catalyzed by GDP-mannose pyrophosphorylase, is a critical step for the incorporation of mannose into glycans. In S. cerevisiae, the overall conversion of 3-F-Man to its GDP-sugar nucleotide is significantly less efficient than that of 4-F-Man[1]. This suggests that one or both of the enzymes in this two-step conversion are less tolerant of the fluorine substitution at the C-3 position compared to the C-4 position.
Incorporation into Glycans and Biological Effects
The ultimate fate of the GDP-fluoromannose is its potential incorporation into glycoproteins or its inhibition of glycosyltransferases.
-
4-Deoxy-4-fluoro-D-mannose: In mammalian cells, GDP-4-deoxy-4-fluoro-D-mannose has been shown to be an inhibitor of the assembly of lipid-linked oligosaccharides, a crucial step in N-linked glycosylation. It can block the addition of mannose to the growing oligosaccharide chain.
-
This compound: While less efficiently converted to its GDP-sugar form, GDP-3-deoxy-3-fluoro-D-mannose, if formed, is also expected to interfere with glycosylation processes, likely by acting as a poor substrate or an inhibitor for mannosyltransferases.
The significant incorporation of 4-F-Man into the cell wall polysaccharides of yeast, and the lack thereof for 3-F-Man, highlights a key difference in their downstream utilization in this organism[1].
Experimental Protocols
Analysis of Fluorinated Mannose Metabolism in Cultured Cells
This protocol outlines a general workflow for studying the metabolism of radiolabeled 3-F-Man and 4-F-Man in mammalian cell lines.
Caption: Experimental workflow for analyzing fluorinated mannose metabolism.
a. Cell Culture and Radiolabeling:
-
Culture mammalian cells to mid-log phase in appropriate growth medium.
-
Replace the medium with fresh medium containing a known concentration of [¹⁴C]-labeled 3-F-Man or 4-F-Man.
-
Incubate the cells for various time points (e.g., 0.5, 1, 2, 4 hours).
b. Metabolite Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.
-
Lyse the cells and extract metabolites using a suitable method, such as precipitation with cold perchloric acid followed by neutralization, or a methanol/chloroform/water extraction.
c. Separation and Quantification of Metabolites:
-
Separate the extracted metabolites using high-performance liquid chromatography (HPLC). Anion-exchange chromatography or porous graphitic carbon (PGC) columns are effective for separating sugar phosphates and sugar nucleotides.
-
Collect fractions from the HPLC and quantify the radioactivity in each fraction using liquid scintillation counting to identify and quantify the radiolabeled metabolites (e.g., fluoro-mannose-6-phosphate, GDP-fluoro-mannose).
d. Analysis of Glycoprotein Incorporation:
-
Precipitate total protein from the cell lysate (e.g., with trichloroacetic acid).
-
Wash the protein pellet to remove unincorporated radiolabel.
-
Hydrolyze the glycoproteins to release the monosaccharides.
-
Analyze the radioactivity incorporated into the protein fraction to determine the extent of glycoprotein labeling.
In Vitro Enzyme Assays
To investigate the interaction of the fluorinated mannose analogs with specific enzymes, in vitro assays can be performed using purified or recombinant enzymes (Hexokinase, Phosphomannomutase, GDP-mannose pyrophosphorylase).
a. Hexokinase Activity Assay:
-
Incubate the enzyme with ATP, MgCl₂, and the fluorinated mannose analog.
-
Measure the formation of the corresponding 6-phosphate derivative over time. This can be coupled to an NADP⁺-dependent dehydrogenase reaction and monitored spectrophotometrically.
b. Phosphomannomutase and GDP-mannose Pyrophosphorylase Assays:
-
These activities can be measured using radiolabeled substrates and separating the products by HPLC or thin-layer chromatography (TLC).
-
For GDP-mannose pyrophosphorylase, the formation of GDP-fluoro-mannose can be monitored.
Conclusion
This compound and 4-Deoxy-4-fluoro-D-mannose, while structurally similar, exhibit significant differences in their metabolic processing. The key distinctions lie in their efficiency of cellular uptake and subsequent conversion into activated GDP-sugar nucleotides, with the 4-fluoro analog being a more efficient substrate in the systems studied to date. These differences have important implications for their use as metabolic probes and potential therapeutic agents. For researchers in drug development, the less efficient metabolism of 3-F-Man might be advantageous if the goal is to inhibit an early step in the pathway, while the more robust metabolism of 4-F-Man to its GDP-sugar analog makes it a useful tool for studying the later stages of glycosylation and as a potential chain terminator. Further studies in various mammalian cell lines are warranted to fully elucidate their comparative metabolism and to exploit their unique properties for biomedical applications.
References
A Comparative Guide to the Synthesis of Fluorinated Sugars: Chemoenzymatic vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the incorporation of fluorine into carbohydrates offers a powerful tool to enhance metabolic stability, modulate biological activity, and create novel therapeutic agents. The choice of synthetic strategy—chemoenzymatic or purely chemical—is a critical decision that significantly impacts yield, stereoselectivity, and overall efficiency. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.
The introduction of fluorine atoms into sugar molecules can dramatically alter their physicochemical properties. This modification can block enzymatic degradation, influence ring conformation, and alter hydrogen bonding capabilities, making fluorinated sugars valuable probes for studying biological processes and promising candidates for drug development. While traditional chemical synthesis has long been the cornerstone of carbohydrate chemistry, chemoenzymatic methods have emerged as a powerful alternative, offering high selectivity and milder reaction conditions.
Performance Comparison: A Quantitative Overview
The decision between a chemoenzymatic and a chemical route for synthesizing fluorinated sugars often hinges on key performance indicators such as yield, stereoselectivity, the number of reaction steps, and environmental impact. The following table summarizes these quantitative metrics for the synthesis of a representative fluorinated sugar, 2-deoxy-2-fluoro-D-glucose.
| Performance Metric | Chemoenzymatic Synthesis | Chemical Synthesis |
| Overall Yield | Often higher due to high selectivity | Variable, can be low due to protection/deprotection steps and side reactions |
| Stereoselectivity | Typically excellent due to enzyme specificity | Can be challenging to control, often resulting in mixtures of stereoisomers[1] |
| Number of Steps | Generally fewer steps, often one-pot reactions are possible[2] | Multiple steps involving protection, fluorination, and deprotection are common[2][3] |
| Reaction Conditions | Mild (e.g., physiological pH, room temperature) | Often requires harsh reagents and extreme temperatures |
| Environmental Impact | More environmentally friendly, uses biodegradable catalysts (enzymes) in aqueous media | Often involves toxic reagents, organic solvents, and generates significant waste |
| Substrate Scope | Can be limited by enzyme specificity | Generally broader substrate scope |
Experimental Methodologies: A Closer Look
To provide a practical understanding of both approaches, this section details representative experimental protocols for the synthesis of fluorinated sugars.
Chemoenzymatic Synthesis Protocol: One-Pot Synthesis of a Fluorinated Disaccharide
This protocol describes the synthesis of a 6-fluoro-galactosylated N-acetylglucosamine derivative using a one-pot, two-enzyme system. This method highlights the efficiency and selectivity of enzymatic catalysis.[2]
Materials:
-
6-deoxy-6-fluoro-D-galactose (6F-Gal)
-
N-acetylglucosamine (GlcNAc)
-
Adenosine triphosphate (ATP)
-
Galactokinase (GalK)
-
A suitable glycosyltransferase
-
Reaction buffer (e.g., Tris-HCl)
-
Magnesium chloride (MgCl2)
Procedure:
-
Dissolve 6F-Gal and GlcNAc in the reaction buffer.
-
Add ATP and MgCl2 to the solution.
-
Initiate the reaction by adding GalK to catalyze the phosphorylation of 6F-Gal to 6-deoxy-6-fluoro-D-galactose-1-phosphate.
-
After completion of the first step (monitored by TLC or HPLC), add the glycosyltransferase to the same pot.
-
The glycosyltransferase then catalyzes the transfer of the 6F-Gal moiety from its activated sugar nucleotide donor (formed in situ) to the GlcNAc acceptor, forming the desired fluorinated disaccharide.
-
The reaction is incubated at an optimal temperature (typically 25-37 °C) until completion.
-
The product is purified using standard chromatographic techniques.
Chemical Synthesis Protocol: Synthesis of 2-deoxy-2-fluoro-D-glucose
This protocol outlines a typical chemical synthesis of 2-deoxy-2-fluoro-D-glucose from a protected glycal, illustrating the multi-step nature of this approach.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Fluorinating agent (e.g., Selectfluor™, Acetyl hypofluorite)[4][5]
-
Anhydrous organic solvent (e.g., acetonitrile, dichloromethane)
-
Protecting group removal reagents (e.g., sodium methoxide (B1231860) in methanol (B129727) for deacetylation)
-
Quenching solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection: The starting material, D-glucose, is first converted to a protected glycal (3,4,6-tri-O-acetyl-D-glucal) through a series of reactions to protect the hydroxyl groups.
-
Fluorination: The protected glycal is dissolved in an anhydrous organic solvent under an inert atmosphere. The fluorinating agent is then added, often at a low temperature, to introduce the fluorine atom at the C2 position. This step can result in a mixture of stereoisomers.[1]
-
Quenching: The reaction is carefully quenched with a suitable reagent to neutralize the reactive fluorinating agent.
-
Deprotection: The protecting groups (in this case, acetyl groups) are removed by treating the product with a reagent such as sodium methoxide in methanol.
-
Purification: The crude product is purified by silica gel column chromatography to isolate the desired 2-deoxy-2-fluoro-D-glucose.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct workflows of chemoenzymatic and chemical synthesis of fluorinated sugars.
Caption: Chemoenzymatic synthesis workflow for a fluorinated oligosaccharide.
Caption: Chemical synthesis workflow for a fluorinated sugar.
Conclusion: Selecting the Optimal Strategy
The choice between chemoenzymatic and chemical synthesis of fluorinated sugars is multifaceted and depends on the specific goals of the project.
Chemoenzymatic synthesis excels in its ability to produce complex fluorinated oligosaccharides with high yield and stereoselectivity in fewer steps and under environmentally benign conditions.[2] Its primary limitation lies in the substrate specificity of the enzymes, which may not accommodate all desired modifications.
Chemical synthesis , on the other hand, offers greater flexibility in terms of substrate scope and the types of fluorination that can be achieved. However, it often requires extensive protecting group manipulations, which can lead to lower overall yields and the formation of stereoisomeric mixtures that necessitate challenging purification steps.[1][2]
For researchers prioritizing stereochemical purity, high yields, and a green chemistry approach for known enzyme substrates, chemoenzymatic synthesis is often the superior choice. Conversely, for the synthesis of novel fluorinated monosaccharides or when enzymatic pathways are not available, chemical synthesis remains an indispensable tool. As the field of enzyme engineering continues to advance, the scope of chemoenzymatic methods is expected to broaden, further enhancing their utility in the synthesis of these valuable molecules.
References
- 1. The synthesis of 2-[F-18]fluoro-2-deoxy-D-glucose using glycals: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of mono- and di-fluorinated Thomsen-Friedenreich (T) antigens and their sialylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Deoxy-3-fluoro-D-mannose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 3-Deoxy-3-fluoro-D-mannose, a fluorinated mannose analogue used in research.
While some suppliers suggest that this compound is not a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the presence of a carbon-fluorine bond warrants a cautious approach to its disposal.[1] Organofluorine compounds can be persistent in the environment and may require specific disposal methods to ensure their complete destruction.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This document contains critical information regarding personal protective equipment (PPE), emergency procedures, and specific handling instructions. In the absence of a specific SDS, the following general precautions for handling laboratory chemicals should be strictly followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, and collect it in a sealed container for disposal as chemical waste. Avoid generating dust.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following procedure outlines a conservative approach based on general principles for the disposal of fluorinated laboratory chemicals.
-
Consult Institutional and Local Guidelines: Before initiating any disposal procedures, review your institution's chemical hygiene plan and waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for specific guidance on the disposal of fluorinated organic compounds.
-
Waste Assessment: Determine if the this compound waste is contaminated with other hazardous substances.
-
Uncontaminated Waste: Pure, unreacted this compound.
-
Contaminated Waste: this compound mixed with solvents, reaction byproducts, or other chemicals.
-
-
Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste" and list all chemical components, including "this compound," with their approximate concentrations.
-
Never mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Recommended Disposal Method: Incineration:
-
Due to the stable carbon-fluorine bond, high-temperature incineration is the recommended disposal method to ensure complete destruction.[2][3] This process breaks down the compound into less harmful substances.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor through your institution's EHS department.
-
-
Alternative Disposal Methods (Subject to EHS Approval):
-
Hazardous Waste Landfill: In some cases, disposal in a designated hazardous waste landfill may be an option.[2] However, this method only contains the substance and does not destroy it.
-
Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[2] This is a less common method for laboratory-scale waste.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble, such as methanol (B129727) or DMSO).
-
Collect the rinsate as hazardous waste.
-
Once decontaminated, the container can typically be disposed of with regular laboratory glass or plastic waste, depending on the material. Deface the label before disposal.
-
Physical and Chemical Properties
The following table summarizes the known properties of this compound based on information from various suppliers.
| Property | Value |
| CAS Number | 87764-46-3[4] |
| Molecular Formula | C6H11FO5[4] |
| Molecular Weight | 182.15 g/mol [4] |
| Appearance | Colourless Syrup or White Solid[1] |
| Solubility | Soluble in DMSO, H2O, MeOH[1] |
| Storage | Store at 0 to 8 °C[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
